Product packaging for G-744(Cat. No.:CAS No. 1346669-54-2)

G-744

Cat. No.: B607584
CAS No.: 1346669-54-2
M. Wt: 527.643
InChI Key: QAESSIFTPVEYRY-UHFFFAOYSA-N
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Description

G-744 is a highly potent, selective, and orally active small-molecule inhibitor of Bruton's Tyrosine Kinase (Btk) with a biochemical IC50 of 2 nM and a Ki of 1.28 nM . It demonstrates exceptional selectivity, showing over 1,000-fold selectivity against a broad panel of 285 kinases, with exceptions for EphA7 and Fgr which are only 400-800-fold less sensitive . In cellular assays, this compound effectively prevents B-cell receptor (BCR)-mediated induction of CD86 (EC50=64 nM) and inhibits BCR-stimulated B-cell proliferation in human B-cells (EC50=22 nM) . It also abrogates the production of TNFα in human monocytes (EC50=33 nM) . The compound is metabolically stable and well-tolerated in vivo . It has demonstrated significant, dose-dependent efficacy in a collagen-induced arthritis (CIA) model in rats, highlighting its potential for researching autoimmune and inflammatory diseases . With a molecular formula of C29H29N5O3S and a molecular weight of 527.64 g/mol, it is supplied for research purposes only . All products are for research use only, not intended for human consumption, diagnosis, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N5O3S B607584 G-744 CAS No. 1346669-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAESSIFTPVEYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

R-744 (Carbon Dioxide): A Technical Guide to Its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

R-744, the refrigerant designation for carbon dioxide (CO₂), is an inorganic, colorless, and odorless gas at standard temperature and pressure.[1][2] Composed of a single carbon atom covalently double-bonded to two oxygen atoms, it is a compound of significant interest due to its unique thermodynamic properties, environmental profile, and applications ranging from industrial refrigeration to supercritical fluid technology.[1][3] This guide provides an in-depth overview of the core chemical properties of R-744, tailored for a technical audience.

Core Chemical and Physical Properties

R-744 is a non-flammable, non-toxic gas with excellent thermodynamic properties.[3][4] It is valued for its zero Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP) of 1, making it an environmentally friendly alternative to many synthetic refrigerants.[3][5] However, its high operating pressures and the risk of asphyxiation in high concentrations necessitate careful handling and system design.[2][6]

The compound's phase behavior is a defining characteristic. Below a pressure of 0.518 MPa (5.11 atm), CO₂ does not exist as a liquid; it transitions directly from a solid (dry ice) to a gas in a process called sublimation.[1] This occurs at -78.46°C (-109.2°F) at atmospheric pressure.[1][7] The point at which all three phases—solid, liquid, and gas—can coexist is known as the triple point.[8] Above the critical point, CO₂ enters a supercritical state, where it exhibits properties of both a liquid and a gas, making it a powerful solvent in various industrial and pharmaceutical applications.[[“]]

Quantitative Data Summary

The key physical and chemical properties of R-744 are summarized in the table below.

PropertyValueUnits
Molecular Formula CO₂
Molar Mass 44.01g·mol⁻¹
Boiling Point (at 1 atm) -78.46 (Sublimation)°C
Melting Point -56.55°C
Triple Point -56.57 °C at 518.5 kPa°C at kPa
Critical Temperature 31.03°C
Critical Pressure 7.38MPa
Density (gas, at STP) 1.98kg·m⁻³
Saturated Liquid Density (at 25°C) 710.5kg·m⁻³
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP) 1

(STP: Standard Temperature and Pressure)

Chemical Stability and Reactivity

R-744 is generally a stable and inert compound under normal conditions.[2][10] It does not support combustion and can be used as a fire suppressant by displacing oxygen.[10]

Key Reactivity Information:

  • Water Solubility: Carbon dioxide dissolves in water to form carbonic acid (H₂CO₃), a weak acid.[1][11] This reaction is reversible. The formation of carbonic acid can lead to corrosion in refrigerant circuits if moisture content is too high (moisture should be kept below 5 ppm for refrigeration systems).[3][4]

  • Reactivity with Metals: In the presence of moisture, the resulting carbonic acid can be corrosive to some metals. Systems designed for R-744 must use compatible materials to handle its high operating pressures and potential for acid formation.[3][12]

  • Electrophilicity: CO₂ is a potent electrophile and can react with nucleophiles. For instance, it reversibly reacts with amines to form carbamates, a reaction utilized in industrial CO₂ scrubbing processes.[1]

  • Chemical Reduction: The reduction of CO₂ to other chemicals, such as carbon monoxide (CO), is typically a difficult reaction. However, it serves as a ligand in metal carbon dioxide complexes, which can facilitate its conversion to other chemicals.[1] In nature, photosynthesis reduces CO₂ into sugars.[1]

Experimental Protocols

The determination of R-744's chemical and physical properties relies on established experimental methodologies.

Determination of Molecular Weight

The molecular weight of a gas like CO₂ can be determined using the ideal gas law (PV=nRT).[13]

  • Methodology: A sample of CO₂ gas is collected in a flask of a known volume. The pressure of the gas is measured with a barometer, and its temperature is recorded. The mass of the CO₂ sample is determined by weighing the flask before and after filling it with the gas, accounting for the mass of the air displaced.[13] Using the measured pressure, volume, temperature, and mass, the number of moles (n) can be calculated, and subsequently, the molar mass (mass/n) can be determined.[13]

Analysis of Purity and Contaminants

Purity is critical for R-744, especially in refrigeration systems where contaminants like moisture or non-condensable gases can cause corrosion, ice formation, or increased pressure.[3]

  • Methodology: Gas chromatography (GC) is a standard method for analyzing the purity of R-744. A sample of the gas is injected into the chromatograph. An inert carrier gas flows through a column containing a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical properties and interaction with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, allowing for the quantification of CO₂ and any impurities. The moisture content is often determined using Karl Fischer titration.

Measurement of Thermophysical Properties

Properties such as density, specific heat, and viscosity are crucial for engineering applications and are measured under various temperature and pressure conditions, particularly in the supercritical region.[14]

  • Methodology:

    • Density: The U-tube vibration method is a common technique. The frequency of a vibrating U-shaped tube filled with the CO₂ sample changes with the density of the fluid.[14][15]

    • Isobaric Specific Heat (cₚ): A flow calorimeter is used, where a known amount of heat is applied to a flowing stream of CO₂, and the resulting temperature change is measured.[14][15]

    • Viscosity: The capillary method can be employed, where the time it takes for a known volume of CO₂ to flow through a capillary tube of known dimensions is measured.[14][15]

Visualizations

Phase Transitions of R-744

The following diagram illustrates the phase behavior of R-744 under different pressure and temperature conditions.

R744_Phases cluster_0 Solid Solid (Dry Ice) Liquid Liquid CO₂ Solid->Liquid Melting Gas Gaseous CO₂ Solid->Gas Sublimation Liquid->Solid Freezing Liquid->Gas Vaporization Supercritical Supercritical Fluid Liquid->Supercritical > Critical Point Gas->Solid Deposition Gas->Liquid Condensation Gas->Supercritical > Critical Point

Caption: Phase transition pathways for R-744 (Carbon Dioxide).

Workflow for R-744 Purity Analysis

This diagram outlines a typical workflow for determining the purity of an R-744 sample using Gas Chromatography.

Purity_Analysis_Workflow Start Obtain R-744 Sample Prepare Prepare GC Instrument (Column, Detector, Carrier Gas) Start->Prepare Step 1 Inject Inject Sample into GC Prepare->Inject Step 2 Separate Separation in Chromatographic Column Inject->Separate Step 3 Detect Component Detection (TCD/FID) Separate->Detect Step 4 Analyze Analyze Chromatogram (Peak Integration) Detect->Analyze Step 5 Calculate Calculate Purity (%) and Identify Impurities Analyze->Calculate Step 6 End Report Results Calculate->End Step 7

Caption: Experimental workflow for R-744 purity analysis via Gas Chromatography.

Material Compatibility Logic

This diagram illustrates the decision-making process for selecting materials for use with R-744, considering its chemical properties.

Material_Compatibility Input System Requirements (Pressure, Temperature) CheckMoisture Is Moisture Content High? Input->CheckMoisture CorrosionRisk High Corrosion Risk (Carbonic Acid Formation) CheckMoisture->CorrosionRisk Yes LowCorrosionRisk Low Corrosion Risk CheckMoisture->LowCorrosionRisk No SelectCorrosionResistant Select Corrosion-Resistant Materials (e.g., Stainless Steel) CorrosionRisk->SelectCorrosionResistant CheckPressure Does Material Withstand High Operating Pressure? SelectCorrosionResistant->CheckPressure LowCorrosionRisk->CheckPressure MaterialOK Material is Suitable CheckPressure->MaterialOK Yes MaterialNotOK Material is Unsuitable CheckPressure->MaterialNotOK No

Caption: Logic diagram for material selection for R-744 systems.

References

An In-depth Technical Guide to the Phase Diagram of Carbon Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the phase diagram of carbon dioxide (CO₂), intended for researchers, scientists, and professionals in drug development. The document details the various phases of CO₂, the transitions between them, and the experimental methodologies used to characterize these phenomena. All quantitative data is presented in clearly structured tables, and key relationships are visualized using diagrams generated with Graphviz.

Introduction to the Phase Diagram of Carbon Dioxide

The phase diagram of carbon dioxide is a graphical representation of the physical states of CO₂ under different conditions of temperature and pressure. It is a fundamental tool in materials science, chemistry, and chemical engineering, providing critical insights into the behavior of this ubiquitous compound. Unlike water, the phase diagram of carbon dioxide has a triple point that occurs at a pressure significantly above standard atmospheric pressure. This means that at 1 atmosphere, solid CO₂ (dry ice) will sublime directly into the gaseous phase upon heating, without passing through a liquid state.[1] Liquid carbon dioxide can only be observed at pressures above 5.11 atmospheres.[1]

The key features of the CO₂ phase diagram include the solid, liquid, and gaseous phases, as well as a supercritical fluid state that exists at temperatures and pressures above the critical point. The lines on the phase diagram represent the conditions where two phases are in equilibrium: the sublimation curve (solid-gas), the melting curve (solid-liquid), and the vaporization curve (liquid-gas).

Quantitative Data of Phase Transitions

The precise determination of the phase boundaries of carbon dioxide is crucial for its application in various industrial and scientific processes. The following tables summarize the key quantitative data for the phase diagram of CO₂.

Triple and Critical Points

The triple point is the specific temperature and pressure at which the solid, liquid, and gaseous phases of a substance can coexist in thermodynamic equilibrium. The critical point is the temperature and pressure above which a distinct liquid and gas phase do not exist. At this point, the substance enters a supercritical fluid state.

FeatureTemperature (K)Temperature (°C)Pressure (MPa)Pressure (atm)
Triple Point 216.592-56.5580.517955.11177
Critical Point 304.12830.9787.377372.808

Data sourced from Wikipedia.[1]

Sublimation Curve Data

At pressures below the triple point, solid carbon dioxide sublimes directly to a gas. The sublimation point at standard atmospheric pressure (1 atm) is a commonly cited property. The table below provides vapor pressure data for solid CO₂ at different temperatures.

Temperature (K)Temperature (°C)Pressure (kPa)
194.65-78.5101.325
216.58-56.57518.5

Note: The first data point represents the normal sublimation point. The second data point is the triple point, which is the terminus of the sublimation curve.

Vaporization Curve Data

The vaporization curve outlines the conditions under which liquid and gaseous carbon dioxide are in equilibrium. This curve starts at the triple point and ends at the critical point.

Temperature (°C)Pressure (atm)Pressure (kPa)
-56.65.11518
-506.7680
-409.7980
-3013.61380
-2018.81910
-1025.52580
034.03440
1044.44500
2056.55730
3071.27210
31.072.87380

Table data obtained from the CRC Handbook of Chemistry and Physics, 44th ed.[2]

Melting Curve Data

The melting curve represents the conditions for equilibrium between solid and liquid carbon dioxide. It extends upwards from the triple point to very high pressures. The following data is derived from the work of Giordano, Datchi, and Dewaele (2006), who determined the melting curve at high pressures.

Temperature (K)Pressure (GPa)
3000.55
4002.0
5004.0
6006.5
7008.9
80011.1

Data extracted from graphical representation in Giordano, V. M., Datchi, F., & Dewaele, A. (2006). Melting curve and fluid equation of state of carbon dioxide at high pressure and high temperature. The Journal of Chemical Physics, 125(5), 054504.

Experimental Protocols for Phase Diagram Determination

The characterization of the CO₂ phase diagram relies on a variety of experimental techniques capable of operating under a wide range of temperatures and pressures. The following sections detail the methodologies for three key experimental approaches.

High-Pressure Differential Scanning Calorimetry (DSC)

High-Pressure Differential Scanning Calorimetry (HP-DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for detecting phase transitions that involve a change in enthalpy, such as melting, boiling, and sublimation.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of pure carbon dioxide (typically in solid form, as dry ice) is hermetically sealed in a high-pressure DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then pressurized with an inert gas (e.g., helium or nitrogen) to the desired starting pressure.

  • Temperature Program: A controlled temperature program is initiated. For determining the melting and boiling points at a given pressure, the sample is typically heated at a constant rate (e.g., 5-10 K/min). To determine the sublimation point, the solid sample is heated under a pressure below the triple point.

  • Data Acquisition: The heat flow to the sample is continuously monitored as a function of temperature. An endothermic peak in the heat flow signal indicates a phase transition (e.g., melting or boiling). The onset temperature of the peak is taken as the transition temperature.

  • Pressure Increments: The experiment is repeated at various pressures to map out the phase boundaries. The pressure is incrementally increased, and a new temperature scan is performed at each pressure point.

  • Data Analysis: The transition temperatures are plotted against the corresponding pressures to construct the phase diagram.

Visual Observation in a High-Pressure Optical Cell

Direct visual observation of phase transitions can be achieved using a high-pressure optical cell, such as a diamond anvil cell (DAC) or a sapphire anvil cell. These devices allow for the sample to be subjected to extreme pressures while being observed through transparent anvils.

Methodology:

  • Sample Loading: A small amount of liquid or solid carbon dioxide is loaded into the sample chamber of the high-pressure cell. A ruby chip is often included as a pressure calibrant.

  • Pressurization and Temperature Control: The pressure is gradually increased by mechanically driving the anvils together. The temperature of the cell can be controlled using an external heater or cryostat.

  • Visual Observation: The sample is observed through a microscope as the pressure and temperature are varied. The phase transitions are identified by distinct changes in the sample's appearance:

    • Melting: The appearance of a liquid phase in coexistence with the solid.

    • Boiling/Condensation: The formation of bubbles in the liquid or droplets from the gas phase.

    • Sublimation/Deposition: The direct disappearance of the solid into the gas phase or the formation of solid crystals from the gas.

  • Pressure and Temperature Measurement: The pressure is determined in situ by measuring the fluorescence spectrum of the ruby calibrant. The temperature is measured using a thermocouple attached to the cell.

  • Mapping the Phase Boundaries: The pressure and temperature are systematically varied to find the points at which two phases coexist in equilibrium. These points are then plotted to delineate the phase boundaries.

In-Situ Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the different phases of carbon dioxide based on their unique vibrational modes. The Raman spectrum of CO₂ exhibits distinct features for the solid, liquid, gaseous, and supercritical phases, allowing for in-situ phase identification under high pressure and variable temperature.

Methodology:

  • Experimental Setup: A high-pressure cell with optical access is used to contain the CO₂ sample. A laser beam is focused on the sample, and the scattered light is collected and analyzed by a Raman spectrometer.

  • Sample Preparation: The high-pressure cell is loaded with pure carbon dioxide.

  • Data Acquisition: Raman spectra are collected at various points of temperature and pressure. Key spectral features of CO₂ are monitored:

    • Fermi Dyad: The two prominent peaks in the Raman spectrum of CO₂ resulting from Fermi resonance between the symmetric stretching mode and an overtone of the bending mode. The position and splitting of these peaks are sensitive to the phase of the CO₂. In the gas phase, these peaks are sharp and well-defined. In the liquid and supercritical phases, they broaden and may shift in frequency. In the solid phase, the peaks become sharper again, and additional lattice modes may appear at low frequencies.

    • Lattice Modes: In the solid phase, low-frequency Raman peaks corresponding to the lattice vibrations (phonons) of the crystal structure are observed. The presence of these peaks is a clear indicator of the solid phase.

  • Phase Identification: By analyzing the changes in the Raman spectrum, the phase of the carbon dioxide can be determined at each pressure and temperature condition. For example, the disappearance of lattice modes upon heating at a constant pressure would indicate melting or sublimation. A significant broadening and shifting of the Fermi dyad peaks can signal the transition to the supercritical state.

  • Phase Diagram Construction: The pressure and temperature conditions at which spectral changes indicative of a phase transition occur are recorded. These points are then plotted to construct the phase diagram.

Visualizing the Phase Diagram of Carbon Dioxide

The following diagram provides a schematic representation of the phase diagram of carbon dioxide, highlighting the key phases and transition boundaries.

CO2_Phase_Diagram Phase Diagram of Carbon Dioxide cluster_axes Solid Solid (Dry Ice) Gas Gas Solid->Gas Sublimation TriplePoint Triple Point (216.6 K, 5.11 atm) Solid->TriplePoint Melting Liquid Liquid Supercritical Supercritical Fluid Liquid->Supercritical Gas->Supercritical CriticalPoint Critical Point (304.1 K, 72.8 atm) TriplePoint->CriticalPoint Vaporization sub_start->sub_end xaxis Temperature (not to scale) -> yaxis Pressure (not to scale) ->

A simplified phase diagram of carbon dioxide.

This guide provides a foundational understanding of the phase diagram of carbon dioxide, supported by quantitative data and detailed experimental methodologies. This information is essential for professionals working in fields where the physical properties and phase behavior of CO₂ are of critical importance.

References

The History and Evolution of Carbon Dioxide as a Refrigerant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon dioxide (CO2 or R-744), a substance more commonly associated with climate change, has a long and storied history as a refrigerant. First utilized in the 19th century, it was largely abandoned in favor of newly synthesized chlorofluorocarbons (CFCs) before experiencing a significant resurgence in recent decades. This technical guide delves into the history, thermodynamic principles, and technological evolution of CO2 as a refrigerant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications. The paper presents quantitative performance data, details key experimental protocols, and visualizes the thermodynamic cycles that underpin its operation.

A Cyclical History: From Pioneer to Pariah and Back

Carbon dioxide's journey as a refrigerant is a compelling narrative of innovation, displacement, and rediscovery, driven by evolving technological capabilities and environmental imperatives.

The Dawn of CO2 Refrigeration (1850-1930s)

The concept of using carbon dioxide in a vapor-compression system was first proposed by the American inventor Alexander Twining in his 1850 British patent.[1] However, it was another American, Thaddeus S.C. Lowe, who first successfully demonstrated its practical application. In 1867, Lowe developed a CO2-based refrigeration machine, and by 1869, he had constructed an ice machine in Jackson, Mississippi.[1] His innovations also extended to marine applications, where he outfitted a ship to transport refrigerated meat.[2]

Following Lowe's pioneering work, the German engineer Carl von Linde designed a CO2 refrigerator in 1882 for the Krupp factory in Essen, Germany.[1] Von Linde's work was significant as his designs were among the first to be based on precise calculations of efficiency.[3] The late 19th and early 20th centuries saw a rapid expansion in the use of CO2 as a refrigerant. Its non-toxic and non-flammable nature made it a safer alternative to other refrigerants of the era, such as ammonia (NH3) and sulfur dioxide (SO2).[1][4] This safety profile was particularly advantageous in enclosed spaces like ships, and by 1930, 80% of marine refrigeration systems utilized CO2.[5] CO2 refrigeration also found widespread use in comfort cooling for theaters and other public buildings.[1]

The Decline of a "Safety" Refrigerant (1930s-1980s)

The dominance of carbon dioxide as a refrigerant began to wane with the advent of chlorofluorocarbons (CFCs) in the 1930s. Marketed under the brand name Freon, these synthetic refrigerants, such as R-12, offered what was perceived as a significant advantage: lower operating pressures. The high pressures required for CO2 refrigeration systems necessitated heavy and robustly constructed components, which were more expensive.[1] The lower critical temperature of CO2 (31.1°C or 87.98°F) also presented challenges in achieving high efficiency in warmer climates with the technology of the time.[5][6] Consequently, the seemingly more manageable CFCs rapidly displaced CO2 in most applications.[7]

The Resurgence of an Environmental Champion (1990s-Present)

The environmental consequences of CFCs and their successors, hydrochlorofluorocarbons (HCFCs), particularly their role in ozone depletion, led to international agreements like the Montreal Protocol to phase out their use. This created a pressing need for environmentally benign alternatives. In the late 1980s, Professor Gustav Lorentzen of Norway championed the revival of carbon dioxide as a refrigerant, citing its negligible ozone depletion potential (ODP) and a global warming potential (GWP) of just 1.[5]

This renewed interest spurred significant research and development, leading to the advent of modern transcritical CO2 refrigeration systems. These systems are designed to operate efficiently even when the ambient temperature is above CO2's critical point. Technological advancements in compressors, heat exchangers, and system controls have made CO2 a viable and energy-efficient option for a wide range of applications, including supermarket refrigeration, industrial processes, and even automotive air conditioning.[7][8]

Thermodynamic Principles of CO2 Refrigeration

Understanding the unique thermodynamic properties of carbon dioxide is essential to appreciating its application as a refrigerant.

The Vapor Compression Cycle

Like conventional refrigerants, CO2 can be used in a vapor-compression refrigeration cycle. The basic components of this cycle are a compressor, a condenser (or gas cooler), an expansion valve, and an evaporator.

A diagram illustrating the basic vapor-compression refrigeration cycle is provided below:

VaporCompressionCycle cluster_high High Pressure Side cluster_low Low Pressure Side Compressor Compressor Condenser Condenser/Gas Cooler Compressor->Condenser High-pressure, high-temperature vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High-pressure liquid Evaporator Evaporator ExpansionValve->Evaporator Low-pressure, low-temperature liquid/vapor mix Evaporator->Compressor Low-pressure vapor

Basic Vapor-Compression Refrigeration Cycle
Subcritical vs. Transcritical Cycles

A key differentiator for CO2 as a refrigerant is its low critical temperature of 31.1°C (87.98°F) and critical pressure of 73.8 bar.[6] This property dictates whether the system operates in a subcritical or transcritical cycle.

  • Subcritical Cycle: When the heat rejection temperature is below the critical temperature, CO2 condenses in the condenser, behaving like a conventional refrigerant. This is typical in colder climates or in cascade systems where CO2 is used in the low-temperature stage.

  • Transcritical Cycle: When the ambient temperature is above the critical temperature, CO2 does not condense into a liquid in the high-pressure side of the system. Instead, it enters a supercritical fluid state. The heat exchanger on the high-pressure side is referred to as a gas cooler, where the dense, hot supercritical fluid is cooled before it expands.[3] Modern CO2 systems are designed to operate efficiently in this transcritical mode.

The following diagram illustrates the difference between subcritical and transcritical cycles on a pressure-enthalpy (P-h) diagram:

SubcriticalVsTranscritical cluster_sub Subcritical Cycle cluster_trans Transcritical Cycle A1 Evaporation B1 Compression A1->B1 C1 Condensation B1->C1 D1 Expansion C1->D1 D1->A1 A2 Evaporation B2 Compression A2->B2 C2 Gas Cooling B2->C2 D2 Expansion C2->D2 D2->A2 ExperimentalWorkflow A System Setup and Instrumentation B Set Operating Conditions (Evaporating Temp, Ambient Temp) A->B C Allow System to Reach Steady State B->C D Data Acquisition (Temperatures, Pressures, Mass Flow Rate, Power Consumption) C->D E Calculate Refrigerating Effect (Cooling Capacity) D->E F Calculate Compressor Work D->F G Calculate Coefficient of Performance (COP) E->G F->G H Repeat for Different Operating Conditions G->H

References

physical properties of supercritical CO2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Supercritical CO2 for Pharmaceutical Applications

Introduction

Supercritical carbon dioxide (scCO₂) is a fluid state of carbon dioxide existing at or above its critical temperature of 31.1°C (304.1 K) and critical pressure of 7.38 MPa (72.8 atm).[1][2] In this state, CO₂ exhibits unique physicochemical properties that are intermediate between those of a liquid and a gas; it possesses a density comparable to a liquid while maintaining gas-like viscosity and diffusivity.[1][2] These characteristics make scCO₂ an ideal solvent for various applications in the pharmaceutical industry.

The tunability of its properties through slight adjustments in temperature and pressure allows for selective extraction and processing.[3] Furthermore, scCO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign.[2] It can be easily removed from the final product by simple depressurization, leaving no solvent residue, a critical advantage in drug formulation.[2][4] These benefits have led to its widespread use in processes such as extraction, purification, micronization, and the formation of drug delivery systems.[3][5]

Core Physical Properties of Supercritical CO₂

The utility of scCO₂ in drug development is directly linked to its distinct physical properties, which can be precisely controlled by manipulating system temperature and pressure.

Density

The density of scCO₂ is a crucial parameter as it directly influences its solvent power (solubility of a given compound). Near the critical point, small changes in pressure or temperature result in significant changes in density.[6] Generally, the density of scCO₂ increases with an increase in pressure at a constant temperature and decreases with an increase in temperature at a constant pressure.[7] This liquid-like density allows it to dissolve a wide range of non-polar and moderately polar active pharmaceutical ingredients (APIs).

Viscosity

Supercritical CO₂ exhibits low viscosity, similar to a gas.[8] This low viscosity, combined with its high density, leads to favorable transport properties. It allows for better penetration into porous solid matrices, such as plant materials or polymer carriers, enhancing extraction efficiency and impregnation processes.[2]

Diffusivity

The diffusivity of solutes in scCO₂ is significantly higher than in conventional liquid solvents, approaching gas-like values.[2][9] This high diffusivity facilitates rapid mass transfer, which shortens processing times for extraction and purification.[10] The diffusion coefficient is dependent on temperature, pressure, and the density of the fluid; it typically increases with temperature and decreases with increasing pressure and density.[9][11]

Data Presentation: Quantitative Physical Properties

The following tables summarize the key physical properties of supercritical CO₂ at various temperatures and pressures.

Table 1: Density of Supercritical CO₂ ( kg/m ³)

Temperature (°C) 8 MPa 10 MPa 12 MPa 14 MPa
35 289 483 601 673
40 250 413 524 600
50 205 335 438 512
60 178 287 379 450

(Data synthesized from trends and values reported in[7][12][13])

Table 2: Viscosity of Supercritical CO₂ (x 10⁻⁵ Pa·s)

Temperature (°C) 8 MPa 10 MPa 12 MPa 14 MPa
35 2.21 3.84 5.02 5.85
40 2.01 3.25 4.28 5.06
50 1.76 2.68 3.51 4.19
60 1.60 2.35 3.03 3.62

(Data synthesized from trends and values reported in[8][9][12])

Table 3: Diffusivity of Toluene in Supercritical CO₂ (x 10⁻⁸ m²/s)

Temperature (°C) 7.5 MPa 10.5 MPa 12.5 MPa
33.0 2.89 1.44 1.14
43.0 3.65 2.15 1.73
53.0 4.33 2.80 2.29

(Data derived from experimental results presented in[9])

Applications in Drug Development

The unique properties of scCO₂ are leveraged in several pharmaceutical technologies.

  • Supercritical Fluid Extraction (SFE): SFE is used to extract high-purity active compounds from natural products.[4] The low viscosity and high diffusivity of scCO₂ allow for efficient penetration into the raw material, while the tunable density enables selective extraction of target molecules.[14][15]

  • Particle Design and Micronization: Techniques like Rapid Expansion of Supercritical Solutions (RESS), Supercritical Anti-Solvent (SAS), and Particles from Gas-Saturated Solutions (PGSS) utilize scCO₂ to produce micron- or nano-sized drug particles with controlled size distributions.[2][16][17]

    • In RESS , the API is dissolved in scCO₂ and then rapidly depressurized through a nozzle, causing rapid nucleation and formation of small, uniform particles.[16][18]

    • In the SAS process, the drug is dissolved in a conventional organic solvent, and scCO₂ is introduced as an anti-solvent. The scCO₂ dissolves in the liquid solvent, causing it to expand and reducing its solvent power, which leads to the precipitation of the drug as fine particles.[16][19]

Visualizations: Process and Phase Diagrams

dot

CO2_Phase_Diagram CO2 Phase Diagram Solid Solid (Dry Ice) Liquid Liquid Solid->Liquid Melting / Freezing Gas Gas Solid->Gas Sublimation / Deposition Liquid->Gas Vaporization / Condensation Supercritical Supercritical Fluid (scCO₂) p1->p2 Increase Pressure p2->Supercritical Increase Temperature CriticalPoint CP

Caption: Logical flow of CO₂ phase transitions leading to the supercritical state.

dot

SFE_Workflow Supercritical Fluid Extraction (SFE) Workflow CO2_Source CO₂ Source (Liquid Cylinder) Pump High-Pressure Pump CO2_Source->Pump Liquid CO₂ Heater Heater Pump->Heater Pressurized Liquid CO₂ Extractor Extraction Vessel (with Drug Matrix) Heater->Extractor scCO₂ BPR Back Pressure Regulator (BPR) Extractor->BPR scCO₂ + Extract Separator Separator BPR->Separator Product Product Collection Separator->Product Precipitated Product CO2_Recycle CO₂ Recycle/ Vent Separator->CO2_Recycle Gaseous CO₂

Caption: A typical experimental workflow for Supercritical Fluid Extraction (SFE).

Experimental Protocols for Property Measurement

Accurate determination of the physical properties of scCO₂ is essential for process design and optimization. Standardized experimental protocols are employed for this purpose.

Density Measurement: U-Tube Vibration Method

This technique measures the density of fluids based on the principle of a vibrating U-shaped tube.

  • Apparatus: A high-pressure oscillating U-tube densitometer.

  • Procedure:

    • The system is first calibrated using fluids of known density (e.g., water and nitrogen) at the desired temperature and pressure.

    • Supercritical CO₂ is then introduced into the U-tube, which is maintained at a constant, precise temperature.[20]

    • The tube is electromagnetically excited to oscillate at its natural frequency.

    • The oscillation period is measured, which is directly related to the total mass of the tube and the fluid it contains.

    • Since the tube's volume and mass are known from calibration, the density of the scCO₂ can be calculated with high accuracy.[12]

Viscosity Measurement: Capillary Method

This method determines viscosity by measuring the pressure drop of a fluid flowing through a long, narrow capillary tube of known dimensions.

  • Apparatus: A high-pressure capillary viscometer, a syringe pump for constant flow, and a differential pressure transducer.

  • Procedure:

    • The system is thermostatically controlled to the desired experimental temperature.

    • scCO₂ is pumped at a constant, laminar flow rate through the capillary tube.[20]

    • The pressure drop (ΔP) across a specific length (L) of the capillary is precisely measured.

    • The viscosity (η) is then calculated using the Hagen-Poiseuille equation, which relates viscosity to the pressure drop, flow rate, and the geometry of the capillary tube.[12]

Diffusivity Measurement: Taylor Dispersion Technique

The Taylor dispersion method is a reliable technique for measuring the diffusion coefficients of solutes in supercritical fluids.[9]

  • Apparatus: A high-pressure liquid chromatography (HPLC) pump, a long, coiled capillary tube of uniform bore housed in a temperature-controlled oven, an injection valve, and a suitable detector (e.g., UV-Vis or FTIR).[21]

  • Procedure:

    • A continuous, laminar flow of pure scCO₂ is established through the capillary tube at a set temperature and pressure.

    • A small, well-defined pulse of the solute (the drug or a model compound) dissolved in scCO₂ is injected into the flowing stream.[9]

    • As the pulse travels along the tube, it spreads out (disperses) due to the combined effects of convection and radial molecular diffusion.

    • The broadened concentration profile of the solute is recorded by the detector at the outlet of the tube.

    • The diffusion coefficient is calculated from the variance (the degree of spreading) of the resulting chromatographic peak.[21] This method avoids the need for sampling in high-pressure systems.[22]

References

A Technical Guide to the Foundational Thermodynamics of Carbon Dioxide for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the foundational thermodynamic properties of carbon dioxide (CO₂). It is intended for researchers, scientists, and professionals in drug development who leverage the unique physicochemical behavior of CO₂ in various applications, from supercritical fluid chromatography to advanced drug delivery systems. This document summarizes key quantitative data, details experimental protocols for thermodynamic property determination, and illustrates relevant workflows and principles.

Core Thermodynamic Properties of Carbon Dioxide

Carbon dioxide is a substance of immense scientific and industrial interest, largely due to its accessible critical point and non-toxic nature. Its thermodynamic behavior is characterized by distinct phase transitions, which are fundamental to its application. The pressure-temperature (P-T) phase diagram of CO₂ is a critical map for understanding its state under different conditions.

Key thermodynamic properties include the triple point, where solid, liquid, and gaseous phases coexist in equilibrium, and the critical point, beyond which the distinction between liquid and gas phases disappears, and the substance enters the supercritical fluid state. This supercritical region is particularly relevant for applications requiring a solvent with tunable density, viscosity, and diffusivity.

Quantitative Thermodynamic Data

The thermodynamic properties of carbon dioxide have been extensively studied and are well-documented. The following tables summarize key quantitative data compiled from authoritative sources, providing a reference for experimental design and process modeling.

Table 1: Critical Point and Triple Point Properties of Carbon Dioxide

PropertyValueUnits
Critical Temperature (Tc)304.13K
Critical Pressure (Pc)7.3773MPa
Critical Density (ρc)467.6 kg/m ³
Triple Point Temperature216.592K
Triple Point Pressure0.518MPa

Source: Data compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Table 2: Saturated Liquid Properties of Carbon Dioxide at Various Temperatures

Temperature (K)Pressure (MPa)Density ( kg/m ³)Enthalpy (kJ/kg)Entropy (kJ/kg·K)
2200.58521130.7205.891.0245
2401.0441058.4247.131.2081
2601.968977.1289.431.3837
2803.502877.9335.511.5613
3006.733687.1400.981.8017

Source: Data represents values for saturated liquid CO₂ along the vapor-liquid coexistence curve. Compiled from various experimental studies and thermodynamic models.

Experimental Determination of Thermodynamic Properties

Accurate determination of CO₂'s thermodynamic properties is paramount for both foundational research and application design. Below are detailed protocols for key experiments.

Protocol: Determination of the Vapor-Liquid Equilibrium (VLE) Curve

This protocol describes a static-analytic method for determining the VLE curve of pure carbon dioxide. The objective is to measure the saturation pressure at various temperatures.

Materials:

  • High-pressure optical cell with a temperature and pressure controller.

  • Pure CO₂ (99.99% or higher).

  • Vacuum pump.

  • Calibrated temperature sensor (e.g., platinum resistance thermometer).

  • Calibrated pressure transducer.

  • Magnetic stirrer.

Procedure:

  • System Preparation: The high-pressure cell is cleaned and dried. It is then evacuated using the vacuum pump to remove any residual air or contaminants.

  • Sample Loading: A known amount of pure CO₂ is introduced into the cell in its gaseous state. The amount is calculated to ensure a two-phase (liquid-vapor) equilibrium can be established within the desired temperature range.

  • Temperature Equilibration: The cell is set to the first target temperature. The system is allowed to reach thermal equilibrium, which is confirmed when temperature fluctuations are minimal (e.g., < ±0.01 K) for an extended period. The magnetic stirrer ensures uniform temperature throughout the cell.

  • Pressure Measurement: Once equilibrium is reached, the pressure inside the cell is recorded from the calibrated pressure transducer. This pressure corresponds to the saturation (vapor) pressure of CO₂ at the set temperature.

  • Data Collection Across Temperatures: The temperature is incrementally increased to the next setpoint. The system is again allowed to reach equilibrium, and the corresponding saturation pressure is recorded.

  • VLE Curve Construction: This process is repeated at various temperatures up to the critical point. The collected data pairs (Temperature, Pressure) are plotted to construct the VLE curve.

The following diagram illustrates the experimental workflow for this procedure.

VLE_Workflow cluster_prep System Preparation cluster_exp Experimental Loop cluster_analysis Data Analysis prep1 Clean & Dry Cell prep2 Evacuate Cell (Vacuum) prep1->prep2 load Load Pure CO₂ Sample prep2->load set_T Set Target Temperature equilibrate Achieve Thermal Equilibrium set_T->equilibrate measure_P Record Saturation Pressure equilibrate->measure_P next_T Increment to Next Temperature measure_P->next_T plot Plot P vs. T Data measure_P->plot next_T->set_T Repeat for all setpoints construct Construct VLE Curve plot->construct

Workflow for the experimental determination of the Vapor-Liquid Equilibrium (VLE) curve.

Application in Drug Development: Supercritical Fluid Extraction

The unique properties of supercritical CO₂ (scCO₂) are harnessed in drug development, particularly for the extraction and purification of active pharmaceutical ingredients (APIs). scCO₂ is an attractive solvent because its solvating power can be finely tuned by adjusting temperature and pressure, and it can be easily removed from the product by depressurization, leaving no residual solvent.

The logical relationship in a supercritical fluid extraction (SFE) process is based on the thermodynamic state of CO₂.

SFE_Logic co2_source CO₂ Source (Liquid) pump High-Pressure Pump co2_source->pump Pressurize heater Heater pump->heater Heat extractor Extraction Vessel (with API Matrix) heater->extractor Introduce scCO₂ separator Separator Vessel extractor->separator API-laden scCO₂ co2_recycle CO₂ Recycle separator->co2_recycle Gaseous CO₂ api_collect API Collection separator->api_collect Precipitate API (Pressure Drop) co2_recycle->co2_source Condense & Recycle

Logical flow of a Supercritical Fluid Extraction (SFE) process using CO₂.

In this process, liquid CO₂ is pumped and heated to bring it to a supercritical state. It is then fed into an extraction vessel containing the raw material (e.g., plant matter). The scCO₂ selectively dissolves the target API. The resulting solution is then transferred to a separator vessel where the pressure is lowered. This pressure drop reduces the density and solvating power of the CO₂, causing the API to precipitate out for collection. The now gaseous CO₂ can be re-compressed, condensed, and recycled, making the process environmentally friendly and efficient. The entire process hinges on the precise control of CO₂'s thermodynamic state.

An In-Depth Technical Guide to the Molecular Structure of Carbon Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular structure of carbon dioxide (CO₂), a molecule of significant interest in various scientific disciplines, including chemistry, environmental science, and materials research. This document details the theoretical framework underpinning its structure, presents key quantitative data, and outlines the experimental protocols for its characterization.

Theoretical Framework

The molecular structure of carbon dioxide is elegantly explained by fundamental chemical principles, including its Lewis structure and the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Lewis Structure

The Lewis structure for CO₂ is constructed by first determining the total number of valence electrons. Carbon, in group 14, contributes 4 valence electrons, and each oxygen atom, in group 16, contributes 6, for a total of 16 valence electrons. To satisfy the octet rule for all atoms, the carbon atom forms double bonds with each of the two oxygen atoms. The resulting structure places the carbon atom at the center with no lone pairs of electrons, and each oxygen atom has two lone pairs.[1][2][3][4]

Vibrational_Modes cluster_symmetric Symmetric Stretch (Raman Active) cluster_antisymmetric Antisymmetric Stretch (IR Active) cluster_bending Bending (IR Active) O1_s O C_s C O1_s->C_s O2_s O C_s->O2_s O1_a O C_a C O1_a->C_a O2_a O C_a->O2_a O1_b O C_b C O1_b_up O1_b_up O1_b->O1_b_up O2_b O C_b_down C_b_down C_b->C_b_down O2_b_up O2_b_up O2_b->O2_b_up FTIR_Workflow Evacuate_Cell Evacuate Gas Cell Background_Scan Acquire Background Spectrum Evacuate_Cell->Background_Scan Fill_Cell Fill Cell with CO2 Background_Scan->Fill_Cell Sample_Scan Acquire Sample Spectrum Fill_Cell->Sample_Scan FT Fourier Transform Sample_Scan->FT Absorbance Calculate Absorbance FT->Absorbance Analysis Analyze Spectrum Absorbance->Analysis

References

An In-depth Technical Guide to the Discovery and Synthesis of the Bcr-Abl Inhibitor Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public domain information is available for a compound designated "G-744". The following technical guide on Imatinib, a well-characterized tyrosine kinase inhibitor, is provided as a representative example of the requested format and content.

Introduction

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). It was one of the first cancer therapies to demonstrate the potential of targeted therapy. This document provides a technical overview of the discovery, synthesis, and mechanism of action of Imatinib.

Discovery of Imatinib

The discovery of Imatinib was a landmark achievement in rational drug design. The process began with the identification of the Bcr-Abl fusion protein as the key driver of CML. This led to a high-throughput screening campaign to identify compounds that could inhibit the tyrosine kinase activity of the Abl protein.

Lead Identification and Optimization

Initial screening identified a class of 2-phenylaminopyrimidine compounds with inhibitory activity against protein kinase C (PKC). Lead optimization efforts focused on improving selectivity for the Abl kinase while reducing PKC inhibition. This process involved systematic chemical modifications to the 2-phenylaminopyrimidine scaffold. The introduction of a 3'-pyridyl group at the 3-position of the pyrimidine ring and the addition of a benzamide group were critical for enhancing potency and selectivity, ultimately leading to the identification of Imatinib (formerly known as STI571).

Synthesis of Imatinib

The synthesis of Imatinib involves a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Imatinib

Step 1: Synthesis of 3-(pyridin-3-yl)pyrimidin-2-amine

  • A mixture of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and guanidine nitrate is refluxed in the presence of sodium ethoxide in ethanol.

  • The resulting product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

  • 4-Methyl-3-nitroaniline is acylated with 4-chloromethylbenzoyl chloride.

  • The nitro group is then reduced to an amine.

  • The resulting amine is coupled with 2-chloro-4-(pyridin-3-yl)pyrimidine in the presence of a palladium catalyst (Buchwald-Hartwig amination).

Step 3: Synthesis of Imatinib

  • The intermediate from Step 2 is reacted with 1-methylpiperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

  • The final product, Imatinib, is purified by column chromatography and/or recrystallization.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. By occupying this site, it prevents the phosphorylation of substrate proteins that are involved in cell proliferation and survival, leading to the apoptosis of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BcrAbl Bcr-Abl (Constitutively Active Kinase) ATP_Site ATP Binding Site BcrAbl->ATP_Site has Substrate Substrate Protein ATP_Site->Substrate phosphorylates Imatinib Imatinib Imatinib->ATP_Site binds to & blocks Apoptosis Apoptosis Imatinib->Apoptosis induces PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate becomes Proliferation Cell Proliferation & Survival PhosphorylatedSubstrate->Proliferation leads to

Caption: Mechanism of action of Imatinib.

Quantitative Data

The following tables summarize key quantitative data for Imatinib.

Table 1: In Vitro Potency of Imatinib

Target KinaseIC50 (nM)
v-Abl38
Bcr-Abl25
c-Kit100
PDGF-R100
Protein Kinase C>10,000

Table 2: Pharmacokinetic Properties of Imatinib

ParameterValue
Bioavailability98%
Protein Binding95%
Half-life18 hours
MetabolismHepatic (CYP3A4)
ExcretionFecal

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel tyrosine kinase inhibitor like Imatinib.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development A High-Throughput Screening B Lead Optimization A->B C In Vitro Kinase Assays B->C D Cell-Based Proliferation Assays C->D E Animal Models (Xenografts) D->E F Phase I Clinical Trials (Safety & Dosage) E->F G Phase II Clinical Trials (Efficacy) F->G H Phase III Clinical Trials (Comparison to Standard of Care) G->H I Regulatory Approval H->I

Caption: Drug discovery and development workflow.

An In-depth Technical Guide to the Environmental Impact of R-744 (CO2) as a Refrigerant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of R-744 (carbon dioxide) when utilized as a refrigerant. It delves into the quantitative metrics of its environmental footprint, details the experimental protocols for these assessments, and offers a comparative perspective against other common refrigerants.

Quantitative Environmental Impact Assessment

The environmental impact of a refrigerant is primarily assessed based on its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). R-744, being a naturally occurring substance integral to the Earth's carbon cycle, exhibits highly favorable characteristics in these regards.

Table 1: Key Environmental Metrics for R-744 and Other Refrigerants

RefrigerantChemical FormulaAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
R-744 (CO2) CO2variable §0 1
R-22 (HCFC)CHClF2120.0551,810
R-134a (HFC)CH2FCF31401,430
R-404A (HFC Blend)CH3CF3/CH2FCF3/CHF2CF3Blend03,922
R-410A (HFC Blend)CH2F2/CHF2CF3Blend02,088
R-1234yf (HFO)CF3CF=CH2~0.03 (days)0<1

§ The atmospheric lifetime of CO2 is complex and cannot be represented by a single value due to its continuous exchange between the atmosphere, oceans, and biosphere. The Intergovernmental Panel on Climate Change (IPCC) notes that a significant fraction of an initial pulse of CO2 remains in the atmosphere for thousands of years. However, for the purposes of GWP calculation, its persistence is the reference against which other gases are measured.[1]

Detailed Experimental Protocols

A thorough understanding of the environmental impact of R-744 necessitates standardized and rigorous experimental methodologies. This section outlines the core experimental protocols for determining key environmental parameters.

Determination of Global Warming Potential (GWP)

The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[2] The calculation of GWP is not a direct experimental measurement but is derived from several experimentally determined parameters. The IPCC provides guidelines for these calculations.[3][4]

Experimental Protocol for Determining Radiative Efficiency and Atmospheric Lifetime:

  • Infrared Spectroscopy for Radiative Forcing:

    • Objective: To measure the infrared absorption spectrum of CO2. This data is crucial for calculating its radiative efficiency, which is a measure of the energy absorbed by the gas.

    • Methodology:

      • A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.

      • A sample of high-purity CO2 is introduced into a gas cell with a known path length.

      • The cell is irradiated with a broadband infrared source.

      • The transmitted radiation is measured by the detector of the FTIR spectrometer.

      • The absorption spectrum is recorded over the relevant atmospheric infrared window (typically 500 to 4000 cm⁻¹).

      • The integrated absorption cross-section is calculated from the spectrum, which is then used in radiative transfer models to determine the radiative efficiency. The uncertainty in CO2's radiative forcing due to spectroscopic parameters is generally less than 1%.[5]

  • Atmospheric Lifetime Determination:

    • Objective: To determine the rate at which CO2 is removed from the atmosphere. As noted, the lifetime of CO2 is complex. However, for other gases, their reaction rates with atmospheric oxidants are key to determining their lifetime.

    • Methodology for Reaction Rate Constants (Example with Hydroxyl Radicals):

      • Technique: Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) is a common method.

      • Experimental Setup: A reaction chamber is filled with a known concentration of the refrigerant, a precursor for the hydroxyl (OH) radical (e.g., H2O2 or O3/H2O), and a buffer gas (e.g., N2 or air) at a controlled temperature and pressure.

      • OH Radical Generation: A pulsed laser (e.g., an excimer laser) photolyzes the precursor to generate OH radicals.

      • OH Radical Detection: A second laser, a tunable dye laser, excites the OH radicals at a specific wavelength. The resulting fluorescence is detected by a photomultiplier tube.

      • Kinetic Measurement: The decay of the OH radical fluorescence signal is monitored over time. The pseudo-first-order rate constant is determined from the exponential decay of the signal. By varying the concentration of the refrigerant, the bimolecular rate constant for the reaction between the refrigerant and the OH radical can be determined.[6]

Life Cycle Climate Performance (LCCP) and Total Equivalent Warming Impact (TEWI)

LCCP and TEWI are "cradle-to-grave" and "cradle-to-gate" analyses, respectively, that provide a more holistic assessment of the environmental impact of a refrigeration system. They account for both direct emissions (from refrigerant leakage) and indirect emissions (from the energy consumption of the system).[7][8]

Protocol for TEWI/LCCP Analysis of an R-744 Refrigeration System:

  • Define System Boundaries: Clearly define the stages of the life cycle to be included in the analysis (e.g., manufacturing, operational life, disposal).

  • Data Collection:

    • Direct Emissions:

      • Refrigerant charge size (kg).

      • Annual leakage rate (%).

      • End-of-life recovery efficiency (%).

    • Indirect Emissions:

      • Annual energy consumption of the refrigeration system (kWh/year).

      • Carbon intensity of the local electricity grid (kg CO2eq/kWh).

    • Embodied Emissions (for LCCP):

      • Emissions from the manufacturing of the refrigerant and system components.

      • Emissions from transportation of materials and the final product.

      • Emissions from the disposal and recycling of the system at the end of its life.

  • Calculation:

    • TEWI = (GWP × L × n) + (GWP × m × (1 - α)) + (n × E × β)

      • Where:

        • GWP = Global Warming Potential of the refrigerant

        • L = Leakage rate per year ( kg/year )

        • n = System operating life (years)

        • m = Refrigerant charge (kg)

        • α = Recovery/recycling factor at end of life

        • E = Energy consumption per year (kWh/year)

        • β = CO2 emission per kWh of energy generation (kg CO2/kWh)

    • LCCP expands on TEWI by adding the embodied emissions throughout the lifecycle.

Visualizing Environmental Impact and Assessment Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Comparative Environmental Impact of Refrigerants

G cluster_gwp Global Warming Potential (100-year) cluster_odp Ozone Depletion Potential r744_gwp R-744 (CO2) GWP = 1 r1234yf_gwp R-1234yf GWP < 1 r134a_gwp R-134a GWP = 1,430 r404a_gwp R-404A GWP = 3,922 r410a_gwp R-410A GWP = 2,088 r744_odp R-744 (CO2) ODP = 0 r1234yf_odp R-1234yf ODP = 0 r134a_odp R-134a ODP = 0 r404a_odp R-404A ODP = 0 r410a_odp R-410A ODP = 0

Caption: Comparative GWP and ODP of R-744 and other refrigerants.

Experimental Workflow for GWP Determination

G cluster_exp Experimental Determination cluster_calc Calculation and Modeling ir_spec Infrared Spectroscopy rad_eff Calculate Radiative Efficiency ir_spec->rad_eff Provides absorption spectrum reaction_kinetics Reaction Kinetics Studies (e.g., PLP-LIF) atm_lifetime Calculate Atmospheric Lifetime reaction_kinetics->atm_lifetime Provides reaction rate constants gwp_calc Calculate GWP (IPCC Guidelines) rad_eff->gwp_calc atm_lifetime->gwp_calc

Caption: Workflow for the determination of Global Warming Potential.

TEWI/LCCP Analysis Logical Flow

G cluster_inputs Data Inputs cluster_analysis Analysis direct_emissions Direct Emissions - Refrigerant Charge - Leakage Rate - Recovery Efficiency tewi_calc TEWI Calculation direct_emissions->tewi_calc indirect_emissions Indirect Emissions - Annual Energy Consumption - Grid Carbon Intensity indirect_emissions->tewi_calc embodied_emissions Embodied Emissions (LCCP) - Manufacturing - Transport - Disposal lccp_calc LCCP Calculation embodied_emissions->lccp_calc tewi_calc->lccp_calc Is a component of

Caption: Logical flow for TEWI and LCCP analysis.

Conclusion

R-744 (CO2) stands as a highly favorable refrigerant from an environmental standpoint, with a GWP of 1 and a zero ODP.[3] Its primary environmental impact is associated with the energy consumption of the refrigeration system, which is addressed through holistic assessment methods like TEWI and LCCP. The experimental protocols for determining the fundamental parameters that feed into these assessments are well-established, relying on techniques such as infrared spectroscopy and reaction kinetics. For researchers and professionals in drug development, where precise and reliable refrigeration is critical, the use of R-744 offers a sustainable and future-proof solution that aligns with global environmental regulations and corporate responsibility goals.

References

natural sources and sinks of atmospheric carbon dioxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Sinks of Atmospheric Carbon Dioxide

This technical guide provides a comprehensive overview of the (CO₂), intended for researchers, scientists, and professionals in drug development and related fields. The guide details the primary reservoirs and fluxes of the global carbon cycle, presents quantitative data in structured tables, outlines key experimental methodologies for CO₂ measurement, and includes visualizations of critical pathways and workflows.

The Global Carbon Cycle: Reservoirs and Fluxes

The Earth's carbon is in a constant state of flux between several major reservoirs: the atmosphere, the oceans, the terrestrial biosphere, and the lithosphere (rocks and sediments). The movement of carbon between these reservoirs constitutes the global carbon cycle. Natural sources release CO₂ into the atmosphere, while natural sinks absorb it. Over geological timescales, these sources and sinks have maintained a relative balance.

Major Carbon Reservoirs

The primary natural reservoirs of carbon are detailed in Table 1. The largest reservoir is the Earth's lithosphere, containing vast quantities of carbon in sedimentary rocks and as hydrocarbons.[1] The deep ocean is the second-largest reservoir, holding significantly more carbon than the atmosphere and the terrestrial biosphere combined.[2][3]

Table 1: Major Global Carbon Reservoirs

Reservoir Estimated Size (Gigatonnes of Carbon - GtC) Key References
Lithosphere
- Sedimentary Rocks (carbonates) Up to 100,000,000 [1]
- Kerogen >>10^6 yr turnover [4]
- Fossil Fuels (Coal, Oil, Gas) ~4,100 [1]
- Permafrost 1,400
Oceans
- Deep Ocean ~37,000 [1][2]
- Surface Ocean 900 [1][2]
- Marine Biota 3
- Dissolved Organic Carbon 700
Terrestrial Biosphere
- Soils and Organic Matter 1,500 - 1,700 [1][4]
- Vegetation 450 - 560 [5]
- Peat ~550 [1]
- Litter 60 [5]
Atmosphere 590 - 875 [2][3]
Natural Sources and Sinks of Atmospheric CO₂

Natural fluxes of CO₂ between the reservoirs are substantial. Table 2 summarizes the major natural sources and sinks. The exchange between the atmosphere and the terrestrial biosphere through photosynthesis and respiration, and the exchange between the atmosphere and the ocean surface are the largest natural fluxes.[4][6]

Table 2: Major Natural Fluxes of Atmospheric Carbon Dioxide

Flux Direction Estimated Annual Flux (GtC/year) Key References
Terrestrial Biosphere Exchange
- Gross Primary Production (Photosynthesis) Atmosphere to Land ~130
- Plant Respiration Land to Atmosphere ~20
- Soil Respiration (Decomposition) Land to Atmosphere -
Ocean-Atmosphere Exchange
- Gross Flux (in and out) Bidirectional ~80
- Net Ocean Uptake (pre-industrial) Atmosphere to Ocean Balanced [6]
Geological Processes
- Volcanic and Magmatic Outgassing Lithosphere to Atmosphere 0.13 - 0.44 [7]
- Rock Weathering (Silicate) Atmosphere to Lithosphere ~0.5 (as CO₂)
- Rock Weathering (Organic Carbon) Lithosphere to Atmosphere ~0.068

Key Natural Processes

Terrestrial Biosphere Dynamics

The terrestrial biosphere acts as both a major source and sink of atmospheric CO₂.

  • Photosynthesis: Plants absorb CO₂ from the atmosphere and convert it into organic matter. This process is a significant carbon sink.[4]

  • Respiration and Decomposition: Plants and soil microbes release CO₂ back into the atmosphere through respiration.[4] The decomposition of dead organic matter by microorganisms is also a major source of atmospheric CO₂.[5]

The Role of the Oceans

The ocean plays a crucial role in regulating atmospheric CO₂ through two primary mechanisms, collectively known as the ocean carbon pumps.

  • The Physical Carbon Pump (Solubility Pump): This process is driven by the higher solubility of CO₂ in colder, saltier water.[8] Cold, dense water at high latitudes absorbs CO₂ from the atmosphere and then sinks, transporting the carbon to the deep ocean where it can be stored for long periods.

  • The Biological Carbon Pump: Marine organisms, primarily phytoplankton, take up CO₂ during photosynthesis in the surface ocean.[8] When these organisms die, a portion of their organic carbon sinks to the deep ocean, effectively removing it from contact with the atmosphere for extended periods.

Geological Sources and Sinks

Over long timescales, geological processes are fundamental to the carbon cycle.

  • Volcanic and Magmatic Activity: Volcanoes and other magmatic regions release CO₂ from the Earth's interior into the atmosphere.[2][7] While significant over geological time, annual volcanic emissions are a small fraction of current anthropogenic emissions.[7][9][10]

  • Rock Weathering: The chemical weathering of silicate rocks removes CO₂ from the atmosphere.[11] Carbonic acid, formed from atmospheric CO₂ and rainwater, reacts with silicate minerals, and the resulting bicarbonate ions are transported to the oceans where they are eventually stored in marine sediments. Conversely, the weathering of rocks containing ancient organic carbon can release CO₂ into the atmosphere.[11]

Experimental Protocols for Measuring CO₂ Fluxes

Accurate quantification of CO₂ sources and sinks relies on a variety of sophisticated experimental techniques.

Eddy Covariance

The eddy covariance method is a micrometeorological technique used to measure the exchange of CO₂ between ecosystems and the atmosphere.[8][12]

  • Principle: This method measures the covariance between vertical wind velocity and the CO₂ concentration in turbulent air eddies.

  • Instrumentation: An eddy covariance system typically consists of a three-dimensional sonic anemometer to measure wind velocity components and an infrared gas analyzer (IRGA) to measure CO₂ concentration at high frequency (typically 10-20 Hz).[8][12]

  • Protocol Outline:

    • Site Selection: The site should be located in a relatively flat and homogeneous area with a sufficient fetch (upwind distance of uniform surface) to ensure the measured flux is representative of the ecosystem of interest.[8][12]

    • Instrumentation Setup: The sonic anemometer and gas analyzer are mounted on a tower above the vegetation canopy. The sensors should be positioned to minimize flow distortion from the tower structure.[12]

    • Data Acquisition: High-frequency data on wind velocity and CO₂ concentration are continuously recorded.[8]

    • Data Processing: Raw data undergo a series of corrections and quality control checks, including coordinate rotation, corrections for air density fluctuations, and filtering to remove periods of low turbulence.[8][13] Commercially available software is often used for these calculations.[8]

Isotopic Analysis

The isotopic composition of atmospheric CO₂ (specifically the ratios of ¹³C/¹²C and ¹⁴C/C) provides a powerful tool for distinguishing between different sources and sinks.[14]

  • Principle: Different carbon reservoirs and the processes that exchange carbon between them have distinct isotopic signatures. For example, CO₂ from the burning of fossil fuels is depleted in both ¹³C and ¹⁴C compared to the atmosphere.[14]

  • Methodology:

    • Sample Collection: Air samples are collected in specialized flasks from various locations and altitudes.

    • Laboratory Analysis: The isotopic ratios of CO₂ in the air samples are measured using high-precision isotope ratio mass spectrometry (IRMS).[14]

    • Source Apportionment: By analyzing the changes in the isotopic composition of atmospheric CO₂, scientists can quantify the relative contributions of different sources (e.g., fossil fuels, terrestrial biosphere) and the uptake by different sinks (e.g., oceans, land).[14]

Oceanographic Measurements

Quantifying the ocean carbon sink involves measuring key parameters of the seawater carbonate system.

3.3.1. Partial Pressure of CO₂ (pCO₂)
  • Principle: The difference in the partial pressure of CO₂ between the surface ocean and the overlying atmosphere drives the exchange of the gas across the air-sea interface.

  • Methodology:

    • Underway pCO₂ Systems: Seawater is continuously pumped from a ship's intake to an equilibrator, where the dissolved CO₂ in the water comes into equilibrium with a headspace of air. The CO₂ concentration in the equilibrated air is then measured using a non-dispersive infrared (NDIR) gas analyzer.[15]

    • Data Calculation: The measured CO₂ concentration is used to calculate the pCO₂ of the seawater, taking into account temperature, salinity, and pressure.[15]

3.3.2. Dissolved Inorganic Carbon (DIC)
  • Principle: DIC is the sum of all dissolved inorganic carbon species in seawater (CO₂, H₂CO₃, HCO₃⁻, and CO₃²⁻).

  • Methodology (Coulometry):

    • Sample Collection and Preservation: Seawater samples are collected in glass bottles, and a chemical preservative (e.g., mercuric chloride) is added to halt biological activity.[16]

    • Acidification and Extraction: A precise volume of the seawater sample is acidified, converting all DIC species to CO₂ gas.[16][17]

    • Titration and Detection: The evolved CO₂ is stripped from the sample with a carrier gas and absorbed into a solution where it is titrated, and the amount of CO₂ is determined coulometrically.[16][17]

Soil Respiration Measurements

Chamber-based methods are commonly used to measure the flux of CO₂ from the soil surface.

  • Principle: A chamber is placed over the soil surface, and the increase in CO₂ concentration within the chamber over time is measured.

  • Types of Chambers:

    • Static (Non-steady-state) Chambers: The chamber is sealed over the soil, and the CO₂ concentration is measured at discrete time intervals.

    • Dynamic (Steady-state) Chambers: Air is continuously circulated through the chamber, and the difference in CO₂ concentration between the incoming and outgoing air is measured.

  • Protocol Outline:

    • Collar Installation: A collar is inserted into the soil to provide a stable and sealed base for the chamber.

    • Chamber Placement: The chamber is placed on the collar, and the CO₂ concentration inside is measured over a set period using an IRGA.

    • Flux Calculation: The rate of change in CO₂ concentration, along with the chamber volume and soil surface area, is used to calculate the soil respiration rate.

Visualizations of Key Processes and Workflows

The Global Carbon Cycle

Global_Carbon_Cycle Atmosphere Atmosphere ~875 GtC Ocean Ocean ~38,000 GtC Atmosphere->Ocean Ocean Uptake Terrestrial Terrestrial Biosphere ~2,500 GtC Atmosphere->Terrestrial Photosynthesis ~130 GtC/yr Ocean->Atmosphere Ocean Outgassing Terrestrial->Atmosphere Respiration & Decomposition Lithosphere Lithosphere (incl. Fossil Fuels) >60,000,000 GtC Lithosphere->Atmosphere Volcanic Emissions ~0.1-0.4 GtC/yr

Caption: A simplified diagram of the global carbon cycle showing major reservoirs and fluxes.

Eddy Covariance Workflow

Eddy_Covariance_Workflow cluster_field Field Measurements cluster_processing Data Processing SonicAnemometer 3D Sonic Anemometer (Wind Velocity) RawData High-Frequency Raw Data SonicAnemometer->RawData GasAnalyzer Infrared Gas Analyzer (CO2/H2O Concentration) GasAnalyzer->RawData Corrections Corrections & QC (e.g., Coordinate Rotation, Density) RawData->Corrections FluxCalc Flux Calculation (Covariance) Corrections->FluxCalc FinalFlux Net Ecosystem Exchange (NEE) of CO2 FluxCalc->FinalFlux

Caption: A workflow diagram for the eddy covariance technique.

Ocean Carbon Pumps

Ocean_Carbon_Pumps cluster_physical Physical Pump cluster_biological Biological Pump Atmosphere Atmospheric CO2 SurfaceOcean Surface Ocean Atmosphere->SurfaceOcean Air-Sea Gas Exchange Solubility CO2 Dissolution (Higher in cold water) SurfaceOcean->Solubility Photosynthesis Phytoplankton Photosynthesis SurfaceOcean->Photosynthesis DeepOcean Deep Ocean (Long-term Storage) Downwelling Deep Water Formation & Sinking Solubility->Downwelling Downwelling->DeepOcean SinkingPOC Sinking Particulate Organic Carbon (POC) Photosynthesis->SinkingPOC SinkingPOC->DeepOcean

Caption: Schematic of the ocean's physical and biological carbon pumps.

References

Methodological & Application

Supercritical CO2 Extraction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Extraction of Bioactive Compounds from Natural Matrices

This document provides a comprehensive overview and detailed protocols for the experimental setup and application of supercritical carbon dioxide (SC-CO2) extraction. It is intended for researchers, scientists, and drug development professionals interested in utilizing this green and efficient technology for the isolation of bioactive compounds from various natural sources.

Introduction to Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) is a powerful separation technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[1] Carbon dioxide is the most commonly used solvent in SFE due to its favorable critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.[1] In its supercritical state, CO2 possesses liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity, allowing for efficient penetration into solid matrices and effective dissolution of target compounds.[2]

The solvating power of supercritical CO2 can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of different compounds.[3] For instance, at lower pressures, it is suitable for extracting aromatic compounds, while at higher pressures, it can effectively extract compounds like fatty acids and waxes.[3] This tunability, combined with the fact that CO2 is a gas at ambient conditions, allows for easy separation of the solvent from the extract, resulting in a solvent-free final product.[3] This makes SC-CO2 extraction a highly attractive "green" alternative to traditional solvent extraction methods, particularly in the pharmaceutical, nutraceutical, and food industries.

Experimental Setup

A typical laboratory-scale supercritical CO2 extraction system consists of the following key components:

  • CO2 Supply and Chilling System: A high-pressure cylinder provides the CO2, which is then cooled by a chiller to ensure it is in a liquid state before being pumped.

  • High-Pressure Pump: This pump pressurizes the liquid CO2 to the desired extraction pressure.

  • Heater/Heat Exchanger: The pressurized CO2 is heated to bring it to a supercritical temperature before it enters the extraction vessel.

  • Extraction Vessel: A high-pressure vessel where the raw material is loaded for extraction.

  • Back Pressure Regulator (BPR): This component maintains the desired pressure within the extraction vessel.

  • Separator Vessel(s): One or more vessels where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • CO2 Recirculation System (Optional): Many systems include a condenser and a pump to re-liquefy and recycle the CO2, making the process more economical and environmentally friendly.

Below is a diagram illustrating the general workflow of a supercritical CO2 extraction experimental setup.

Supercritical_CO2_Extraction_Workflow cluster_setup Experimental Setup CO2_Cylinder CO2 Cylinder Chiller Chiller CO2_Cylinder->Chiller Liquid CO2 Pump High-Pressure Pump Chiller->Pump Heater Heater Pump->Heater Pressurized Liquid CO2 Extractor Extraction Vessel (with Raw Material) Heater->Extractor Supercritical CO2 BPR Back Pressure Regulator Extractor->BPR CO2 + Extract Separator Separator Vessel BPR->Separator Collection Extract Collection Separator->Collection Precipitated Extract Recycle CO2 Recycle (Optional) Separator->Recycle Gaseous CO2 Recycle->Chiller

Supercritical CO2 Extraction Workflow.

General Experimental Protocol

The following is a generalized protocol for performing a supercritical CO2 extraction. Specific parameters will vary depending on the target compound and the raw material.

3.1. Material Preparation

  • Drying: The raw material should be dried to a low moisture content, typically below 10%, to improve extraction efficiency. This can be achieved using an oven or freeze-dryer.[4]

  • Grinding: The dried material should be ground to a uniform particle size to increase the surface area available for extraction.[4] The optimal particle size will depend on the specific material and should be determined experimentally.

3.2. Extraction Procedure

  • Loading the Extractor: The ground raw material is weighed and loaded into the extraction vessel.

  • System Pressurization and Heating: The system is sealed, and the high-pressure pump is started to deliver liquid CO2. The heater brings the CO2 to the desired supercritical temperature. The back pressure regulator is adjusted to maintain the target extraction pressure.

  • Static Extraction (Optional): Once the desired temperature and pressure are reached, the system can be held in a static mode for a period (e.g., 15-30 minutes) to allow the supercritical CO2 to equilibrate with the raw material.

  • Dynamic Extraction: The outlet valve of the extraction vessel is opened, allowing the supercritical CO2 containing the dissolved extract to flow into the separator. The flow rate of CO2 is controlled throughout this dynamic extraction phase.

  • Separation and Collection: In the separator, the pressure is reduced, causing the CO2 to vaporize and the extract to precipitate. The gaseous CO2 can be vented or recycled. The collected extract is then weighed.

  • System Depressurization and Cleaning: After the extraction is complete, the system is slowly depressurized. The spent raw material is removed from the extraction vessel, and the entire system is cleaned with an appropriate solvent (e.g., ethanol) to prevent cross-contamination between runs.

Application-Specific Protocols and Data

The following sections provide detailed protocols and quantitative data for the supercritical CO2 extraction of various bioactive compounds.

Extraction of Antioxidants from Rosemary (Rosmarinus officinalis)

Objective: To extract antioxidant compounds, primarily carnosic acid and rosmarinic acid, from dried rosemary leaves.

Experimental Protocol:

  • Material: Dried rosemary leaves, ground to a particle size of approximately 0.5 mm.

  • Extraction Conditions:

    • Pressure: 150 - 350 bar[5]

    • Temperature: 40 - 80 °C[5]

    • Co-solvent: 5 - 15% ethanol (w/w)[5]

    • CO2 Flow Rate: 15 g/min [5]

    • Extraction Time: 3 hours[5]

Quantitative Data:

Pressure (bar)Temperature (°C)Co-solvent (% Ethanol)Total Yield (%)Rosmarinic Acid (mg/g DM)Carnosic Acid + Carnosol (%)Reference
150801521.86 ± 1.553.43 ± 0.13-[5][6]
3504058.710.00-[5]
250601015.672.88-[5]
30060---33.25[7]
Extraction of Lipids from Microalgae

Objective: To extract lipids for potential biodiesel production from dried microalgae biomass.

Experimental Protocol:

  • Material: Dried microalgae biomass (e.g., Scenedesmus sp., Botryococcus braunii).

  • Extraction Conditions:

    • Pressure: 200 - 500 bar[3]

    • Temperature: 35 - 80 °C[3][8]

    • CO2 Flow Rate: 1.38 - 4.02 g/min [3]

Quantitative Data:

Microalgae SpeciesPressure (bar)Temperature (°C)Lipid Yield (% dry weight)Reference
Scenedesmus sp.500537.41[3]
Botryococcus braunii25050~14[8]
Botryococcus braunii20080~6[8]
Chlorella vulgaris--10.64 (with bead milling pretreatment)[9]
Extraction of Phenolic Compounds from Grape Seeds (Vitis vinifera)

Objective: To extract valuable phenolic compounds, such as gallic acid, catechin, and epicatechin, from grape seeds.

Experimental Protocol:

  • Material: Defatted and milled grape seeds.

  • Extraction Conditions:

    • Pressure: 80 - 120 bar[1]

    • Temperature: 40 °C[1]

    • Co-solvent: 10 - 20% ethanol-water mixture (57% v/v) (w/w)[1]

    • CO2 Flow Rate: 2 - 6 kg/h [1]

Quantitative Data:

Pressure (bar)Co-solvent (%)CO2 Flow Rate ( kg/h )Total Polyphenol Content (mg GAE/100g DM)Reference
802067132[1]
120102~3000[1]
100154~5000[1]
400Water-Catechin: ~64 mg/100g (at 80°C)[10]
Extraction of Carotenoids from Tomato Waste

Objective: To recover valuable carotenoids, specifically lycopene and β-carotene, from industrial tomato processing waste (skins and seeds).

Experimental Protocol:

  • Material: Dried and ground tomato skins and seeds.

  • Extraction Conditions:

    • Pressure: 250 - 300 bar[11][12]

    • Temperature: 60 - 80 °C[11][12]

    • Co-solvent: 5% ethanol (optional, can enhance yield)[13]

    • CO2 Flow Rate: 0.792 - 1.35 kg/h [11][12]

Quantitative Data:

Pressure (bar)Temperature (°C)Co-solvent (% Ethanol)Lycopene Recovery (%)β-Carotene Recovery (%)Reference
30080-8088[11][12]
30055553.93-[13]
300655-50[13]
46080---[14]

Logical Relationships and Signaling Pathways

The logical flow of a supercritical CO2 extraction experiment can be visualized as a series of sequential steps with decision points based on the desired outcome. The following diagram illustrates this logical relationship.

Logical_Flow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Start Start RawMaterial Select Raw Material Start->RawMaterial Drying Drying RawMaterial->Drying Grinding Grinding Drying->Grinding LoadExtractor Load Extractor Grinding->LoadExtractor SetParams Set Parameters (Pressure, Temp, Time) LoadExtractor->SetParams Extraction Perform Extraction (Static/Dynamic) SetParams->Extraction Depressurize Depressurize in Separator Extraction->Depressurize CollectExtract Collect Extract Depressurize->CollectExtract Analyze Analyze Extract (e.g., HPLC, GC-MS) CollectExtract->Analyze End End Analyze->End

Logical Flow of a Supercritical CO2 Extraction Experiment.

Conclusion

Supercritical CO2 extraction offers a highly efficient, selective, and environmentally friendly method for isolating bioactive compounds from natural sources. By carefully controlling experimental parameters such as pressure, temperature, and the use of co-solvents, researchers can optimize the extraction process to achieve high yields of pure, solvent-free extracts. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to design and implement their own supercritical CO2 extraction experiments for a wide range of applications.

References

Application Notes and Protocols for R-744 (CO2) in Cooling Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of R-744 (Carbon Dioxide) as a natural refrigerant in cooling systems. The following sections detail its properties, system architectures, experimental protocols for performance evaluation, and safety considerations.

Introduction to R-744 (CO2) as a Refrigerant

Carbon dioxide (R-744) is a natural, non-toxic, non-flammable, and environmentally benign refrigerant with a Global Warming Potential (GWP) of 1 and an Ozone Depletion Potential (ODP) of 0. Its unique thermodynamic properties, particularly its low critical temperature and high pressure, necessitate specialized system designs compared to conventional hydrofluorocarbon (HFC) refrigerants. R-744 is a leading candidate for replacing high-GWP HFCs in various applications, from commercial refrigeration to specialized cooling in scientific and pharmaceutical settings.

Physicochemical and Thermodynamic Properties

The properties of R-744 are distinct from conventional refrigerants, most notably its high operating pressures and low critical temperature of 31.1°C (87.9°F). Above this temperature, it enters a supercritical state and does not condense at a constant temperature, a process that occurs in a "gas cooler" rather than a traditional condenser.

Table 1: Thermodynamic and Safety Properties of R-744 vs. Common HFCs

PropertyR-744 (CO2)R-134aR-404A
Molar Mass ( g/mol ) 44.01102.0397.6
Boiling Point at 1 atm (°C) -78.4 (Sublimation)-26.1-46.5
Critical Temperature (°C) 31.1101.172.1
Critical Pressure (MPa) 7.384.063.73
Ozone Depletion Potential (ODP) 000
Global Warming Potential (GWP, 100-yr) 114303922
ASHRAE Safety Classification A1A1A1
Occupational Exposure Limit (ppm, 8-hr TWA) 5,0001,0001,000

Source: Data compiled from various sources, including ASHRAE Standard 34.

Key Refrigeration Cycles & System Architectures

Due to its unique properties, R-744 is utilized in several system configurations. The two primary cycles are the transcritical cycle and the cascade cycle.

Transcritical Cycle

When the ambient temperature is near or above R-744's critical point, the system operates in a transcritical cycle. Heat rejection occurs in a gas cooler at a very high pressure and a variable temperature, as the CO2 is in a supercritical state. This is the most common cycle for R-744 systems in moderate to warm climates.

Transcritical_Cycle cluster_HighPressure High Pressure Side cluster_LowPressure Low Pressure Side Compressor Compressor GasCooler Gas Cooler (Heat Rejection) Compressor->GasCooler High-Pressure, Supercritical Fluid ExpansionValve Expansion Valve (Back Pressure Regulating) GasCooler->ExpansionValve High-Pressure, Lower Temp Gas/Liquid Evaporator Evaporator (Heat Absorption) Evaporator->Compressor Low-Pressure Vapor GasLiquidSeparator Gas-Liquid Separator GasLiquidSeparator->Compressor Flash Gas (Vapor) GasLiquidSeparator->Evaporator Saturated Liquid ExpansionValve->GasLiquidSeparator Low-Pressure, Two-Phase Mixture

Caption: Diagram of a single-stage R-744 transcritical refrigeration cycle.

Cascade Cycle

In a cascade system, two independent refrigeration circuits are thermally linked. R-744 is used in the low-temperature (LT) stage, where its properties are highly favorable. The heat from the R-744 condenser is absorbed by the evaporator of a high-temperature (HT) stage, which typically uses a conventional refrigerant like ammonia (R-717) or a low-GWP HFC. This design avoids the high pressures of the transcritical cycle and is extremely efficient for low-temperature applications such as ultra-low temperature (ULT) freezers.

Cascade_System Thermal Link cluster_LT_Loop Low-Temperature Loop (R-744) cluster_HT_Loop High-Temperature Loop (e.g., R-134a) LT_Compressor LT Compressor (R-744) Cascade_Condenser_LT Cascade Heat Exchanger (Condenser) LT_Compressor->Cascade_Condenser_LT High-P Vapor LT_ExpansionValve LT Expansion Valve Cascade_Condenser_LT->LT_ExpansionValve Liquid Cascade_Evaporator_HT Cascade Heat Exchanger (Evaporator) LT_Evaporator LT Evaporator (Cooling Load) LT_ExpansionValve->LT_Evaporator Two-Phase LT_Evaporator->LT_Compressor Low-P Vapor HT_Compressor HT Compressor HT_Condenser HT Condenser (Heat Rejection) HT_Compressor->HT_Condenser High-P Vapor HT_ExpansionValve HT Expansion Valve HT_Condenser->HT_ExpansionValve Liquid HT_ExpansionValve->Cascade_Evaporator_HT Two-Phase Cascade_Evaporator_HT->HT_Compressor Low-P Vapor Experimental_Workflow A Define Operating Conditions (e.g., Ambient Temp, Cooling Load) B Set System Parameters (Compressor Speed, Valve Position) A->B C Run System & Achieve Steady-State Operation B->C D Acquire Data (P, T, Mass Flow, Power) C->D E Check for Stability (Data variance < threshold?) D->E E->C No F Calculate Performance Metrics (COP, Capacity) E->F Yes G Store & Log Results F->G H More Parameters to Test? G->H H->B Yes I End Experiment H->I No

G-744 (ABBV-744): Application Notes and Protocols for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-744, identified as ABBV-744, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] By selectively targeting BD2, ABBV-744 disrupts chromatin remodeling and gene expression, leading to the inhibition of proliferation in cancer cells. This targeted approach offers the potential for an improved therapeutic index compared to pan-BET inhibitors. Preclinical studies have demonstrated its antitumor activity in various cancer models, including acute myeloid leukemia (AML), prostate cancer, and myelofibrosis. This document provides detailed application notes and protocols relevant to the pharmaceutical manufacturing and preclinical development of ABBV-744.

Chemical Properties and Data

ParameterValueReference
IUPAC Name N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide[1]
Molecular Formula C₂₈H₃₀FN₃O₄[1]
Molecular Weight 491.55 g/mol
CAS Number 2138861-99-9
Appearance Crystalline solid
Solubility DMSO: ≥ 98 mg/mL (199.36 mM)

Applications in Pharmaceutical Manufacturing

ABBV-744 is currently in clinical development, with manufacturing focused on producing the active pharmaceutical ingredient (API) for formulation into oral solid dosage forms, such as tablets, for clinical trials.

Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of ABBV-744 involves a multi-step chemical process. A generalized workflow for the synthesis is outlined below. For detailed experimental procedures, refer to the "Experimental Protocols" section.

G_744_Synthesis_Workflow A Starting Materials B Intermediate 1 (Pyrrolopyridinone Core) A->B Multi-step synthesis C Intermediate 2 (Aryl Coupling) B->C Coupling Reaction D Final Intermediate C->D Functional Group Manipulation E ABBV-744 (API) D->E Amide Formation F Purification (e.g., Chromatography) E->F G Crystallization F->G H Drying and Milling G->H

Caption: Generalized workflow for the synthesis of ABBV-744 API.

Formulation Development

For preclinical and clinical studies, ABBV-744 has been formulated for oral administration.

  • Preclinical Formulation: A common preclinical formulation involves dissolving ABBV-744 in a vehicle suitable for oral gavage in animal models. An example formulation consists of 2% DMSO, 30% PEG-400, and 68% Phosal-50PG.

  • Clinical Formulation: For human clinical trials, ABBV-744 is formulated as an oral tablet. This involves standard pharmaceutical manufacturing processes such as blending, granulation, compression, and coating.

Data Presentation

In Vitro Potency and Selectivity
TargetAssay TypeKi (nM)Reference
BRD2 (BD2) TR-FRET4.6[1]
BRD3 (BD2) TR-FRET4.9[1]
BRD4 (BD2) TR-FRET1.6[1]
BRDT (BD2) TR-FRET1.0[1]
BRD2 (BD1) TR-FRET1,162[1]
BRD3 (BD1) TR-FRET3,140[1]
BRD4 (BD1) TR-FRET521[1]
BRDT (BD1) TR-FRET917[1]
In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC₅₀ (nM)Reference
SKM-1 Acute Myeloid Leukemia6.7[1]

Experimental Protocols

Synthesis of ABBV-744

The following is a representative, multi-step synthesis protocol adapted from the discovery literature. Note: This is a generalized procedure and should be optimized for scale-up.

Step 1: Synthesis of the Pyrrolopyridinone Core

  • This typically involves the construction of the bicyclic ring system from acyclic precursors through a series of cyclization and functional group interconversion reactions.

Step 2: Aryl Coupling

  • The pyrrolopyridinone core is coupled with a substituted phenylboronic acid or a similar organometallic reagent via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).

Step 3: Functional Group Manipulation

  • The coupled product undergoes further chemical modifications to introduce the necessary functional groups for the final amide coupling step. This may involve deprotection and activation steps.

Step 4: Amide Formation

  • The activated carboxylic acid intermediate is reacted with ethylamine to form the final N-ethyl amide of ABBV-744.

Step 5: Purification and Characterization

  • Purification: The crude product is purified by column chromatography on silica gel, followed by crystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final compound are confirmed by:

    • HPLC Analysis: To determine purity.

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

In Vitro Cell Proliferation Assay
  • Seed cancer cells (e.g., SKM-1) in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of ABBV-744 (typically from 0.1 nM to 10 µM) in DMSO, with the final DMSO concentration kept below 0.1%.

  • Incubate for 72 hours.

  • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate IC₅₀ values using non-linear regression analysis.

Signaling Pathway

ABBV-744 selectively inhibits the BD2 of BET proteins, which disrupts their function as "readers" of acetylated histones. This leads to the downregulation of key oncogenes and cell cycle regulators.

G_744_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET Binding via BD1/BD2 TF Transcription Factors (e.g., c-Myc, P-TEFb) BET->TF Recruitment Downregulation Downregulation of Oncogene Expression BET->Downregulation Transcription Transcription TF->Transcription Oncogenes Oncogenes & Cell Cycle Genes (e.g., MYC, BCL2) Transcription->Oncogenes Expression G744 ABBV-744 G744->BET Selective binding to BD2 Inhibition Inhibition CellCycleArrest Cell Cycle Arrest Downregulation->CellCycleArrest Apoptosis Apoptosis Downregulation->Apoptosis

Caption: Mechanism of action of ABBV-744 in cancer cells.

References

Application Notes and Protocols: Carbon Dioxide as a Green Solvent for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Harnessing carbon dioxide (CO₂) in its supercritical state offers a green, efficient, and highly tunable alternative to traditional organic solvents in chemical synthesis and processing.[1][2] Supercritical CO₂ (scCO₂) behaves as a substance with properties intermediate between a liquid and a gas, providing unique advantages such as high diffusivity, low viscosity, and zero surface tension.[3] Its non-toxic, non-flammable, and inexpensive nature, coupled with the ability to be easily removed from the final product by simple depressurization, makes it an ideal solvent for a range of applications, from natural product extraction to advanced particle engineering and catalysis.[1][2]

These application notes provide detailed protocols and data for three key processes utilizing supercritical CO₂: the extraction of a natural product, the formation of drug nanoparticles, and a chiral-specific chemical reaction.

Application Note 1: Supercritical Fluid Extraction (SFE) of Caffeine from Coffee Beans

Supercritical fluid extraction with CO₂ is a highly selective method for decaffeination, capable of removing caffeine while preserving the delicate flavor and aroma compounds of the coffee beans.[4] This process is a cornerstone of industrial green chemistry and serves as an excellent model for the extraction of bioactive compounds from botanical matrices.

Data Presentation: SFE of Caffeine

The efficiency of caffeine extraction is highly dependent on the temperature and pressure of the supercritical CO₂, which together determine the solvent density and solvating power. The following table summarizes the extraction yield of caffeine from green coffee beans under various conditions.

Pressure (bar)Temperature (°C)CO₂ Flow Rate ( kg/h )Caffeine in Extract (wt. %)Total Extraction Yield (%)
200400.06 - 0.1--
200600.06 - 0.114.59-
200800.06 - 0.1--
300400.06 - 0.1--
300600.06 - 0.1--
300800.06 - 0.1-13.8
ComparativeMethanol(Soxhlet)8.13-

Data compiled from a study on caffeine extraction from green coffee beans. The highest caffeine concentration in the extract was achieved at 200 bar and 60°C.[2]

Experimental Protocol: SFE of Caffeine

This protocol describes the extraction of caffeine from green coffee beans using a laboratory-scale supercritical fluid extraction system.

1. Material Preparation:

  • Green coffee beans are moistened with water. This step is crucial as it swells the beans, making the caffeine more accessible for extraction.[4]

2. System Assembly and Loading:

  • The extraction vessel is loaded with the prepared, moistened coffee beans.

  • The vessel is then sealed and integrated into the SFE system.

3. Pressurization and Temperature Control:

  • Liquid CO₂ is cooled and then pumped to the desired pressure (e.g., 200 bar).

  • The CO₂ is pre-heated to the target temperature (e.g., 60°C) before entering the extraction vessel.

4. Extraction Phase:

  • Supercritical CO₂ is circulated through the extraction vessel at a constant flow rate (e.g., 0.08 kg/h ).[2]

  • The scCO₂ acts as a solvent, selectively dissolving the caffeine from the coffee beans.[4]

5. Separation and Collection:

  • The caffeine-laden scCO₂ exits the extraction vessel and enters a separator.

  • In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and release the dissolved caffeine.

  • The extracted caffeine is collected from the separator.

6. Solvent Recovery:

  • The gaseous CO₂ is re-pressurized and recycled back into the system for subsequent extractions, making the process highly sustainable.[4]

7. Analysis:

  • The collected extract and the decaffeinated beans are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the caffeine content.[2]

Visualization: SFE Workflow

SFE_Workflow cluster_HighPressure High-Pressure Section cluster_LowPressure Low-Pressure Section CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Liquid CO2 Heater Heater Pump->Heater Pressurized CO2 Extractor Extraction Vessel (Coffee Beans) Heater->Extractor scCO2 Separator Separator Extractor->Separator scCO2 + Caffeine Collector Caffeine Collection Separator->Collector Caffeine Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->Pump Recycle Path

Caption: Workflow for Supercritical Fluid Extraction (SFE) of caffeine.

Application Note 2: Particle Engineering via Gas Anti-Solvent (GAS) Precipitation

The Gas Anti-Solvent (GAS) process is a powerful technique for producing micro- and nanoparticles of pharmaceuticals, which is critical for enhancing drug solubility and bioavailability. In this process, scCO₂ is used as an anti-solvent. When introduced into a solution of the drug dissolved in a conventional organic solvent, the scCO₂ rapidly expands the liquid phase and reduces its solvent power, causing the drug to precipitate as fine, controlled-size particles.

Data Presentation: GAS Precipitation of Ampicillin

The final particle size of the drug is influenced by several key process parameters. The following table illustrates the effect of these variables on the mean particle size of ampicillin nanoparticles produced via the GAS process.

Pressure (MPa)Temperature (°C)Initial Concentration (mg/mL)CO₂ Flow Rate (mL/min)Mean Particle Size (nm)
934602.0425
16 34602.0220
1224 602.0280
1244602.0410
123420 2.0250
12341002.0430
1234601.6359
1234602.4 260

Data is derived from a study on the micronization of ampicillin.[4][5] Generally, higher pressure, higher CO₂ flow rate, lower temperature, and lower initial drug concentration lead to smaller particle sizes.[4]

Experimental Protocol: GAS Precipitation of Ampicillin Nanoparticles

This protocol outlines the procedure for producing ampicillin nanoparticles using a laboratory-scale GAS apparatus.

1. Solution Preparation:

  • Prepare a solution of ampicillin in a suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO) at a specific concentration (e.g., 20 mg/mL).[4]

2. System Setup:

  • Load a precise volume (e.g., 1 mL) of the ampicillin solution into the high-pressure precipitation vessel.[4]

  • Seal the vessel and place it within a temperature-controlled environment, such as an oven, set to the desired temperature (e.g., 24°C).[4]

3. Pressurization with Anti-Solvent:

  • Inject CO₂ into the precipitation vessel at a controlled rate (e.g., 2.4 mL/min) until the target pressure is reached (e.g., 16 MPa).[4]

  • The introduction of CO₂ causes volume expansion of the solvent and a sharp decrease in its solvating power, leading to supersaturation and precipitation of ampicillin.

4. Equilibration and Washing:

  • Stop the CO₂ injection and allow the system to equilibrate for a period (e.g., 30 minutes) to ensure complete precipitation.[4]

  • After equilibration, flush the vessel with pure CO₂ at the operating pressure to wash away the residual organic solvent from the precipitated particles.[4]

5. Particle Collection:

  • Carefully and slowly depressurize the vessel.

  • The precipitated, dry, solvent-free ampicillin nanoparticles are then collected from the bottom of the vessel or from a filter.[4]

6. Analysis:

  • Characterize the collected particles for size and morphology using techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS, e.g., Zetasizer).[4]

Visualization: GAS Process Logic

GAS_Process cluster_Inputs Inputs cluster_Process GAS Precipitation Vessel cluster_Outputs Outputs Drug_Solution Drug in Organic Solvent Mixing Rapid Mixing & Volume Expansion Drug_Solution->Mixing CO2_Input Pressurized CO2 (Anti-Solvent) CO2_Input->Mixing Supersaturation Supersaturation Mixing->Supersaturation Solvent_CO2 Solvent + CO2 Mixture (for removal) Mixing->Solvent_CO2 Nucleation Nucleation Supersaturation->Nucleation Growth Particle Growth Nucleation->Growth Nanoparticles Drug Nanoparticles Growth->Nanoparticles

Caption: Logical steps of the Gas Anti-Solvent (GAS) precipitation process.

Application Note 3: Asymmetric Hydrogenation in Supercritical CO₂

Supercritical CO₂ is an excellent medium for hydrogenation reactions. Its complete miscibility with hydrogen gas eliminates the gas-liquid mass transfer limitations often encountered in traditional multiphase solvent systems, leading to potentially faster reaction rates and improved selectivity.

Data Presentation: Asymmetric Hydrogenation of Tiglic Acid

This table compares the performance of the Ru-BINAP catalyzed asymmetric hydrogenation of tiglic acid to (S)-2-methylbutanoic acid in scCO₂ versus conventional organic solvents.

SolventPressure (atm)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Supercritical CO₂ **150 (CO₂) + 40 (H₂) **60 4 >99 82
Methanol40 (H₂)604>9986
Benzene40 (H₂)60159875
Dichloromethane40 (H₂)60159980

Data is representative of studies on Ru-BINAP catalyzed hydrogenations. While methanol shows slightly higher enantioselectivity, scCO₂ provides comparable results with the benefits of being a green solvent and allowing for easier product separation.

Experimental Protocol: Asymmetric Hydrogenation in scCO₂

This protocol is a representative procedure for the asymmetric hydrogenation of an unsaturated carboxylic acid using a homogeneous catalyst in scCO₂.

1. Catalyst and Substrate Preparation:

  • The chiral catalyst, such as Ru(OAc)₂(S)-BINAP, and the substrate, tiglic acid, are loaded into a high-pressure stainless-steel reactor equipped with a magnetic stirrer.

  • A typical substrate-to-catalyst (S/C) molar ratio is around 150-160.

2. Reactor Sealing and Purging:

  • The reactor is sealed and purged several times with low-pressure H₂ gas followed by low-pressure CO₂ to remove any oxygen.

3. Pressurization:

  • The reactor is first pressurized with H₂ gas to the desired partial pressure (e.g., 40 atm).

  • Subsequently, liquid CO₂ is pumped into the reactor until the final desired total pressure is reached (e.g., 150 atm).

4. Reaction:

  • The reactor is heated to the reaction temperature (e.g., 60°C).

  • The reaction mixture is stirred vigorously for the specified duration (e.g., 4 hours).

5. Depressurization and Product Isolation:

  • After the reaction, the reactor is cooled to room temperature.

  • The CO₂ and excess H₂ are slowly vented. The CO₂ can be captured and recycled.

  • The solid product remains in the reactor, free of solvent. It can be collected directly.

6. Analysis:

  • The conversion is determined by ¹H NMR spectroscopy.

  • The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or HPLC after conversion to a suitable derivative (e.g., a methyl ester).

Visualization: Hydrogenation Pathway in scCO₂

Hydrogenation_Pathway cluster_Inputs Reactants & Medium Substrate Tiglic Acid Homogeneous_Phase Homogeneous Phase (Substrate + Catalyst + H2 in scCO2) Substrate->Homogeneous_Phase Catalyst Ru-BINAP Catalyst Catalyst->Homogeneous_Phase H2 H2 Gas H2->Homogeneous_Phase scCO2 scCO2 (Solvent) scCO2->Homogeneous_Phase Product Chiral Product ((S)-2-Methylbutanoic Acid) Homogeneous_Phase->Product Reaction

Caption: Conceptual pathway for homogeneous asymmetric hydrogenation in scCO₂.

References

Application Notes: R-744 (CO2) in Heat Pump and Refrigeration Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbon dioxide (R-744) is a natural refrigerant that is gaining significant traction in refrigeration and heat pump applications due to its excellent environmental properties, including a Global Warming Potential (GWP) of 1 and zero Ozone Depletion Potential (ODP).[1] Its unique thermodynamic characteristics, such as a low critical temperature of 31.1°C (87.9°F) and a high critical pressure of 7.38 MPa, necessitate operation in a transcritical cycle when the heat rejection temperature exceeds this point.[2][3] This document provides detailed application notes and protocols for researchers and scientists working with R-744 systems.

Thermodynamic Cycles

Unlike conventional refrigerants that operate in a subcritical cycle, R-744 frequently operates in a transcritical cycle, especially in heat pump applications or warmer climates.

1.1. Basic Transcritical Cycle

In the transcritical cycle, the heat rejection process occurs above the critical point in a gas cooler, where the CO2 cools as a supercritical fluid without condensing at a constant temperature.[4][5] The basic cycle consists of four main processes: compression, gas cooling, expansion, and evaporation.

  • Compression: Low-pressure, low-temperature CO2 vapor is compressed to a high-pressure, high-temperature supercritical state.[6]

  • Gas Cooling: The high-pressure supercritical fluid is cooled in a gas cooler, rejecting heat to the external medium (e.g., water or air).

  • Expansion: The high-pressure fluid expands through a throttling valve, causing a significant drop in pressure and temperature.[6] This process is a major source of thermodynamic loss in the basic cycle.[6][7]

  • Evaporation: The low-pressure two-phase mixture absorbs heat from the space to be cooled, causing the liquid CO2 to evaporate.

Transcritical_Cycle Diagram 1: Basic R-744 Transcritical Cycle comp Compressor gc Gas Cooler (Heat Rejection) comp->gc High-Pressure Supercritical Fluid ev Expansion Valve gc->ev High-Pressure Fluid evap Evaporator (Heat Absorption) ev->evap Low-Pressure Two-Phase Mixture evap->comp Low-Pressure Saturated Vapor

Diagram 1: Basic R-744 Transcritical Cycle

1.2. Enhanced Cycles: Ejector Expansion

To improve the efficiency (Coefficient of Performance - COP) of the basic transcritical cycle, various modifications have been developed. A prominent enhancement is the use of an ejector to replace the conventional expansion valve. The ejector is a work-recovery device that uses the high pressure of the fluid leaving the gas cooler to entrain vapor from the evaporator outlet, thereby lifting the compressor's suction pressure.[6][8] This reduces the compression work and increases the refrigeration effect, leading to a significant COP improvement.[7][9] Studies have shown that an ejector expansion system can improve the maximum cooling COP by up to 22% compared to the conventional cycle.[6]

Ejector_Cycle Diagram 2: R-744 Cycle with Ejector comp Compressor gc Gas Cooler comp->gc Supercritical Fluid ejector Ejector gc->ejector Motive Flow sep Separator ejector->sep sep->comp Saturated Vapor ev Expansion Valve sep->ev Saturated Liquid evap Evaporator ev->evap evap->ejector Suction Flow

Diagram 2: R-744 Cycle with Ejector

Performance Data

The performance of R-744 systems is highly dependent on operating conditions and cycle configuration. The tables below summarize typical performance data.

Table 1: Comparison of R-744 Cycle Configurations Conditions: Evaporating Temperature = 2°C, Gas Cooler Outlet Temperature = 35°C

Cycle ConfigurationOptimal Gas Cooler Pressure (MPa)COP Improvement (vs. Basic Cycle)Reference
Basic Transcritical Cycle8.76-[9]
With Internal Heat Exchanger (IHX)~9.08-12%[6]
With Ejector8.4716-22%[6][7]

Table 2: R-744 Heat Pump Performance at Varying Heat Rejection Temperatures Conditions: Evaporating Temperature = 0°C

Heat Rejection (Water Outlet) Temp (°C)Optimal Discharge Pressure (bar)Heating COP
65953.8
801103.2
901302.7

Note: Data is synthesized from typical performance curves and may vary based on specific component efficiencies and system design.

Experimental Protocols

This section outlines a general protocol for evaluating the performance of a transcritical R-744 heat pump system.

Protocol 3.1: Performance Evaluation of a Transcritical R-744 System

Objective: To determine the Coefficient of Performance (COP) and heating/cooling capacity of an R-744 system under various operating conditions.

Apparatus and Materials:

  • R-744 Test Rig: Including a CO2-rated compressor, gas cooler, evaporator, expansion device (electronic valve or ejector), and separator.[8]

  • Data Acquisition System (DAQ): To record temperatures, pressures, and flow rates.

  • Sensors: T-type thermocouples, high/low-pressure transducers.

  • Flow Meters: Coriolis-type mass flow meter for refrigerant, turbine flow meter for secondary fluids (water/glycol).[8]

  • Power Analyzer: To measure the electrical consumption of the compressor.[8]

  • Environmental Chamber/Fluid Baths: To control the evaporator (heat source) and gas cooler (heat sink) conditions.

Experimental_Workflow Diagram 3: Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A System Assembly & Instrumentation B Leak Testing (using dry N2) A->B C System Evacuation (Vacuum Pump) B->C D Refrigerant Charging (Gravimetric Method) C->D E Set Operating Conditions (Fluid Temps & Flow Rates) D->E F System Stabilization (Allow to reach steady-state) G Data Acquisition (Log T, P, ṁ, Power) H Calculate Thermodynamic Properties (Enthalpy, Entropy) G->H I Calculate Performance (Capacity, COP) H->I J Uncertainty Analysis I->J

References

Application Notes and Protocols for Handling Pressurized Carbon Dioxide (G-744)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These notes are intended as a guide for the safe handling of pressurized Carbon Dioxide (CO2), referred to herein as G-744, in a laboratory setting. It is not exhaustive and should be supplemented by site-specific standard operating procedures (SOPs), safety data sheets (SDS), and comprehensive training. All personnel must be thoroughly trained on the hazards, proper handling procedures, and emergency protocols before working with pressurized gases.

Introduction

Carbon Dioxide (CO2), also known by its refrigerant designation R-744, is a versatile gas widely utilized in research and development for applications such as supercritical fluid extraction (SFE), cell culture incubation, and as a cryogen in its solid form (dry ice).[1][2] While it is a naturally occurring compound, in its pressurized and concentrated forms, it presents significant safety hazards that necessitate strict adherence to safety protocols.[3][4] These application notes provide a comprehensive overview of the safe handling procedures, potential hazards, and emergency responses associated with pressurized this compound (CO2) in a laboratory environment.

Hazard Identification and Mitigation

Pressurized this compound poses several primary hazards:

  • Asphyxiation: this compound is an asphyxiant.[4] It is denser than air and can displace oxygen in enclosed or poorly ventilated spaces, leading to dizziness, unconsciousness, and death.[4][5]

  • High Pressure: Gas cylinders contain this compound at high pressures (typically around 860 psi at room temperature), posing a risk of explosive decompression or projectile damage if the cylinder or valve is compromised.[3]

  • Cryogenic Burns (Frostbite): Rapid release of pressurized liquid this compound can produce dry ice at -78.5°C (-109.3°F), causing severe frostbite upon contact with skin.[3][5]

  • Physiological Effects: At elevated concentrations, this compound can cause respiratory distress, headaches, dizziness, and increased heart rate, independent of oxygen displacement.[6]

Quantitative Data Summary

Physical Properties of Carbon Dioxide (this compound)
PropertyValue
Chemical FormulaCO2
Molar Mass44.01 g/mol [1]
Gas Density (at 15°C and 1 atm)1.87 kg/m ³[5]
Critical Temperature31.0°C (87.9°F)[1][7]
Critical Pressure7.38 MPa (1071 psi)[1]
Triple Point-56.6°C at 0.518 MPa[1][5]
Sublimation Point (at 1 atm)-78.5°C (-109.3°F)[1]
Occupational Exposure Limits for Carbon Dioxide
Regulatory BodyTime-Weighted Average (TWA) - 8 hoursShort-Term Exposure Limit (STEL) - 15 minutesImmediately Dangerous to Life or Health (IDLH)
OSHA (PEL)5,000 ppm[8]--
NIOSH (REL)5,000 ppm30,000 ppm40,000 ppm[8]
ACGIH (TLV)5,000 ppm30,000 ppm-
Pressure-Temperature Relationship for this compound Cylinders
Temperature (°F)Temperature (°C)Approximate Internal Pressure (psi)
7021.1837[9]
87.931.0 (Critical Point)~1100[9]
12048.9~2000[9]
15568.3~3000 (Safety relief may activate)[9]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Ventilation: Laboratories must be well-ventilated. For operations with a high risk of release, local exhaust ventilation (e.g., fume hoods, snorkels) is required.[10]

  • Gas Monitoring: Continuous CO2 and oxygen level monitoring systems with audible and visual alarms should be installed in areas where this compound is used or stored.[4] Alarms should be set to trigger at levels below the OSHA PEL.

  • Cylinder Restraints: All compressed gas cylinders must be securely fastened to a wall, bench, or cylinder rack with chains or straps at two points to prevent falling.[11]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn at all times when handling pressurized this compound.

  • Hand Protection: Insulated gloves should be worn when connecting or disconnecting fittings where exposure to cryogenic temperatures is possible.[4]

  • Skin Protection: A lab coat or long-sleeved shirt and closed-toe shoes are mandatory to protect against accidental skin contact.

Experimental Protocols

Protocol for Secure Connection of a this compound Cylinder to Laboratory Equipment
  • Inspect the Cylinder and Regulator: Before use, visually inspect the cylinder for any signs of damage, rust, or corrosion.[11] Ensure the regulator is designed for CO2 service and that the threads are clean and undamaged.[12]

  • Position and Secure the Cylinder: Move the cylinder to the point of use, keeping the valve cap in place. Secure the cylinder upright using appropriate restraints.[11]

  • Remove the Valve Cap: Once secured, remove the cylinder valve cap.

  • Attach the Regulator: Connect the appropriate CGA (Compressed Gas Association) fitting of the regulator to the cylinder valve outlet.[11] For CO2, this is typically a CGA 320 fitting. Tighten the connection using a wrench, but do not overtighten.[12]

  • Pressurize the System Slowly:

    • Ensure the regulator's delivery pressure adjusting screw is turned fully counter-clockwise (closed).

    • Stand with the cylinder valve outlet facing away from you.

    • Slowly open the cylinder valve. The high-pressure gauge on the regulator will indicate the cylinder pressure.

    • Check for leaks at the connection using a soapy water solution; bubbles will indicate a leak.[13] If a leak is detected, close the cylinder valve and retighten the connection.

  • Set the Delivery Pressure: Turn the regulator's adjusting screw clockwise to set the desired delivery pressure for your application.

G744_Cylinder_Connection_Workflow start Start: Secure Cylinder inspect Inspect Cylinder and Regulator start->inspect remove_cap Remove Valve Cap inspect->remove_cap attach_regulator Attach Regulator (CGA 320) remove_cap->attach_regulator open_valve Slowly Open Cylinder Valve attach_regulator->open_valve check_leak Check for Leaks with Soapy Water set_pressure Set Delivery Pressure check_leak->set_pressure No Leak leak_detected Leak Detected check_leak->leak_detected Leak open_valve->check_leak end_process End: System Ready set_pressure->end_process retighten Close Valve and Retighten Connection leak_detected->retighten retighten->open_valve

Workflow for connecting a this compound cylinder.
Protocol for Supercritical Fluid Extraction (SFE) with this compound

Supercritical CO2 is an effective solvent for extracting various compounds.[2][14] The following is a general protocol for an SFE system.

  • System Preparation:

    • Ensure the SFE system, including the pump, extraction vessel, and collection vessel, is clean and in good working order.[14]

    • Chill the CO2 pump to maintain the CO2 in its liquid state (typically below 5°C).[2]

  • Sample Loading:

    • Grind the solid matrix (e.g., plant material) to increase its surface area.[14]

    • Load the ground sample into the extraction vessel.

  • System Pressurization and Heating:

    • Connect the this compound cylinder to the SFE pump as per Protocol 5.1.

    • Pump the liquid CO2 into the system.

    • Heat the extraction vessel to the desired temperature (above 31.1°C).[15]

    • Pressurize the system to the desired pressure (above 74 bar) to bring the CO2 to its supercritical state.[2]

  • Extraction:

    • Allow the supercritical CO2 to flow through the sample matrix for the predetermined extraction time.[15] The supercritical fluid will dissolve the target compounds.

  • Collection:

    • Pass the extract-laden supercritical fluid through a pressure-reducing valve into a collection vessel at a lower pressure.

    • As the pressure drops, the CO2 returns to a gaseous state, losing its solvent properties and precipitating the extracted compounds in the collection vessel.

  • System Depressurization:

    • After the extraction is complete, safely and slowly depressurize the system according to the manufacturer's instructions.

    • The gaseous CO2 can be vented to a well-ventilated area or recycled.

Emergency Procedures

Minor this compound Leak
  • If possible and safe to do so, close the cylinder valve to stop the leak.[13]

  • Increase ventilation in the area by opening doors and windows.

  • Evacuate the immediate area until the CO2 has dissipated.

  • If the leak cannot be stopped, follow the procedure for a major leak.

Major this compound Leak or Cylinder Rupture
  • Activate the nearest fire alarm and emergency response system.

  • Immediately evacuate the area. Do not attempt to stop the leak.

  • Do not enter an area where a major leak has occurred, as the atmosphere may be oxygen-deficient.

  • Await the arrival of trained emergency response personnel.

G744_Leak_Response start This compound Leak Detected assess Assess Leak Severity start->assess minor_leak Minor Leak assess->minor_leak Minor major_leak Major Leak assess->major_leak Major close_valve Attempt to Close Valve (If Safe) minor_leak->close_valve activate_alarm Activate Alarm / Call Emergency Services major_leak->activate_alarm ventilate Increase Ventilation close_valve->ventilate evacuate_area Evacuate Immediate Area ventilate->evacuate_area monitor Monitor CO2 Levels evacuate_area->monitor end_minor End: Leak Contained monitor->end_minor evacuate_building Evacuate Building activate_alarm->evacuate_building await_responders Await Emergency Responders evacuate_building->await_responders end_major End: Area Secured by Responders await_responders->end_major

Emergency response for a this compound leak.
Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.

  • Skin/Eye Contact (Cryogenic): Flush the affected area with copious amounts of lukewarm water. Do not apply direct heat. Remove any clothing that is not frozen to the skin. Seek immediate medical attention.[4]

References

Application Notes and Protocols for CO-2 Laser in Material Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for utilizing CO2 lasers in the processing of various materials relevant to research, scientific, and drug development applications. The non-contact nature and high precision of CO2 lasers make them invaluable tools for microfabrication, prototyping, and surface modification.[1][2][3]

Polymer Processing

CO2 lasers are widely used for processing a variety of polymers due to their strong absorption of the laser's infrared wavelength.[4] This allows for precise cutting, drilling, and surface modification. Common applications include the fabrication of microfluidic devices, drug delivery systems, and medical implants.[5][6][7]

Key Techniques
  • Laser Cutting: A focused CO2 laser beam melts and vaporizes the polymer, creating a clean and precise cut.[4] This is ideal for creating complex geometries in materials like polymethyl methacrylate (PMMA), polycarbonate (PC), and polypropylene (PP).[2][4]

  • Laser Ablation: This technique uses a pulsed laser to remove material layer by layer, enabling the creation of micro-scale features.[5][6] It is particularly useful for fabricating microneedle arrays for transdermal drug delivery.[5][6][8]

  • Laser Welding: By carefully controlling the laser parameters, polymers can be welded together without the need for adhesives, which is critical for creating sealed microfluidic channels.

  • Surface Modification: CO2 lasers can be used to alter the surface properties of polymers, such as wettability, to enhance cell adhesion or control fluid flow in microdevices.[1]

Quantitative Data for Polymer Processing
MaterialTechniqueLaser Power (W)Cutting/Scanning Speed (mm/s)Assist Gas & PressureKey OutcomeReference
Polypropylene (PP)Cutting2001.5Compressed AirClean cut for 6mm thickness[4]
Polyethylene (PE)Cutting3003.8Compressed AirEfficient cutting of 2mm thick material[4]
Polymethyl Methacrylate (PMMA)CuttingVariesVariesCompressed AirHigh-quality cut edge[2][4]
PMMAMicrochannel Fabrication15 - 40200 - 500Not specifiedControlled groove depth and width[9]
Carbon Fiber Reinforced Polymer (CFRP)Cutting120 - 1501 - 21 barFeasibility of cutting 1mm thick sheet[10]
Experimental Protocol: Fabrication of a PMMA Microfluidic Device

This protocol outlines the steps for creating a simple microfluidic channel in a PMMA substrate using a CO2 laser.

Materials and Equipment:

  • CO2 laser system

  • PMMA sheet (1-3 mm thickness)

  • CAD software for channel design

  • Microscope for inspection

Procedure:

  • Design: Create the desired microchannel geometry using CAD software. Export the design in a vector format compatible with the laser cutter's software.

  • Substrate Preparation: Clean the PMMA sheet with isopropyl alcohol to remove any dust or residues.

  • Laser Setup:

    • Place the PMMA sheet on the laser cutter's worktable.

    • Focus the laser beam onto the surface of the PMMA.

    • Set the initial laser parameters based on the table above and the specific laser system. For a 100 µm wide channel, a starting point could be a low power setting and a moderate scanning speed.

  • Ablation:

    • Perform a test run on a scrap piece of PMMA to optimize the parameters for the desired channel depth and width.

    • Execute the laser ablation process to create the microchannel.

  • Bonding (Optional): To enclose the channel, a second sheet of PMMA can be bonded over the microstructured substrate. This can be achieved through thermal bonding or by using a thin layer of a compatible adhesive.

  • Inspection: Use a microscope to inspect the channel for debris, cracks, and to verify the dimensions.

Experimental Workflow for PMMA Microfluidic Device Fabrication

G cluster_prep Preparation cluster_processing Laser Processing cluster_assembly Post-Processing & Assembly design CAD Design of Microchannel prep PMMA Substrate Cleaning design->prep setup Laser System Setup & Parameter Optimization prep->setup ablation CO2 Laser Ablation setup->ablation bonding Bonding of Cover Plate (Optional) ablation->bonding inspection Microscopic Inspection bonding->inspection

Caption: Workflow for microfluidic device fabrication.

Ceramic Processing

CO2 lasers are effective for processing technical ceramics like alumina (Al2O3) and aluminum nitride (AlN), which are commonly used in electronics and medical devices due to their hardness and insulating properties.[11][12]

Key Techniques
  • Laser Scribing: This technique involves creating a series of closely spaced, blind holes with a pulsed CO2 laser to weaken the material along a defined line.[12][13][14] The ceramic can then be mechanically snapped along the scribe line for clean separation.[12][13][14]

  • Laser Drilling: High-power laser pulses can rapidly vaporize ceramic material to create small, precise holes.[11] This is useful for creating vias in electronic substrates or features in biomedical implants.

  • Laser Cutting: While more challenging than with polymers, CO2 lasers can cut thin ceramic sheets.[14] This process often requires higher power and careful parameter control to avoid thermal stress and cracking.[12]

Quantitative Data for Ceramic Processing

| Material | Technique | Laser Pulse Duration | Scribe Depth | Hole Spacing | Key Outcome | Reference | |---|---|---|---|---|---| | Alumina (Al2O3) | Scribing | Up to 1 ms | 1/3 to 1/2 of material thickness | Closely spaced | Controlled fracture for component separation |[12] | | Alumina, Aluminum Nitride | Scribing | Pulsed | Varies with material thickness | Varies | Cost-effective singulation of arrayed parts |[11] |

Experimental Protocol: Scribing of an Alumina Substrate

This protocol describes the process of scribing a 96% alumina substrate for subsequent separation.

Materials and Equipment:

  • Pulsed CO2 laser system

  • Alumina substrate (e.g., 0.5 mm thickness)

  • Motion control system

  • Air-assist nozzle

Procedure:

  • Substrate Mounting: Securely mount the alumina substrate on the motion-controlled stage.

  • Laser and Motion Control Setup:

    • Program the desired scribe pattern into the motion control system.

    • Set the laser to pulsed mode.

    • Adjust the pulse energy and duration. A longer pulse duration generally results in a deeper scribe.[12]

    • Set the pulse repetition rate and the stage's travel speed to control the spacing between the laser-drilled holes.

  • Scribing Process:

    • Activate the laser and the motion control system to create the scribe line.

    • Ensure that the air assist is active to help remove ablated material and cool the substrate.[15]

  • Separation: After scribing, carefully apply mechanical pressure along the scribe line to snap the substrate.

  • Evaluation: Inspect the separated edges for cleanliness and the absence of microcracks.

Logical Relationship in Ceramic Scribing

G cluster_params Laser & Process Parameters cluster_outcome Scribing Outcome cluster_quality Final Part Quality pulse_duration Pulse Duration scribe_depth Scribe Depth pulse_duration->scribe_depth heat_affected_zone Heat Affected Zone pulse_duration->heat_affected_zone pulse_energy Pulse Energy pulse_energy->scribe_depth pulse_energy->heat_affected_zone scan_speed Scanning Speed hole_spacing Hole-to-Hole Spacing scan_speed->hole_spacing pulse_freq Pulse Frequency pulse_freq->hole_spacing break_quality Cleanliness of Break scribe_depth->break_quality hole_spacing->break_quality microcracks Presence of Microcracks heat_affected_zone->microcracks

Caption: CO2 laser parameters affecting ceramic scribing.

Glass Processing

CO2 lasers can be used to process certain types of glass, particularly those with high thermal expansion coefficients like soda-lime glass.[16] Applications include drilling micro-holes and marking.

Key Techniques
  • Laser Drilling: A focused CO2 laser can create micro-holes in glass. The process involves rapid localized heating, leading to thermal stress and material ejection. The use of a liquid-assisted process can improve hole quality.[17]

  • Laser Marking: CO2 lasers can create controlled micro-fractures on the glass surface, resulting in a frosted or "sandblasted" appearance for marking purposes.[16]

Quantitative Data for Glass Drilling

| Material | Technique | Laser Power (W) | Exposure Time (s) | Number of Pulses | Key Outcome | Reference | |---|---|---|---|---|---| | Soda-Lime Glass | Drilling (Liquid-Assisted) | 20 - 40 | 0.5 - 1.5 | 1 - 6 | Drilled holes with inlet diameters of 0.406 to 1.452 mm |[17] |

Experimental Protocol: Laser Drilling of Soda-Lime Glass

This protocol is for drilling a through-hole in a soda-lime glass slide.

Materials and Equipment:

  • CO2 laser system

  • Soda-lime glass slide (e.g., 1 mm thick)

  • De-ionized water or other suitable liquid for assisted processing (optional)

Procedure:

  • Sample Preparation: Clean the glass slide thoroughly. If using liquid-assisted processing, immerse the slide in the liquid bath.

  • Laser Focusing: Focus the laser beam on the surface of the glass.

  • Parameter Setting:

    • Set the laser power and exposure time. For glass, a higher power and shorter exposure time can help minimize the heat-affected zone and reduce cracking.

    • If using a pulsed laser, set the number of pulses.

  • Drilling:

    • Expose the glass to the laser beam for the set duration.

    • For thicker glass, multiple pulses may be required.

  • Cleaning and Inspection:

    • Carefully clean the drilled hole to remove any debris.

    • Inspect the hole under a microscope for cracks and to measure the diameter.

Metal Processing

While CO2 lasers are not as efficient for processing highly reflective metals like copper and gold, they are commonly used for marking and cutting certain metals, often with the assistance of a reactive gas.[3][18] For drug development and medical device applications, marking stainless steel is a common use.[19]

Key Techniques
  • Laser Marking: To mark metals with a CO2 laser, a special marking spray or tape is often applied to the surface.[20][21][22] The laser fuses the marking material to the metal, creating a permanent, high-contrast mark.[20][21] This is useful for serial numbers and barcodes on medical instruments.[19][23]

  • Laser Cutting: With sufficient power and an assist gas like oxygen, CO2 lasers can cut through stainless steel and other metals.[18][24] The oxygen creates an exothermic reaction that aids the cutting process.[18]

Quantitative Data for Metal Processing

| Material | Technique | Laser Power (W) | Cutting Speed (mm/s) | Assist Gas & Pressure | Key Outcome | Reference | |---|---|---|---|---|---| | Stainless Steel | Marking (with spray) | ~90 (150W tube at 60%) | 150 | N/A | Durable, dark black finish |[21] | | SS-304 Stainless Steel | Cutting | 30 - 60 | 30 - 60 | Varies | Optimization of kerf width and heat-affected zone |[25] |

Experimental Protocol: Marking of Stainless Steel

This protocol details the steps for creating a permanent mark on a stainless steel coupon.

Materials and Equipment:

  • CO2 laser system

  • Stainless steel coupon

  • Metal marking spray (e.g., CerMark, TherMark)

  • Cleaning solvent (e.g., isopropyl alcohol)

Procedure:

  • Surface Preparation: Thoroughly clean the surface of the stainless steel to remove any oils or contaminants.[20]

  • Application of Marking Spray: Apply a thin, even coat of the metal marking spray to the area to be marked and allow it to dry completely.[21]

  • Laser Setup:

    • Place the coupon in the laser system.

    • Focus the laser on the coated surface.

    • Set the laser power and speed. Higher power and slower speeds generally result in a darker, more durable mark.

  • Marking:

    • Run the laser engraving job.

  • Cleaning: After engraving, wash off the excess marking spray with water.[21] A durable, black mark will remain on the metal.[21]

Signaling Pathway for Laser-Material Interaction

G laser CO2 Laser Beam material Material Surface laser->material absorption Energy Absorption material->absorption heating Rapid Localized Heating absorption->heating melting Melting heating->melting vaporization Vaporization heating->vaporization ejection Material Ejection melting->ejection plasma Plasma Formation vaporization->plasma vaporization->ejection plasma->ejection result Cut / Scribe / Mark ejection->result

References

Application of Carbon Dioxide in Food Preservation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbon dioxide (CO2) is a versatile gas widely employed in the food industry for its preservative properties. It is a key component in both modified atmosphere packaging (MAP) and controlled atmosphere storage (CAS), where it effectively extends the shelf-life of a variety of food products.[1] The bacteriostatic and fungistatic characteristics of CO2 inhibit the proliferation of spoilage microorganisms, thereby preserving the quality and safety of food.[1][2] This document provides comprehensive application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of CO2 in food preservation.

Mechanisms of Antimicrobial Action

The antimicrobial effects of carbon dioxide are multifaceted and result from its influence on the cellular environment of microorganisms. The primary mechanisms include:

  • Alteration of Cell Membrane: Gaseous CO2 can disrupt the physical and chemical properties of microbial cell membranes, affecting their function.[3]

  • Reduction of Intracellular pH: CO2 dissolves in the aqueous phase of food and microbial cells, forming carbonic acid (H2CO3). This acidifies the cell's interior, creating an unfavorable environment for the growth of many bacteria and molds.[1][3]

  • Enzyme Inhibition: The change in pH and direct interaction of CO2 can inhibit the activity of essential microbial enzymes, disrupting metabolic processes.[3]

  • Metabolic Interference: CO2 can interfere with crucial metabolic pathways, further hindering microbial growth and reproduction.[4][5]

cluster_Cell Microbial Cell CO2_ext External CO2 Membrane Cell Membrane CO2_ext->Membrane Penetration CO2_int Intracellular CO2 Membrane->CO2_int H2CO3 H2CO3 (Carbonic Acid) CO2_int->H2CO3 Hydration Metabolism Metabolic Inhibition CO2_int->Metabolism H_ion H+ H2CO3->H_ion Lowers pH Enzymes Enzyme Inactivation H_ion->Enzymes A Inoculum Preparation B Standardization of Inoculum A->B C Dispensing into Vessels B->C D Atmosphere Modification C->D E Controlled Incubation D->E F OD600 Measurement E->F G Growth Curve Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Supercritical CO2 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for supercritical CO2 (SFE) extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to help you optimize your SFE experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your supercritical CO2 extraction experiments in a question-and-answer format.

Q1: Why is my extraction yield lower than expected?

A1: Low extraction yield can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Parameter Optimization: The solubility of your target compound in supercritical CO2 is highly dependent on pressure and temperature. Ensure these parameters are optimized for your specific analyte.[1] The interplay between temperature and pressure is crucial; at a constant pressure, increasing temperature can decrease CO2 density and solvent power, while at a constant temperature, increasing pressure increases density and solvent power.[2]

  • Improper Sample Preparation: The raw material should be properly prepared to maximize surface area for efficient extraction. This typically involves grinding the material into a fine powder.

  • CO2 Flow Rate: The flow rate of CO2 affects the contact time between the solvent and the raw material. A slower flow rate allows for better saturation of the CO2 with the extract, potentially increasing yield per unit of CO2 used, though it will increase the total processing time.[2]

  • Extraction Time: Ensure the extraction time is sufficient to allow for the complete extraction of the target compounds.

  • Co-solvent Addition: For polar compounds, pure CO2 may not be an effective solvent. The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid and enhance the extraction of polar molecules.[3]

  • System Leaks: Check for any leaks in your system that could lead to a drop in pressure and affect extraction efficiency.

Q2: I'm observing a sudden drop in pressure during the extraction. What should I do?

A2: A sudden pressure drop is a common issue that can halt your extraction. Here are the likely causes and solutions:

  • CO2 Supply Issue: Check if your CO2 cylinder is empty or if the supply line is blocked.

  • System Leaks: Inspect all fittings, seals, and O-rings for any signs of leakage. Even a small leak can cause a significant pressure drop.

  • Pump Malfunction: The high-pressure pump is a critical component. If you suspect a malfunction, consult the manufacturer's guide for troubleshooting steps.

  • Clogged Filters or Lines: Residue buildup can clog filters and lines, leading to a pressure drop. Regular cleaning and maintenance are essential to prevent this.

Q3: My extract seems to contain unwanted compounds (e.g., waxes, chlorophyll). How can I improve selectivity?

A3: Improving the selectivity of your extraction is key to obtaining a pure product. Here's how you can achieve it:

  • Fractional Separation: By manipulating pressure and temperature in stages, you can selectively extract different compounds. For example, using lower pressures can favor the extraction of volatile compounds, while higher pressures are needed for less volatile ones.[4]

  • Optimize Temperature: Temperature has a significant impact on selectivity. For instance, increasing the extraction temperature can lead to a higher concentration of waxes and resins in the extract.[1]

  • Post-Extraction Processing: Sometimes, post-extraction steps like winterization (for waxes) or chromatography are necessary to remove impurities.

Q4: The nozzle of my collection vessel is clogging. What is causing this and how can I prevent it?

A4: Nozzle clogging is often due to the rapid depressurization of the CO2, causing the extracted compounds to precipitate and solidify. This can be exacerbated by the Joule-Thomson effect, which causes cooling upon expansion.

  • Heated Separator: Using a heated separator vessel can prevent the extract from solidifying and clogging the nozzle.

  • Controlled Depressurization: A more gradual pressure reduction can help to prevent the rapid precipitation of the extract.

  • Flow Rate Adjustment: A very high flow rate can contribute to clogging. Experiment with a slightly lower flow rate to see if it alleviates the problem.[1]

Frequently Asked Questions (FAQs)

Q1: What is supercritical CO2?

A1: Supercritical carbon dioxide is a fluid state of CO2 where it is held at or above its critical temperature (31.1°C) and critical pressure (73.8 bar).[3][5] In this state, it exhibits properties of both a liquid and a gas, having the density of a liquid and the viscosity and diffusivity of a gas. This makes it an excellent solvent for extraction.[2]

Q2: What are the main advantages of using supercritical CO2 extraction?

A2: SFE offers several advantages over traditional solvent extraction methods:

  • Solvent-Free Product: Since CO2 returns to a gaseous state at atmospheric pressure, it leaves no solvent residue in the final product.[5][6]

  • Mild Operating Conditions: The low critical temperature of CO2 allows for extraction at near-room temperatures, which is ideal for preserving heat-sensitive compounds.[2][5]

  • Tunable Solvent Properties: The solvent strength of supercritical CO2 can be precisely controlled by adjusting pressure and temperature, allowing for selective extraction.[2][3]

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, and can be recycled within a closed-loop system, making it a "green" solvent.[2][5]

Q3: When should I use a co-solvent?

A3: Supercritical CO2 is a non-polar solvent and is therefore most effective at extracting non-polar compounds.[3] If your target compound is polar, you will likely need to add a co-solvent, such as ethanol or methanol, to increase the polarity of the supercritical fluid and improve extraction efficiency.[3]

Q4: What are the key parameters to control in a supercritical CO2 extraction?

A4: The primary parameters that influence the efficiency and selectivity of SFE are:

  • Pressure: Directly affects the density and solvent power of the CO2.[2]

  • Temperature: Influences both the solvent density and the vapor pressure of the solute.[2]

  • CO2 Flow Rate: Determines the contact time between the solvent and the matrix.[2]

  • Extraction Time: The duration of the extraction process.

  • Co-solvent Percentage: The amount of co-solvent added to the CO2.

Quantitative Data on Extraction Parameters

The optimal parameters for supercritical CO2 extraction are highly dependent on the specific compound and the matrix from which it is being extracted. The following tables provide some examples of optimized conditions for different classes of compounds.

Compound ClassTarget Analyte(s)Pressure (bar)Temperature (°C)Co-solventYieldReference
Cannabinoids Δ9-THC, CBG23555None~64.3 g THC/100g, ~4.6 g CBG/100g[7]
Cannabinoids CBD33060None~70.46 g/kg[8]
Cannabinoids General207 - 34545 - 60NoneVaries[1]
Essential Oils Jasmine Oil20052None12.18%[9]
Essential Oils Flixweed Seed Oil35565150 µL Methanol0.68 - 17.1%[10]
Lipids Algal Oil30045None~97.35% of total oil[11]

Experimental Protocols

General Protocol for Supercritical CO2 Extraction

This protocol outlines the basic steps for performing a supercritical CO2 extraction.

  • Sample Preparation:

    • Grind the solid raw material to a uniform and fine particle size to increase the surface area for extraction.[12]

    • Accurately weigh the ground material and load it into the extraction vessel.

  • System Setup:

    • Ensure the entire system is clean and free of any contaminants from previous extractions.

    • Assemble the extraction vessel and ensure all fittings are securely tightened to prevent leaks.

    • Set the desired temperature for the extraction vessel and separator(s) using the system's temperature controllers.

  • Pressurization and Extraction:

    • Start the CO2 pump to begin pressurizing the system to the desired extraction pressure.[12]

    • Once the target pressure and temperature are reached and stable, open the valve to allow supercritical CO2 to flow through the extraction vessel.

    • If using a co-solvent, start the co-solvent pump at the desired flow rate.

    • Monitor the pressure, temperature, and CO2 flow rate throughout the extraction process.

  • Collection:

    • The CO2, now containing the dissolved extract, flows to the separator vessel where the pressure is lower.[12]

    • As the pressure drops, the CO2 loses its solvent power, and the extract precipitates out and is collected at the bottom of the separator.[12]

    • The now gaseous CO2 is typically recycled back to the CO2 reservoir.[12]

  • System Depressurization and Shutdown:

    • Once the extraction is complete, close the CO2 inlet valve to the extraction vessel.

    • Slowly and carefully depressurize the system.

    • Turn off the heaters and the CO2 pump.

    • Collect the extract from the separator vessel for further analysis or processing.

Visualizations

Supercritical CO2 Extraction Workflow

SFE_Workflow Supercritical CO2 Extraction Workflow CO2_Tank CO2 Tank (Liquid CO2) Pump High-Pressure Pump CO2_Tank->Pump Liquid CO2 Heater Heater Pump->Heater Pressurized CO2 Extractor Extraction Vessel (with Raw Material) Heater->Extractor Supercritical CO2 Separator Separator Vessel Extractor->Separator CO2 + Extract Collection Extract Collection Separator->Collection Extract Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->CO2_Tank Recycled CO2

A diagram illustrating the general workflow of a supercritical CO2 extraction system.
Troubleshooting Decision Tree for Low Extraction Yield

Troubleshooting_Low_Yield Troubleshooting Low Extraction Yield Start Low Extraction Yield CheckParams Are Pressure and Temperature Optimized? Start->CheckParams CheckPrep Is Sample Preparation Adequate? CheckParams->CheckPrep Yes SolutionOptimize Optimize P & T based on literature or experiments. CheckParams->SolutionOptimize No CheckTime Is Extraction Time Sufficient? CheckPrep->CheckTime Yes SolutionPrep Grind sample to a finer, uniform particle size. CheckPrep->SolutionPrep No CheckCoSolvent Is a Co-solvent Needed for a Polar Compound? CheckTime->CheckCoSolvent Yes SolutionTime Increase extraction time. CheckTime->SolutionTime No CheckLeaks Are there any System Leaks? CheckCoSolvent->CheckLeaks Yes/Not Applicable SolutionCoSolvent Add a suitable co-solvent (e.g., ethanol). CheckCoSolvent->SolutionCoSolvent No SolutionLeaks Inspect and repair seals, fittings, and O-rings. CheckLeaks->SolutionLeaks Yes End Yield Improved CheckLeaks->End No SolutionOptimize->End SolutionPrep->End SolutionTime->End SolutionCoSolvent->End SolutionLeaks->End

A decision tree to systematically troubleshoot the causes of low extraction yield.

References

Technical Support Center: Scaling Up G-744 Based Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up G-744 based reactions. The information is designed to address specific issues that may be encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: Scaling up the synthesis of complex molecules like this compound from laboratory to pilot or commercial scale often presents a unique set of challenges.[1][2] The most frequently encountered issues include:

  • Exothermic Reactions and Heat Management: Reactions that are easily controlled in small flasks can generate significant heat at a larger scale, posing safety risks and potentially leading to side reactions and impurities.[2][3]

  • Mixing and Mass Transfer Limitations: Achieving uniform mixing in large reactors is more difficult, which can affect reaction rates, selectivity, and impurity profiles.[1][3]

  • Changes in Crystal Form (Polymorphism): Different crystallization conditions during scale-up can lead to the formation of various crystalline structures (polymorphs) of this compound, which can impact its physical properties, bioavailability, and manufacturability.[2][4]

  • Impurity Profile Alterations: The prolonged reaction times and different temperature profiles at larger scales can lead to the formation of new or increased levels of impurities.[3][4]

  • Raw Material Variability: The quality and properties of raw materials can differ between batches, especially when sourcing larger quantities, which can affect the consistency of the reaction.[5][6]

  • Purification Challenges: Methods like column chromatography that are effective at the lab scale may not be practical or economical for large-scale purification.[1]

Q2: How can I mitigate the risks of a runaway reaction during the scale-up of an exothermic step in the this compound synthesis?

A2: Mitigating the risk of a runaway reaction is critical for safety. Key strategies include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to understand the reaction's heat flow and potential for thermal runaway.

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition strategy (e.g., semi-batch process) to manage the rate of heat generation.

  • Efficient Heat Removal: Ensure the reactor has an adequate cooling capacity and surface area-to-volume ratio for efficient heat dissipation. Consider using a jacketed reactor with a reliable cooling system.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction, although this may impact reaction kinetics and downstream processing.

  • Process Analytical Technology (PAT): Implement real-time monitoring of critical process parameters such as temperature and pressure to detect any deviations early.[1]

Q3: My this compound product shows a different crystal form (polymorph) at a larger scale. What could be the cause and how can I control it?

A3: The appearance of a new polymorph is a common challenge in scale-up and can be influenced by several factors.[2][4]

  • Cooling Rate: Slower cooling rates in larger vessels can favor the formation of a more thermodynamically stable polymorph, which may differ from the one obtained with rapid cooling in the lab.

  • Supersaturation: The level of supersaturation during crystallization can be different at scale due to variations in solvent evaporation rates and temperature control.

  • Mixing: The hydrodynamics within the crystallizer, influenced by the impeller type and agitation speed, can affect nucleation and crystal growth.

  • Impurities: The presence of even small amounts of impurities can inhibit or promote the growth of specific crystal forms.

To control polymorphism, it is essential to define a robust crystallization process with a well-understood "design space." This involves systematically studying the impact of critical process parameters on the final crystal form.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Lower than expected yield of this compound - Inefficient mixing leading to localized "hot spots" or poor reactant contact.- Side reactions becoming more prominent at longer reaction times or higher temperatures.- Degradation of the product or key intermediates.- Optimize agitation speed and impeller design to improve mixing.- Re-evaluate the reaction temperature profile.- Analyze the impurity profile to identify and understand side reactions.
Increased levels of a specific impurity - Longer reaction times or exposure to higher temperatures at scale.[4]- Insufficient mixing leading to localized excesses of a reactant.- Different raw material quality.- Shorten the reaction time if possible, or lower the temperature.- Improve mixing and control the rate of reagent addition.- Qualify and test all raw materials to ensure consistency.
Difficulty in filtering the this compound product - Change in crystal habit or particle size distribution.[7]- Formation of a fine, poorly filterable solid.- Re-optimize the crystallization process to control particle size and morphology.- Consider adding a filter aid, but be mindful of potential product contamination.- Evaluate different filtration equipment.
Inconsistent reaction times - Poor temperature control, leading to variations in reaction rate.- Inconsistent quality of starting materials or catalysts.- Ensure the reactor's heating and cooling system is responsive and well-calibrated.- Implement stringent quality control for all incoming materials.

Experimental Protocols

Protocol: Controlled Crystallization of this compound

This protocol describes a general procedure for the controlled crystallization of this compound to ensure a consistent crystal form and particle size distribution, which is crucial for downstream processing and product quality.

  • Dissolution:

    • Charge the reactor with the crude this compound solid.

    • Add the primary solvent (e.g., Ethyl Acetate) at a specific volume-to-mass ratio (e.g., 10 mL/g).

    • Heat the mixture to a target temperature (e.g., 60 °C) with moderate agitation until all solids are dissolved.

  • Anti-Solvent Addition:

    • Slowly add a pre-determined volume of an anti-solvent (e.g., Heptane) over a set period (e.g., 1 hour) while maintaining the temperature at 60 °C. The rate of addition is critical for controlling supersaturation.

  • Controlled Cooling:

    • Implement a linear cooling ramp from 60 °C to 20 °C over a specified time (e.g., 4 hours). A slow, controlled cooling rate is often key to obtaining the desired crystal form.

  • Aging:

    • Hold the slurry at 20 °C for a defined period (e.g., 2 hours) with continued agitation to allow for crystal growth and stabilization.

  • Isolation and Drying:

    • Filter the crystalline product.

    • Wash the filter cake with a pre-chilled mixture of the primary and anti-solvents.

    • Dry the product under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

Data Presentation

Table 1: Effect of Cooling Rate on this compound Polymorph and Yield
Scale Cooling Rate (°C/hour) Predominant Polymorph Yield (%) Key Impurity (%)
1 L20 (Fast)Form A (Metastable)850.5
1 L5 (Slow)Form B (Stable)920.2
50 L20 (Fast)Mixture of Form A and B820.8
50 L5 (Slow)Form B (Stable)910.3
Table 2: Impact of Agitation Speed on this compound Particle Size
Scale Agitation Speed (RPM) Mean Particle Size (µm) Filtration Time (min)
1 L10015010
1 L3008025
50 L502008
50 L15012018

Visualizations

G744_Synthesis_Pathway A Starting Material A B Intermediate B A->B Reaction 1 (Exothermic) C Intermediate C B->C Reaction 2 (Cyclization) G744 This compound C->G744 Reaction 3 (Purification)

Caption: Hypothetical synthesis pathway for this compound.

Scale_Up_Workflow lab Lab Scale Synthesis (grams) process_dev Process Development & Safety Assessment lab->process_dev pilot Pilot Scale (kilograms) process_dev->pilot validation Process Validation pilot->validation commercial Commercial Scale (tonnes) validation->commercial Troubleshooting_Tree start Low Yield at Scale? check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature profile consistent? check_mixing->check_temp Yes optimize_mixing Optimize agitation/ impeller design check_mixing->optimize_mixing No check_impurities New impurities detected? check_temp->check_impurities Yes calibrate_temp Calibrate temp sensors/ Improve heat transfer check_temp->calibrate_temp No identify_impurities Identify impurity structure & formation pathway check_impurities->identify_impurities Yes end Consult Process Chemistry check_impurities->end No optimize_mixing->end calibrate_temp->end identify_impurities->end

References

troubleshooting high pressure in R-744 refrigeration systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing R-744 (Carbon Dioxide) refrigeration systems in their experiments. It provides troubleshooting procedures and frequently asked questions to address issues of high discharge pressure.

Frequently Asked Questions (FAQs)

Q1: What is considered high discharge pressure in an R-744 refrigeration system?

A1: R-744 systems operate at significantly higher pressures than traditional HFC systems.[1] The definition of "high pressure" depends on whether the system is operating in subcritical or transcritical mode. In transcritical operation, which occurs when the ambient temperature is high, discharge pressures can normally reach up to 1400 PSI (approximately 96 bar) or even higher, depending on the ambient conditions and system design.[2][3] A high-pressure fault typically occurs when the pressure exceeds the manufacturer's set safety limits, which could be triggered by various system malfunctions.

Q2: Why is my R-744 system experiencing high discharge pressure?

A2: High discharge pressure in R-744 systems can be attributed to several factors, often related to heat rejection issues or system contamination. Common causes include:

  • Non-condensable gases in the system: Air or nitrogen that enters the system during installation or service will not condense and will accumulate in the gas cooler, increasing the overall pressure.[4][5][6]

  • Refrigerant overcharge: An excessive amount of R-744 in the system leads to increased pressure throughout.[7][8]

  • Reduced heat rejection at the gas cooler/condenser: This can be caused by dirty coils, malfunctioning fans, or high ambient temperatures.[7][8][9]

  • System blockages or restrictions: Obstructions in the refrigerant lines can cause a pressure backup.[8]

Q3: What are the potential consequences of unresolved high discharge pressure?

A3: Ignoring high discharge pressure can lead to serious equipment damage and safety hazards. Potential consequences include:

  • Compressor damage: Increased pressure forces the compressor to work harder, leading to overheating and potential failure.[4][10]

  • System leaks: High pressure can stress system components, leading to refrigerant leaks.[4]

  • Reduced cooling efficiency: The system will consume more energy while providing less cooling.[4][11]

  • Safety risks: In extreme cases, excessive pressure can cause pressure relief valves to activate or lead to component rupture.[1]

Troubleshooting Guides

Guide 1: Diagnosing High Pressure Due to Non-Condensable Gases

Symptoms:

  • Higher than normal discharge pressure.

  • Elevated condensing temperature compared to the ambient temperature.[6]

  • Increased compressor power consumption.[11]

Experimental Protocol:

  • System Off - Temperature Equalization: Ensure the refrigeration system is turned off and allow it to sit idle for several hours to allow the temperature to equalize with the ambient temperature.

  • Pressure-Temperature Correlation:

    • Measure the ambient temperature around the gas cooler/condenser.

    • Connect a pressure gauge to the high-pressure side of the system and record the refrigerant pressure.

    • Using an R-744 pressure-temperature (P-T) chart, find the saturation temperature corresponding to the measured pressure.

  • Analysis:

    • If the measured ambient temperature is significantly lower than the saturation temperature from the P-T chart, non-condensable gases are likely present in the system. The presence of these gases creates a partial pressure that adds to the refrigerant's saturation pressure.[4]

  • Corrective Action:

    • If non-condensable gases are confirmed, the system must be safely evacuated, the refrigerant recovered, and the system recharged with pure R-744. Proper evacuation procedures are critical to remove all air and moisture.[6]

Guide 2: Identifying Refrigerant Overcharge

Symptoms:

  • High discharge and suction pressures.

  • High subcooling in the liquid line (in subcritical operation).

  • Increased compressor amp draw.[6]

Experimental Protocol:

  • System Operation Check: Start the refrigeration system and allow it to reach a stable operating condition.

  • Monitor Pressures and Temperatures:

    • Measure and record the discharge (high-side) and suction (low-side) pressures.

    • Measure the temperature of the liquid line leaving the gas cooler/condenser.

    • Determine the saturation temperature corresponding to the discharge pressure using an R-744 P-T chart.

  • Calculate Subcooling (for subcritical operation):

    • Subcooling = Saturation Temperature - Liquid Line Temperature.

  • Analysis:

    • An excessively high subcooling value, combined with elevated discharge and suction pressures, is a strong indicator of a refrigerant overcharge. The excess refrigerant backs up in the gas cooler, reducing its effective heat transfer area.[8]

  • Corrective Action:

    • Carefully and safely recover a small amount of refrigerant from the system. Monitor the system pressures and subcooling levels until they return to the manufacturer's specified range.

Data Presentation

Table 1: Typical R-744 (CO2) Operating Pressures

Operating ModeLocationTypical Pressure Range (psig)Typical Pressure Range (bar)
Subcritical Suction (Medium Temp)300 - 45020 - 31
Suction (Low Temp)150 - 25010 - 17
Discharge600 - 90041 - 62
Transcritical Suction (Medium Temp)400 - 55027 - 38
Suction (Low Temp)200 - 35014 - 24
Gas Cooler Outlet1000 - 1600+69 - 110+

Note: These are approximate values and can vary based on system design, ambient conditions, and load.[1][12]

Table 2: R-744 Pressure-Temperature Chart (Selected Values)

Temperature (°F)Temperature (°C)Pressure (psig)Pressure (bar)
-4-20270.9018.68
14-10369.3725.47
320490.6533.84
5010638.1344.01
6820816.0356.28
86301031.3071.12

Data sourced from R-744 P-T charts.[13][14]

Visualization

Below is a troubleshooting workflow for high discharge pressure in R-744 refrigeration systems.

HighPressureTroubleshooting start High Discharge Pressure Alarm check_op Check Operating Parameters (Pressures, Temps) start->check_op is_transcritical Is System in Transcritical Mode? check_op->is_transcritical check_gas_cooler Inspect Gas Cooler: - Dirty Coils? - Fan Operation? is_transcritical->check_gas_cooler Yes check_non_condensables Perform Non-Condensable Gas Check is_transcritical->check_non_condensables No high_ambient High Ambient Temperature? check_gas_cooler->high_ambient Coils Clean, Fans OK clean_coils Clean Coils, Repair/Replace Fans check_gas_cooler->clean_coils Coils Dirty or Fans Faulty high_ambient->check_non_condensables No normal_op Normal for High Ambient, Monitor System high_ambient->normal_op Yes is_overcharged Check for Refrigerant Overcharge (Subcooling) check_non_condensables->is_overcharged No Non-Condensables recover_recharge Recover Refrigerant, Evacuate, and Recharge check_non_condensables->recover_recharge Non-Condensables Present recover_excess Recover Excess Refrigerant is_overcharged->recover_excess Overcharged system_ok System OK is_overcharged->system_ok Charge OK

Caption: Troubleshooting workflow for high discharge pressure in R-744 systems.

References

Technical Support Center: Improving the Efficiency of Carbon Dioxide Capture Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on carbon dioxide (CO₂) capture technologies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during CO₂ capture experiments, providing potential causes and solutions in a question-and-answer format.

Amine Scrubbing

Q1: Why is the CO₂ absorption rate in my amine solution lower than expected?

A1: Several factors can lead to a lower-than-expected CO₂ absorption rate. Consider the following:

  • Amine Concentration: The concentration of the amine solution is crucial. An incorrect concentration can significantly affect absorption capacity. Verify the concentration of your monoethanolamine (MEA) or other amine solution.[1][2]

  • Temperature: The absorption process is exothermic. High temperatures in the absorber can reduce the CO₂ loading capacity of the solvent. Ensure the absorber temperature is within the optimal range for your specific amine.

  • Contaminants: The presence of impurities like SO₂, NOₓ, and O₂ in the flue gas can degrade the amine solvent, reducing its effectiveness.[3] It is vital to investigate potential degradation of amine-functionalized materials under such conditions for industrial applications.[3]

  • Flow Rates: Incorrect gas or liquid flow rates can lead to poor mass transfer. Calibrate your flow meters and ensure they are set to the desired rates.

Q2: I'm observing significant corrosion in my experimental setup. What could be the cause?

A2: Corrosion is a common issue in amine scrubbing, particularly with primary amines like MEA.[4] Key factors include:

  • High Temperatures and CO₂ Loading: High temperatures in the stripper and high CO₂ loading in the rich amine solution can accelerate corrosion rates.[4]

  • Oxygen Presence: Oxygen in the flue gas can lead to oxidative degradation of the amine, forming corrosive byproducts.

  • Velocity: High liquid velocities can erode the protective iron carbonate layer that forms on the steel surface, exposing it to further corrosion.[4]

Q3: The energy required for solvent regeneration is too high. How can I reduce it?

A3: High regeneration energy is a major drawback of amine scrubbing.[3][5] To address this:

  • Optimize Stripper Conditions: Lowering the stripper pressure or using a reboiler with a lower steam temperature can reduce energy consumption.

  • Solvent Blends: Consider using blended amine solutions (e.g., MEA-MDEA) or novel solvents that have a lower heat of absorption.

  • Process Modifications: Implementing process configurations like split-flow can help reduce the reboiler heat duty.[6]

Solid Sorbents

Q1: My solid sorbent's CO₂ adsorption capacity is decreasing over multiple cycles. Why?

A1: The decline in adsorption capacity is a common issue related to sorbent stability. Potential reasons include:

  • Thermal Degradation: High regeneration temperatures can cause some solid sorbents to degrade over time.

  • Contaminant Poisoning: Impurities in the gas stream, such as SOx and NOx, can irreversibly bind to the sorbent's active sites, reducing its capacity.

  • Mechanical Attrition: For sorbents used in fluidized bed reactors, mechanical stress can lead to particle breakdown and loss of active surface area.

Q2: The kinetics of CO₂ adsorption are slow. How can I improve them?

A2: Slow adsorption kinetics can be a bottleneck. To improve them:

  • Particle Size: Smaller sorbent particles generally have a higher surface area-to-volume ratio, which can enhance adsorption and desorption rates.

  • Pore Structure: The pore size and distribution of the sorbent are critical. A well-developed microporous structure is often desirable for efficient CO₂ capture.

  • Operating Temperature: The adsorption temperature can significantly influence kinetics. Determine the optimal temperature for your specific sorbent.

Q3: Water vapor in the flue gas is interfering with CO₂ capture. What can I do?

A3: Water vapor can compete with CO₂ for adsorption sites on some solid sorbents, reducing their CO₂ capture capacity.[7]

  • Hydrophobic Sorbents: Consider using or developing sorbents with a higher hydrophobicity to minimize water adsorption.

  • Dehumidification: Pre-drying the flue gas before it enters the adsorption column can be effective but adds to the overall energy cost.[7]

Membrane Technology

Q1: The CO₂ selectivity of my membrane is lower than expected.

A1: Low selectivity can be caused by several factors:

  • Membrane Material: The intrinsic properties of the membrane polymer are the primary determinant of selectivity. Ensure you are using a material with high CO₂/N₂ selectivity.

  • Operating Conditions: High pressures can sometimes lead to a decrease in selectivity due to plasticization of the polymer matrix.

  • Contaminants: Certain components in the flue gas can competitively sorb or cause the membrane to swell, affecting its separation performance.[8]

Q2: The membrane is showing signs of plasticization. How can I prevent this?

A2: Plasticization, or swelling of the polymer matrix upon exposure to CO₂, can lead to a loss of selectivity.

  • Cross-linking: Covalently cross-linking the polymer chains can increase the rigidity of the membrane and reduce its susceptibility to plasticization.

  • Filler Addition: Incorporating inorganic fillers to create mixed-matrix membranes can help to suppress polymer chain mobility.

Q3: The gas permeance through the membrane is low.

A3: Low permeance requires a larger membrane area to treat a given volume of gas.

  • Membrane Thickness: Thinner selective layers generally result in higher permeance.

  • Operating Pressure: Increasing the pressure difference across the membrane provides a greater driving force for permeation.[9]

  • Temperature: Increasing the operating temperature can enhance gas diffusivity and, consequently, permeance, but it may negatively impact selectivity.

Direct Air Capture (DAC)

Q1: The energy consumption of my DAC system is very high.

A1: High energy consumption is a major challenge for DAC due to the low concentration of CO₂ in the atmosphere.[10][11]

  • Sorbent/Solvent Selection: The choice of capture agent is critical. The binding energy of the sorbent with CO₂ should be strong enough for efficient capture but not so strong as to require excessive energy for regeneration.[12]

  • Process Integration: Integrating heat recovery systems can significantly reduce the overall energy demand.

  • Passive Systems: Explore passive capture systems, such as "mechanical trees," that do not rely on fans to move large volumes of air.[13]

Q2: Water is co-adsorbed with CO₂, reducing the efficiency of the process.

A2: Similar to solid sorbents for point source capture, water can compete with CO₂ in DAC systems.[11]

  • Sorbent Design: Develop sorbents that are highly selective for CO₂ over water.

  • Humidity Swing: Some emerging DAC technologies utilize a humidity swing for regeneration, which can be more energy-efficient than a thermal swing.[12]

Performance of CO₂ Capture Technologies

The following table summarizes key performance indicators for various CO₂ capture methods.

TechnologyCapture Efficiency (%)Energy ConsumptionCost (USD/ton CO₂)Technology Readiness Level (TRL)
Amine Scrubbing (MEA) 85-953.0-4.0 GJ/ton CO₂50-1009 (Commercial)
Solid Sorbents 80-952.0-3.5 GJ/ton CO₂40-1206-8 (Pilot/Demo)
Membrane Technology 80-900.5-2.0 GJ/ton CO₂30-805-7 (Pilot)
Direct Air Capture (DAC) >905-10 GJ/ton CO₂100-600[14]4-6 (Lab/Pilot)

Note: Values are approximate and can vary depending on the specific process, scale, and flue gas conditions.

Experimental Protocols

Measuring CO₂ Capture Efficiency of an Amine Solution

This protocol describes a typical laboratory setup for determining the CO₂ capture efficiency of an amine-based solvent.[15]

Materials:

  • Amine solution (e.g., 30 wt% MEA in water)

  • Gas cylinders (CO₂ and N₂ or air)

  • Mass flow controllers

  • Glass bubble column or packed bed absorber

  • Thermostatic bath

  • Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO₂ analyzer

  • Condenser and drying agent (e.g., P₂O₅)[15]

Procedure:

  • Prepare the amine solution to the desired concentration.

  • Assemble the experimental setup as shown in the workflow diagram below.

  • Fill the absorber with a known volume of the amine solution.[15]

  • Use the thermostatic bath to bring the solution to the desired absorption temperature (e.g., 40 °C).

  • Prepare a simulated flue gas mixture (e.g., 15% CO₂, 85% N₂) using mass flow controllers at a set total flow rate.[2]

  • Bypass the absorber and analyze the inlet gas composition using the GC or CO₂ analyzer to get a baseline reading (CO₂_in).

  • Introduce the gas mixture into the bottom of the absorber, allowing it to bubble through the amine solution.

  • Pass the outlet gas from the top of the absorber through a condenser and drying agent to remove any water or amine vapor.[15]

  • Analyze the outlet gas composition (CO₂_out) continuously.

  • Calculate the CO₂ capture efficiency (η) at any given time using the following equation: η (%) = [(CO₂_in - CO₂_out) / CO₂_in] * 100

Characterizing the Adsorption Capacity of a Solid Sorbent

This protocol outlines the use of a thermogravimetric analyzer (TGA) to measure the CO₂ adsorption capacity of a solid sorbent.

Materials:

  • Solid sorbent material

  • Thermogravimetric analyzer (TGA) with a gas switching system

  • Gas cylinders (CO₂, N₂, and an inert purge gas like Argon)

Procedure:

  • Place a small, known mass of the sorbent material into the TGA crucible.

  • Heat the sample under an inert gas flow to a high temperature (e.g., 120 °C) to remove any pre-adsorbed species (activation).

  • Cool the sample to the desired adsorption temperature (e.g., 50 °C).

  • Switch the gas flow to the CO₂-containing gas mixture and record the mass change over time.

  • The mass will increase as the sorbent adsorbs CO₂. Continue until the mass stabilizes, indicating that equilibrium has been reached.

  • The CO₂ adsorption capacity (q, in mmol/g) can be calculated from the mass gain (Δm) using the following formula: q (mmol/g) = (Δm / M_CO₂) / m_sorbent where M_CO₂ is the molar mass of CO₂ (44.01 g/mol ) and m_sorbent is the initial mass of the activated sorbent.

  • To test regenerability, switch the gas back to the inert gas and heat the sample to a regeneration temperature. The mass will decrease as CO₂ is desorbed. This cycle can be repeated multiple times.

Visualizations

Experimental_Workflow_for_CO2_Capture_Analysis cluster_gas_prep Gas Preparation cluster_absorption Absorption/Adsorption cluster_analysis Gas Analysis CO2_Cylinder CO2 Cylinder MFC Mass Flow Controllers CO2_Cylinder->MFC N2_Cylinder N2 Cylinder N2_Cylinder->MFC Mixer Gas Mixer MFC->Mixer Absorber Absorber/Adsorber Mixer->Absorber Inlet Gas Condenser Condenser Absorber->Condenser Outlet Gas Thermostat Thermostatic Bath Thermostat->Absorber Dryer Drying Agent Condenser->Dryer Analyzer CO2 Analyzer (GC/NDIR) Dryer->Analyzer

Caption: A general experimental workflow for CO₂ capture analysis.

Troubleshooting_Amine_Scrubbing Start Low CO2 Absorption Rate Check_Amine_Conc Check Amine Concentration Start->Check_Amine_Conc Correct_Conc Correct Concentration Check_Amine_Conc->Correct_Conc Incorrect Check_Temp Check Absorber Temperature Check_Amine_Conc->Check_Temp Correct Correct_Conc->Check_Temp Adjust_Temp Adjust Cooling Check_Temp->Adjust_Temp Too High Check_Flow Check Gas/Liquid Flow Rates Check_Temp->Check_Flow Optimal Adjust_Temp->Check_Flow Calibrate_Flow Calibrate/Adjust Flow Meters Check_Flow->Calibrate_Flow Incorrect Check_Contaminants Analyze for Contaminants (SOx, NOx) Check_Flow->Check_Contaminants Correct Calibrate_Flow->Check_Contaminants Pre_treat_Gas Implement Gas Pre-treatment Check_Contaminants->Pre_treat_Gas Present End Problem Resolved Check_Contaminants->End Absent Pre_treat_Gas->End

Caption: Troubleshooting workflow for low CO₂ absorption in amine scrubbing.

CO2_Capture_Method_Selection Start Select CO2 Capture Method CO2_Source CO2 Source? Start->CO2_Source Point_Source Point Source (e.g., Flue Gas) CO2_Source->Point_Source Atmosphere Atmosphere CO2_Source->Atmosphere Maturity_Level Required TRL? Point_Source->Maturity_Level DAC Direct Air Capture (DAC) Atmosphere->DAC High_TRL High (Commercial) Maturity_Level->High_TRL Low_TRL Lower (R&D, Pilot) Maturity_Level->Low_TRL Amine_Scrubbing Amine Scrubbing High_TRL->Amine_Scrubbing Energy_Constraint Low Energy a High Priority? Low_TRL->Energy_Constraint Yes_Energy Yes Energy_Constraint->Yes_Energy No_Energy No Energy_Constraint->No_Energy Membranes Membrane Technology Yes_Energy->Membranes Solid_Sorbents Solid Sorbents No_Energy->Solid_Sorbents

Caption: Logical relationship for selecting a CO₂ capture method.

References

Supercritical Fluid Extraction (CO2) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Supercritical Fluid Extraction (SFE) with carbon dioxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed guidance on how to diagnose and resolve specific problems you may encounter during supercritical fluid extraction.

Issue 1: Low Extraction Yield

Q1: My extraction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common issue in SFE with CO2. Several factors related to your experimental parameters and sample preparation could be the cause. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Sub-optimal Pressure and Temperature: The density of supercritical CO2, and therefore its solvating power, is highly dependent on pressure and temperature.[1][2][3]

    • Solution: Optimize these parameters. Generally, increasing pressure at a constant temperature increases the density and solvent power of CO2, leading to higher yields.[1][2][3] However, the effect of temperature is more complex; at constant pressure, increasing temperature can decrease CO2 density but increase the vapor pressure of the target compounds, potentially improving extraction.[1][3] A design of experiments (DoE) approach is often beneficial for finding the optimal conditions.

  • Inadequate Extraction Time: The extraction process may not be running long enough to extract the target compounds fully.[1]

    • Solution: Increase the extraction time. Monitor the extraction kinetics by collecting fractions over time to determine when the extraction plateaus.[1]

  • Poor Sample Preparation: The physical state of your sample matrix significantly impacts extraction efficiency.

    • Solution:

      • Particle Size: Grinding the material to a smaller, uniform particle size increases the surface area available for extraction.[1]

      • Moisture Content: High moisture content can lead to ice formation and mechanical problems.[4] Conversely, overly dry material can be difficult to process.[1] Pre-drying the sample is often a necessary step.[4]

  • Low CO2 Flow Rate: A slow flow rate might not be sufficient to carry the extracted compounds out of the vessel efficiently.[1]

    • Solution: Increase the CO2 flow rate. However, a flow rate that is too high can reduce the contact time between the solvent and the sample, leading to lower efficiency.[1][5] Optimization is key.

  • Extraction of Non-Polar Compounds Only: Supercritical CO2 is a non-polar solvent and is most effective for extracting non-polar compounds.[2][3]

    • Solution: If your target compounds are polar, you will likely need to add a co-solvent.

Experimental Protocol: Optimizing Pressure and Temperature for Improved Yield

  • Initial Scoping: Start with a mid-range pressure (e.g., 200 bar) and temperature (e.g., 50°C).

  • Pressure Study: Keeping the temperature constant, perform extractions at varying pressures (e.g., 150, 200, 250, 300 bar).

  • Temperature Study: Using the optimal pressure from the previous step, perform extractions at varying temperatures (e.g., 40, 50, 60, 70°C).

  • Analysis: Analyze the yield for each run to determine the optimal pressure and temperature combination.

Issue 2: Poor Selectivity and Co-extraction of Undesired Compounds

Q2: I am extracting my target compound, but also a significant amount of impurities. How can I improve the selectivity of my extraction?

A2: Achieving high selectivity is one of the key advantages of SFE.[6][7] If you are experiencing co-extraction of non-target components, you can adjust your parameters to fine-tune the solvent properties of the supercritical CO2.[8]

Possible Causes & Solutions:

  • Inappropriate Density of Supercritical CO2: The solvating power of supercritical CO2 can be too high, causing it to dissolve unwanted compounds.

    • Solution: Adjust the pressure and temperature to modify the density of the CO2. Lowering the pressure or increasing the temperature (at constant pressure) will decrease the density, which can lead to more selective extraction of compounds with higher solubility.[6]

  • Single-Step Extraction for Complex Matrices: A single set of extraction conditions may not be sufficient to separate compounds with different polarities in a complex sample.

    • Solution: Implement a stepwise or fractionation extraction. Start with lower pressures to extract highly soluble, non-polar compounds, then incrementally increase the pressure to extract compounds with lower solubility.[6][8] You can also use multiple separators at decreasing pressures to fractionate the extract as it precipitates.[6]

Experimental Protocol: Stepwise Extraction for Improved Selectivity

  • Initial Low-Pressure Extraction: Begin the extraction at a lower pressure (e.g., 100-150 bar) to extract the most non-polar, highly soluble compounds.

  • Collect Fraction 1: After a set time, collect the extract from this first step.

  • Increase Pressure: Increase the pressure in the extraction vessel (e.g., to 200-250 bar) while keeping the temperature constant.

  • Collect Fraction 2: Collect the extract from this second, higher-pressure step.

  • Further Steps: Continue increasing the pressure in steps and collecting fractions as needed to isolate compounds of varying polarities.

  • Analysis: Analyze each fraction to determine the optimal pressure range for your target compound.

Issue 3: Difficulty in Extracting Polar Compounds

Q3: I am trying to extract polar compounds, but the yield is very low, even at high pressures. What can I do?

A3: Supercritical CO2 is inherently a non-polar solvent, similar in its dissolving properties to hexane.[9] Therefore, extracting polar compounds with pure CO2 is often inefficient.[2][4][10]

Solution: Use of Co-solvents

  • Adding a Polar Co-solvent: The most common solution is to add a small amount of a polar co-solvent (also known as a modifier) to the supercritical CO2.[1][4] This increases the polarity of the fluid, enhancing its ability to dissolve polar analytes.[1][4]

    • Common Co-solvents: Ethanol and methanol are frequently used co-solvents.[3] Ethanol is often preferred for food and pharmaceutical applications due to its lower toxicity.[3][4] Water can also be used.[4]

    • Concentration: Typically, co-solvents are added at concentrations of 1-10%.[3][4] It is important to note that adding a large volume of co-solvent can alter the critical parameters of the mixture and may reduce selectivity.[3]

Experimental Protocol: Optimizing Co-solvent Concentration

  • Select a Co-solvent: Choose an appropriate polar co-solvent (e.g., ethanol) based on your target compound and application.

  • Vary Co-solvent Percentage: Perform extractions with different percentages of the co-solvent (e.g., 2%, 5%, 8%, 10% by weight or volume).

  • Maintain Constant Parameters: Keep the pressure, temperature, and CO2 flow rate constant throughout these experiments.

  • Analyze Yield and Purity: Analyze the yield and purity of the extract for each co-solvent concentration to determine the optimal percentage.

Data Presentation: Effect of Co-solvent on Yield

Co-solvent (Ethanol %)Extraction Yield (mg/g)Purity of Target Compound (%)
0% (Pure CO2)1.285
2%5.882
5%12.578
10%15.170

Note: This is example data. Actual results will vary depending on the sample and target compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal pressure and temperature settings for SFE with CO2?

A: There are no universal "ideal" settings, as the optimal conditions are highly dependent on the specific compound you are trying to extract and the matrix it is in.[1] The critical point of CO2 is 31.1°C and 73.8 bar.[7] Extractions are carried out above these conditions. Generally, pressures range from 100 to 350 bar, and temperatures from 40 to 80°C. You will need to empirically determine the best conditions for your specific application through optimization experiments.

Q: My SFE system seems to be losing pressure. What should I check?

A: Pressure loss is a common equipment issue. Here are some things to check:

  • Leaks: Check all fittings and seals for leaks using a leak detection solution. Pay close attention to the seals on the extraction vessel, as they can swell and degrade over time with exposure to supercritical CO2.[6]

  • Pump Issues: Ensure the CO2 pump is functioning correctly and is able to deliver the set pressure.

  • CO2 Supply: Check that your CO2 cylinder is not empty and that the supply line is open.

Q: Can I reuse the CO2 for multiple extractions?

A: Yes, one of the advantages of SFE is that the CO2 can be recycled.[8] After the extract is precipitated in the separator by reducing the pressure, the gaseous CO2 can be re-pressurized and reused in a closed-loop system.[11] This is not only cost-effective but also environmentally friendly.[7][8] However, be aware of potential carry-over between different samples if the CO2 is not sufficiently purified between runs.[12]

Q: What is the difference between static and dynamic extraction?

A:

  • Static Extraction: In static extraction, the extraction vessel is filled with supercritical CO2 and allowed to sit for a period of time without any flow. This allows the CO2 to equilibrate with the sample matrix and dissolve the target compounds.

  • Dynamic Extraction: In dynamic extraction, there is a continuous flow of supercritical CO2 through the extraction vessel. The solute-laden CO2 then flows to the separator where the extract is collected.[13] Often, a combination of both is used: an initial static period followed by a dynamic extraction.

Visualizations

Below are diagrams illustrating key troubleshooting workflows and logical relationships in supercritical fluid extraction.

Low_Yield_Troubleshooting start Low Extraction Yield check_params Are Pressure and Temperature Optimized? start->check_params check_time Is Extraction Time Sufficient? check_params->check_time Yes optimize_params Perform DoE to Optimize Pressure and Temperature check_params->optimize_params No check_prep Is Sample Preparation Adequate? check_time->check_prep Yes increase_time Increase Extraction Time and Monitor Kinetics check_time->increase_time No check_polarity Is the Target Compound Polar? check_prep->check_polarity Yes improve_prep Grind Sample to Smaller Particle Size and/or Dry Sample check_prep->improve_prep No add_cosolvent Add a Polar Co-solvent (e.g., Ethanol) check_polarity->add_cosolvent Yes end Improved Yield check_polarity->end No optimize_params->end increase_time->end improve_prep->end add_cosolvent->end

Caption: Troubleshooting workflow for low extraction yield.

SFE_Parameter_Relationships cluster_params Controllable Parameters cluster_properties Solvent Properties cluster_outcomes Extraction Outcomes Pressure Pressure Density Density Pressure->Density + Selectivity Selectivity Pressure->Selectivity - Temperature Temperature Temperature->Density - Temperature->Selectivity + FlowRate CO2 Flow Rate Yield Yield FlowRate->Yield +/- (optimization needed) CoSolvent Co-solvent % Polarity Polarity CoSolvent->Polarity + Density->Yield + Density->Selectivity - Polarity->Yield + (for polar solutes)

Caption: Logical relationships between SFE parameters and outcomes.

References

Technical Support Center: Mitigating Corrosion in Industrial CO₂ Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with industrial CO₂ applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving CO₂, providing potential causes and solutions in a question-and-answer format.

Issue/Question Potential Causes Recommended Actions & Solutions
Why am I observing unexpectedly high corrosion rates on my carbon steel samples? - High Water Content: The presence of water is a primary driver for CO₂ corrosion, as it forms carbonic acid.[1] - Elevated Temperature: Higher temperatures can accelerate electrochemical corrosion reactions.[2] - High CO₂ Partial Pressure: Increased CO₂ partial pressure leads to a lower pH and consequently higher corrosion rates.[2][3] - High Flow Velocity: High flow rates can remove protective corrosion product layers and increase the transport of corrosive species to the metal surface.[4] - Presence of Impurities: Oxygen, sulfur compounds (like H₂S and SO₂), and chlorides can significantly accelerate corrosion.- Water Content Control: Ensure CO₂ is sufficiently dehydrated. For pipeline transport, water content is often kept low and continuously monitored.[5] - Temperature Management: If possible, operate at lower temperatures where corrosion rates are reduced. - Pressure Regulation: Evaluate if the CO₂ partial pressure can be lowered while still meeting experimental requirements. - Flow Rate Adjustment: Reduce flow velocity where feasible to allow for the formation of stable, protective corrosion product films. - Impurity Analysis & Removal: Analyze the CO₂ stream for impurities and implement purification steps if necessary.
My corrosion inhibitor does not seem to be effective. What could be the reason? - Incorrect Inhibitor Type: The selected inhibitor may not be suitable for the specific operating conditions (temperature, water chemistry, flow regime). - Insufficient Concentration: The inhibitor concentration might be too low to form a persistent protective film on the metal surface. - Inadequate Mixing/Transport: The inhibitor may not be reaching all parts of the system due to poor dispersion or flow characteristics.[6] - Degradation of Inhibitor: High temperatures or chemical reactions with impurities can degrade the inhibitor. - Presence of Deposits: Scale or other deposits on the metal surface can prevent the inhibitor from reaching it.- Inhibitor Selection: Choose an inhibitor specifically designed for CO₂ environments, such as those based on imidazolines, quaternary ammonium salts, or phosphate esters.[6][7] - Optimize Concentration: Gradually increase the inhibitor concentration and monitor corrosion rates to find the effective dosage. An efficiency of over 90% is often achievable.[8] - Improve Dispersion: Ensure proper injection and mixing of the inhibitor into the fluid stream. - Verify Inhibitor Stability: Check the inhibitor's temperature and chemical stability limits. - Surface Cleaning: Ensure metal surfaces are clean before introducing the inhibitor.
I am seeing localized corrosion (pitting) rather than uniform corrosion. Why is this happening? - Breakdown of Protective Film: Localized breakdown of a passive or corrosion product layer can lead to focused corrosion attack. - High Chloride Concentration: Chlorides are known to induce pitting corrosion in many alloys. - Stagnant or Low-Flow Conditions: In some cases, stagnant conditions can lead to the concentration of corrosive species in certain areas, promoting pitting. - Deposits: Corrosion can occur under deposits where the local environment is more aggressive.- Material Selection: Consider using more corrosion-resistant alloys, such as stainless steels or nickel-based alloys, which are less susceptible to pitting. - Control Chloride Levels: If possible, reduce the concentration of chlorides in the system. - Ensure Uniform Flow: Maintain sufficient flow to prevent stagnation and the accumulation of corrosive species. - Keep System Clean: Regularly clean equipment to prevent the formation of deposits.
My stainless steel components are showing signs of corrosion. I thought they were resistant. - Grade of Stainless Steel: Not all stainless steels are equally resistant. For example, 316L stainless steel may enter breakaway corrosion under certain supercritical CO₂ conditions, while nickel-based alloys show better resistance.[9] - Presence of Wet CO₂: Even for corrosion-resistant alloys, the presence of water can lead to corrosion, especially with impurities. - Chloride-Induced Stress Corrosion Cracking: The combination of chlorides, tensile stress, and temperature can cause stress corrosion cracking in some stainless steels.- Select Appropriate Alloy: For highly corrosive conditions, consider higher-grade alloys like duplex stainless steels or nickel-based alloys (e.g., Inconel, Haynes).[10][11] - Strict Water Control: Maintain extremely low water content in the CO₂ stream. - Stress Relief: Apply post-weld heat treatment to reduce residual stresses in components.

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding corrosion in CO₂ applications.

1. What is CO₂ corrosion?

CO₂ corrosion, also known as sweet corrosion, occurs when carbon dioxide dissolves in water to form carbonic acid (H₂CO₃).[12][13] This weak acid lowers the pH of the water, making it corrosive to carbon steels and other materials. The primary corrosion product is often iron carbonate (FeCO₃).

2. What are the key factors that influence the rate of CO₂ corrosion?

Several factors significantly impact the rate of CO₂ corrosion:

  • Water: The presence of a water phase is essential for the formation of carbonic acid. Dry CO₂ is not considered corrosive to carbon steel.

  • CO₂ Partial Pressure: Higher partial pressures of CO₂ lead to a lower pH and an increased corrosion rate.[2][3]

  • Temperature: The effect of temperature is complex. Initially, corrosion rates increase with temperature. However, at higher temperatures (above 60°C), the formation of a dense, protective iron carbonate scale can cause the corrosion rate to decrease.[14][15]

  • pH: A lower pH environment is more aggressive and leads to higher corrosion rates.

  • Flow Velocity: High flow velocities can erode the protective corrosion product layer, leading to accelerated corrosion.[4]

  • Material Chemistry: The composition of the steel or alloy plays a crucial role. For instance, increasing the chromium content generally improves corrosion resistance.[2]

  • Impurities: The presence of oxygen, hydrogen sulfide (H₂S), and sulfur dioxide (SO₂) can significantly increase corrosion rates.[12]

3. How can CO₂ corrosion be mitigated?

There are several strategies to mitigate CO₂ corrosion:

  • Material Selection: Using corrosion-resistant alloys (CRAs) such as stainless steels (e.g., 316L, duplex) or nickel-based alloys is a primary method of control.[10][11] The choice of material depends on the severity of the operating conditions.

  • Corrosion Inhibitors: Chemical inhibitors are widely used to protect carbon steel. These substances, often nitrogen-containing compounds like imidazolines, adsorb onto the metal surface to form a protective film.[7][16][17]

  • Dehydration: Removing water from the CO₂ stream is a very effective way to prevent corrosion, as dry CO₂ is non-corrosive.

  • Protective Coatings: Applying internal coatings, such as epoxy, can create a barrier between the metal and the corrosive environment.

  • Process Control: Controlling operational parameters such as temperature, pressure, and flow rate can help manage corrosion rates.

4. What types of corrosion inhibitors are effective in CO₂ environments?

Commonly used corrosion inhibitors for CO₂ service include:

  • Imidazolines and their salts

  • Long-chain quaternary amines

  • Phosphate esters

  • Fatty amides and acids[7]

The effectiveness of these inhibitors depends on their ability to form a persistent film on the metal surface, which is influenced by the specific environmental conditions.

5. How is corrosion monitored in industrial CO₂ applications?

Corrosion monitoring is crucial for ensuring the integrity of equipment. Common techniques include:

  • Corrosion Coupons: Weighed samples of the material are exposed to the environment for a set period, and the weight loss is used to calculate the corrosion rate.

  • Electrical Resistance (ER) Probes: These probes measure the change in electrical resistance of a wire element as it corrodes.

  • Linear Polarization Resistance (LPR): This electrochemical technique provides an instantaneous corrosion rate.

  • Electrochemical Noise (ECN): This method can be used to detect localized corrosion.

  • Ultrasonic Testing: This non-destructive technique is used to measure the wall thickness of pipes and vessels.

Real-time, online monitoring systems are increasingly being used to correlate corrosion data with process variables for better control.

Data Presentation

Table 1: Comparative Corrosion Rates of Different Alloys in Supercritical CO₂ (sCO₂)
MaterialTemperature (°C)Pressure (MPa)Exposure Time (h)Mass Gain (mg/cm²)Relative Corrosion ResistanceSource
Gr. 91 (Ferritic-Martensitic Steel)55020500~1.2Low[6]
316L (Austenitic Stainless Steel)55020500~0.6Medium[6]
HR 120 (Ni-Fe Superalloy)55020500~0.1High[6]
IN625 (Ni-based Superalloy)55020500< 0.1Very High[6]
Alloy 800H650203000~0.2Very High[5]
310SS650203000~0.4High[5]
316SS650203000~1.0Medium[5]

Note: Mass gain is indicative of oxide layer formation and thus, corrosion. Lower mass gain generally signifies better corrosion resistance.

Table 2: Effect of Temperature and NaCl Concentration on Carbon Steel Corrosion Rate in CO₂-Saturated Environments
Temperature (°C)NaCl Conc. (wt.%)Initial Corrosion Rate (mm/year)Corrosion Rate after 100h (mm/year)Source
253.5~2.5~2.0[14]
403.5~4.5~3.5[14]
603.5~7.0~1.5[14]
803.5~8.0~0.5[14]
601~5.0~1.0[14]
6010~8.0~2.5[14]
6020~10.0~4.0[14]

Note: At temperatures of 60°C and above, the corrosion rate decreases over time due to the formation of a protective FeCO₃ scale.[14]

Table 3: Efficiency of Different Corrosion Inhibitors on X65 Steel in CO₂ Environment
Inhibitor Type (50 mg/L)Corrosion Rate (mm/year)Inhibition Efficiency (%)Source
Blank (No Inhibitor)~0.750[16]
Pyridinium Quaternary Salt (BPC)~0.45~40[16]
Quinolinium Quaternary Salt (BQC)~0.30~60[16]
8-Hydroxyquinolinium Quaternary Salt (BHQ)~0.20~73[16]
Pyridinium (1-chloromethyl naphthalene) Quaternary Salt (1-CPN)~0.10~87[16]

Test Conditions: Pre-scaled X65 steel, 40°C, 0.5 MPa CO₂ partial pressure, 72 hours.[16]

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Testing in a High-Pressure Autoclave

This protocol outlines the general steps for conducting weight-loss corrosion experiments in a high-pressure autoclave to simulate CO₂ environments.

1. Specimen Preparation: a. Machine test coupons to desired dimensions (e.g., 50 mm x 10 mm x 3 mm). b. Sequentially polish the specimen surfaces using silicon carbide (SiC) paper of increasing grit (e.g., 240, 400, 600 grit) to achieve a uniform finish. c. Clean the specimens ultrasonically in acetone to degrease the surface. d. Rinse with distilled water and dry with a hot air blower. e. Measure the dimensions of each specimen precisely (to 0.01 mm). f. Weigh each specimen using an analytical balance (to 0.1 mg) and record the initial weight (W_initial). g. Store the prepared specimens in a desiccator until the test begins.

2. Autoclave Setup and Operation: a. Mount the specimens on a non-conductive holder (e.g., ceramic), ensuring they are electrically isolated from each other and the autoclave body. b. Place the holder with the specimens inside the autoclave vessel. c. Add the prepared corrosive fluid (e.g., simulated formation water) to the autoclave, ensuring the specimens are fully immersed. d. Seal the autoclave according to the manufacturer's specifications. e. Purge the system with an inert gas (e.g., Nitrogen) to remove all oxygen. f. Introduce CO₂ to the desired partial pressure. For tests with mixed gases (e.g., CO₂/H₂S), use a pre-mixed gas or introduce gases sequentially. g. Heat the autoclave to the specified test temperature. h. Maintain the test conditions (temperature, pressure) for the duration of the experiment (e.g., 72 hours, 30 days).

3. Post-Test Analysis: a. After the exposure period, cool down the autoclave and safely depressurize it. b. Carefully remove the specimens. c. Photograph the specimens to document the appearance of corrosion products. d. Clean the specimens to remove corrosion products according to standards like ASTM G1 (e.g., using inhibited hydrochloric acid). e. Rinse the cleaned specimens with distilled water, dry them thoroughly. f. Weigh the cleaned and dried specimens to get the final weight (W_final).

4. Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_initial - W_final. b. Calculate the corrosion rate (CR) in mm/year using the formula: CR = (ΔW × 8.76 × 10⁴) / (A × T × D) Where:

  • ΔW = Weight loss in grams
  • A = Surface area of the specimen in cm²
  • T = Exposure time in hours
  • D = Density of the material in g/cm³

Visualizations

CO2_Corrosion_Mechanism CO₂ Corrosion Electrochemical Mechanism cluster_gas Gas/Liquid Phase cluster_metal Metal Surface (Carbon Steel) cluster_reactions Electrochemical Reactions CO2_gas CO₂ (gas) H2CO3 H₂CO₃ (Carbonic Acid) CO2_gas->H2CO3 Dissolves in water H2O H₂O (water) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociates FeCO3_film FeCO₃ (Iron Carbonate Film) HCO3->FeCO3_film H2 H₂ (Hydrogen Gas) HCO3->H2 Reduction Fe Fe (Iron) Fe2_plus Fe²⁺ + 2e⁻ (Iron Ion) Fe->Fe2_plus Oxidation Fe2_plus->FeCO3_film Anodic Anodic Reaction Cathodic Cathodic Reaction

Caption: Diagram of the CO₂ corrosion mechanism on carbon steel.

Troubleshooting_Workflow Troubleshooting Workflow for High Corrosion Rates start High Corrosion Rate Observed check_params Review Operating Parameters (Temp, Pressure, Flow, Water %) start->check_params params_ok Parameters within limits? check_params->params_ok adjust_params Adjust Parameters: - Lower Temp/Pressure - Reduce Flow - Dehydrate CO₂ params_ok->adjust_params No check_inhibitor Using Inhibitor? params_ok->check_inhibitor Yes end Corrosion Mitigated adjust_params->end eval_inhibitor Evaluate Inhibitor: - Check Type & Concentration - Verify Injection/Dispersion check_inhibitor->eval_inhibitor Yes analyze_impurities Analyze for Impurities (O₂, H₂S, Chlorides) check_inhibitor->analyze_impurities No inhibitor_ok Inhibitor performing? eval_inhibitor->inhibitor_ok change_inhibitor Select Different Inhibitor or Increase Concentration inhibitor_ok->change_inhibitor Partially inhibitor_ok->analyze_impurities No inhibitor_ok->end Yes change_inhibitor->end impurities_present Impurities found? analyze_impurities->impurities_present purify_stream Implement Purification Step impurities_present->purify_stream Yes material_issue Consider Material Upgrade (e.g., to CRA) impurities_present->material_issue No purify_stream->end material_issue->end

Caption: A logical workflow for troubleshooting high corrosion rates.

Material_Selection_Pathway Material Selection Pathway for CO₂ Service start Start: Define Operating Conditions (Temp, Pressure, Water, Impurities) dry_co2 Is CO₂ Stream Dry (<50 ppm water)? start->dry_co2 carbon_steel Use Carbon Steel dry_co2->carbon_steel Yes wet_co2 Wet CO₂ Conditions dry_co2->wet_co2 No end Final Material Selection carbon_steel->end low_severity Low Temp (<60°C) & Low Pressure? wet_co2->low_severity cs_inhibitor Carbon Steel with Corrosion Inhibitor low_severity->cs_inhibitor Yes high_severity High Temp (>60°C) or High Pressure? low_severity->high_severity No cs_inhibitor->end impurities H₂S or High Chlorides Present? high_severity->impurities stainless_steel Consider 13Cr or Duplex Stainless Steel impurities->stainless_steel No cra Use High-Grade CRA (e.g., Nickel-based alloys) impurities->cra Yes stainless_steel->end cra->end

Caption: Decision pathway for material selection in CO₂ environments.

References

Technical Support Center: Optimization of CO2 Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for CO2 Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during CO2 hydrogenation experiments.

Guide 1: Low CO2 Conversion

Low conversion of CO2 is a frequent challenge. The following steps can help identify and address the root cause.

Possible Cause Diagnostic Check Suggested Solution
Inadequate Catalyst Activity - Verify catalyst preparation method and ensure proper calcination and reduction procedures were followed.- Perform catalyst characterization (e.g., XRD, BET, TEM) to check for proper morphology, surface area, and active phase.- Optimize catalyst synthesis parameters (e.g., precursor concentration, pH, temperature).- Ensure complete reduction of the catalyst before reaction; consider in-situ activation.- Screen different catalyst supports and promoters.
Suboptimal Reaction Temperature - Review the literature for the optimal temperature range for your specific catalyst and target product.- Analyze product stream for signs of side reactions that may be favored at the current temperature.- Increase temperature to enhance reaction kinetics, but be mindful of thermodynamic limitations for exothermic reactions like methanol synthesis.- For methanol synthesis, lower temperatures generally favor higher selectivity.
Insufficient Pressure - Confirm that the reactor pressure is within the optimal range for the desired reaction.- Check for leaks in the reactor system.- Increase the system pressure, as higher pressure generally favors CO2 conversion due to a decrease in the number of gas-phase molecules.
Incorrect H2/CO2 Ratio - Verify the molar ratio of the feed gases using calibrated mass flow controllers.- Adjust the H2/CO2 ratio. A stoichiometric ratio (e.g., 3:1 for methanol) is a good starting point, but optimization may be required.
Low Gas Hourly Space Velocity (GHSV) - Calculate the GHSV and compare it to established protocols for your catalyst system.- Increase the GHSV to potentially improve conversion by overcoming mass transfer limitations.

Troubleshooting Workflow for Low CO2 Conversion

Low_CO2_Conversion start Low CO2 Conversion Observed catalyst_check Check Catalyst Activity start->catalyst_check catalyst_ok Activity OK? catalyst_check->catalyst_ok temp_check Evaluate Reaction Temperature temp_ok Temp Optimal? temp_check->temp_ok pressure_check Verify System Pressure pressure_ok Pressure Sufficient? pressure_check->pressure_ok ratio_check Confirm H2/CO2 Ratio ratio_ok Ratio Correct? ratio_check->ratio_ok ghsv_check Assess GHSV ghsv_ok GHSV Appropriate? ghsv_check->ghsv_ok catalyst_ok->temp_check Yes optimize_catalyst Optimize Catalyst Synthesis/ Activation catalyst_ok->optimize_catalyst No temp_ok->pressure_check Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No pressure_ok->ratio_check Yes increase_pressure Increase Pressure/ Fix Leaks pressure_ok->increase_pressure No ratio_ok->ghsv_check Yes adjust_ratio Adjust H2/CO2 Ratio ratio_ok->adjust_ratio No adjust_ghsv Adjust GHSV ghsv_ok->adjust_ghsv No end Conversion Improved ghsv_ok->end Yes optimize_catalyst->end adjust_temp->end increase_pressure->end adjust_ratio->end adjust_ghsv->end

Caption: Troubleshooting workflow for low CO2 conversion.

Guide 2: Poor Product Selectivity

Achieving high selectivity to the desired product is critical. Use this guide to troubleshoot selectivity issues.

Possible Cause Diagnostic Check Suggested Solution
Suboptimal Reaction Temperature - Analyze the product distribution at different temperatures.- Consult literature for the temperature dependence of selectivity for your catalyst.- Adjust the temperature. For methanol synthesis, lower temperatures often favor selectivity, while higher temperatures may promote the reverse water-gas shift (RWGS) reaction, producing CO.
Incorrect Catalyst Composition or Promoter - Verify the composition of your catalyst, including promoters.- Characterize the catalyst to ensure the desired phases are present.- Modify the catalyst composition. For example, adding promoters like ZnO to Cu-based catalysts can improve methanol selectivity.
Undesirable H2/CO2 Ratio - Correlate the H2/CO2 ratio with the product distribution.- Optimize the H2/CO2 ratio. For hydrocarbon synthesis, this ratio can significantly influence the chain length and degree of saturation.
Catalyst Deactivation - Perform a time-on-stream study to see if selectivity changes over time.- Characterize the spent catalyst for signs of coking, sintering, or poisoning.- Regenerate the catalyst if possible (e.g., by calcination to remove coke).- Optimize reaction conditions to minimize deactivation (e.g., lower temperature to reduce coking).
Competing Side Reactions - Identify major byproducts using gas chromatography (GC) or other analytical techniques.- Review reaction pathways to understand how byproducts are formed.- Adjust reaction conditions (temperature, pressure, GHSV) to disfavor side reactions. For example, suppressing the RWGS reaction is crucial for high methanol selectivity.

Logical Relationship for Optimizing Product Selectivity

Selectivity_Optimization start Poor Product Selectivity temp Temperature start->temp pressure Pressure start->pressure h2_co2_ratio H2/CO2 Ratio start->h2_co2_ratio catalyst Catalyst Composition start->catalyst selectivity Product Selectivity temp->selectivity Affects kinetics vs. thermodynamics pressure->selectivity Influences residence time and reaction pathways h2_co2_ratio->selectivity Determines surface coverage of reactants catalyst->selectivity Governs active sites and reaction mechanism

Caption: Factors influencing product selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical operating conditions for CO2 hydrogenation to methanol?

A1: Typical conditions for methanol synthesis using Cu/ZnO/Al2O3 catalysts are temperatures between 220-300°C and pressures ranging from 5-10 MPa. The H2/CO2 ratio is generally kept around 3:1.

Q2: How can I tell if my catalyst is deactivating?

A2: Signs of catalyst deactivation include a gradual decrease in CO2 conversion and/or a change in product selectivity over time under constant reaction conditions. Post-reaction characterization of the catalyst can reveal causes such as coking (carbon deposition), sintering (loss of active surface area), or poisoning by impurities in the feed gas.

Q3: What is the role of the reverse water-gas shift (RWGS) reaction?

A3: The RWGS reaction (CO2 + H2 ⇌ CO + H2O) is a common side reaction in CO2 hydrogenation. It can be a competing reaction that reduces the selectivity to desired products like methanol or hydrocarbons by consuming CO2 and H2 to produce CO. In some cases, for hydrocarbon synthesis via the Fischer-Tropsch pathway, the in-situ formation of CO via RWGS is a necessary first step.

Q4: How do I choose the right catalyst for my desired product?

A4: The choice of catalyst is crucial for product selectivity. For methanol synthesis, copper-based catalysts, particularly Cu/ZnO/Al2O3, are widely used. For the production of hydrocarbons, iron-based catalysts are often employed. The catalyst support and the addition of promoters can further tune the selectivity.

Q5: What are the safety precautions for high-pressure CO2 hydrogenation experiments?

A5: Working with high-pressure gases, especially hydrogen, requires strict safety protocols. Ensure your reactor is properly rated for the intended pressure and temperature. Always perform a leak test with an inert gas (e.g., nitrogen) before introducing flammable reactants. The reactor should be located in a well-ventilated area, and appropriate gas detectors should be in place.

Data Presentation

Table 1: Effect of Reaction Conditions on CO2 Conversion and Methanol Selectivity

Temperature (°C)Pressure (bar)H2/CO2 RatioCO2 Conversion (%)Methanol Selectivity (%)Reference
24030321.851.0
250503~15~60
275503~20~45
300503~25~30

Table 2: Influence of H2/CO2 Ratio on Product Selectivity in CO2 Hydrogenation to Hydrocarbons

H2/CO2 RatioCO2 Conversion (%)CH4 Selectivity (%)C2-C4 Olefins Selectivity (%)C5+ Hydrocarbons Selectivity (%)Reference
2~30~45~35~20
3~40~35~45~20
4~45~30~50~20

Experimental Protocols

Protocol 1: CO2 Hydrogenation in a Fixed-Bed Reactor

This protocol outlines a general procedure for conducting CO2 hydrogenation in a laboratory-scale fixed-bed reactor.

1. Catalyst Preparation and Loading:

  • Prepare the catalyst using a suitable method (e.g., co-precipitation, impregnation).

  • Calcine the catalyst in air at a specified temperature to decompose precursors.

  • Sieve the catalyst to obtain a uniform particle size (e.g., 20-40 mesh).

  • Load a known amount of the catalyst into the center of a stainless-steel reactor tube, securing it with quartz wool plugs.

2. Reactor Setup and Leak Testing:

  • Assemble the reactor system, including gas lines, mass flow controllers (MFCs), a back-pressure regulator, and a condenser to trap liquid products.

  • Pressurize the system with an inert gas (e.g., N2 or Ar) to the desired reaction pressure and check for any pressure drop over time to ensure the system is leak-free.

3. Catalyst Activation (Reduction):

  • Flow a reducing gas mixture (typically 5-10% H2 in N2) over the catalyst bed.

  • Ramp the temperature to the desired reduction temperature (e.g., 300-400°C for many catalysts) at a controlled rate.

  • Hold at the reduction temperature for several hours to ensure complete activation of the catalyst.

4. Reaction:

  • Cool the reactor to the desired reaction temperature under the reducing gas flow.

  • Introduce the reactant gas mixture (CO2 and H2) at the desired ratio and flow rate, controlled by MFCs.

  • Set the system pressure using the back-pressure regulator.

  • Collect liquid products in a cold trap and analyze the gaseous effluent periodically using an online gas chromatograph (GC).

5. Product Analysis:

  • The GC should be equipped with appropriate columns (e.g., a packed column like HayeSep Q for separating CO, CO2, and light hydrocarbons, and a capillary column like a PLOT U for detailed hydrocarbon analysis) and detectors (a Thermal Conductivity Detector - TCD for permanent gases and a Flame Ionization Detector - FID for hydrocarbons and oxygenates).

  • Calibrate the GC with standard gas mixtures to quantify the concentration of reactants and products.

Experimental Workflow for Fixed-Bed Reactor

Fixed_Bed_Workflow prep Catalyst Preparation and Loading setup Reactor Setup and Leak Test prep->setup activation Catalyst Activation (Reduction) setup->activation reaction CO2 Hydrogenation Reaction activation->reaction analysis Product Analysis (GC) reaction->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for CO2 hydrogenation.

Technical Support Center: Enhancing Solubility in Supercritical G-744

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for supercritical G-744 (supercritical carbon dioxide, scCO₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the solubility of compounds in this versatile solvent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing solubility in supercritical this compound.

Issue 1: Low or No Solubility of the Target Compound

If you are observing lower than expected or no measurable solubility of your compound in supercritical this compound, consider the following troubleshooting steps.

  • Initial Checks:

    • Verify Supercritical Conditions: Ensure that both the temperature and pressure are above the critical point of CO₂ (31.1°C and 73.8 bar).[1][2] The density of supercritical CO₂ is highly dependent on pressure and temperature, which directly impacts its solvent power.[3][4]

    • Compound Purity: Confirm the purity of your target compound. Impurities can sometimes affect solubility.

    • System Leaks: Check the experimental setup for any leaks that could prevent the system from reaching and maintaining the desired pressure.

  • Optimization of Physical Parameters:

    • Increase Pressure: At a constant temperature, increasing the pressure generally increases the density of the supercritical fluid, leading to higher solubility.[5]

    • Adjust Temperature: The effect of temperature is more complex.

      • Below Crossover Pressure: At lower pressures, increasing the temperature will decrease the solvent density and thus reduce solubility.

      • Above Crossover Pressure: At higher pressures, increasing the temperature can increase the vapor pressure of the solute, leading to enhanced solubility. A "crossover pressure" is often observed where solubility isotherms at different temperatures intersect.[6][7]

  • Chemical Modification of the Solvent:

    • Introduce a Co-solvent: For polar or semi-polar compounds, the non-polar nature of supercritical CO₂ can be a limiting factor. The addition of a small amount of a polar co-solvent (modifier) can significantly enhance solubility.[1][5] Common co-solvents include ethanol, methanol, and acetone.[8][9]

Issue 2: Compound Precipitation During Depressurization

Precipitation of the dissolved compound during the pressure reduction phase can be a challenge.

  • Controlled Depressurization: Rapid depressurization can lead to uncontrolled precipitation and particle agglomeration. A slower, more controlled pressure release can help manage the precipitation process.

  • Heating the Expansion Valve/Nozzle: The expansion of supercritical CO₂ can cause a significant drop in temperature (Joule-Thomson effect), which may lead to freezing of the CO₂ and clogging of the outlet. Heating the expansion valve or nozzle can mitigate this issue.

  • Use of a Collection Solvent: Collecting the extract in a suitable liquid solvent after depressurization can prevent the precipitation of fine particles and improve collection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is supercritical this compound and why is it used as a solvent?

A1: Supercritical this compound refers to carbon dioxide (CO₂) at a temperature and pressure above its critical point (31.1°C and 73.8 bar).[1][2] In this state, it exhibits properties of both a liquid and a gas, having a liquid-like density and a gas-like viscosity and diffusivity.[3] This makes it an excellent solvent for a variety of applications, including extraction and purification, particularly in the pharmaceutical and food industries, because it is non-toxic, non-flammable, inexpensive, and its solvent properties can be easily tuned by changing the pressure and temperature.[3][10][11]

Q2: How do I select an appropriate co-solvent to enhance the solubility of my drug?

A2: The choice of a co-solvent depends on the polarity of your drug. Supercritical CO₂ is a non-polar solvent, so for polar compounds, a polar co-solvent is needed to increase the polarity of the fluid phase.[1] Ethanol is a widely used and effective co-solvent for many pharmaceutical compounds due to its low toxicity and hydrogen bonding capability.[12] Methanol and acetone are also commonly used.[8] The selection process often involves experimenting with a few different co-solvents at varying concentrations (typically 1-10 mol%) to find the optimal conditions for your specific compound.

Q3: What is the "crossover pressure" and why is it important?

A3: The crossover pressure is the pressure at which the solubility of a solute in a supercritical fluid is independent of temperature.[6][7] Below this pressure, increasing the temperature leads to a decrease in solubility because the dominant effect is the reduction in solvent density. Above the crossover pressure, increasing the temperature results in an increase in solubility, as the increase in the solute's vapor pressure becomes the more significant factor.[6] Understanding the crossover pressure is crucial for optimizing the extraction process, as it dictates whether to increase or decrease the temperature to enhance solubility at a given pressure.

Q4: Can I use supercritical this compound for temperature-sensitive compounds?

A4: Yes, one of the key advantages of using supercritical CO₂ is its relatively low critical temperature of 31.1°C.[10] This allows for the processing of thermally labile compounds, such as many pharmaceuticals and natural products, at near-ambient temperatures, thus avoiding thermal degradation.

Quantitative Data on Solubility Enhancement

The following tables provide examples of how pressure, temperature, and co-solvents can affect the solubility of various drugs in supercritical this compound.

Table 1: Solubility of Naproxen in Supercritical CO₂ at 318.15 K

Pressure (bar)Co-solvent (mol%)Solubility (mole fraction x 10^5)
100None0.12
150None0.65
200None2.10
250None5.50
150Ethanol (3.5%)12.5
200Ethanol (3.5%)35.0

Data synthesized from literature sources.[8][12]

Table 2: Solubility of Celecoxib in Supercritical CO₂

Temperature (K)Pressure (bar)Solubility (mole fraction x 10^5)
3081201.5
3082008.0
30830020.0
3181201.2
31820010.0
31830025.0

Data synthesized from literature sources.[6][13][14]

Experimental Protocols

Protocol 1: Determination of Drug Solubility in Supercritical this compound using a Static Method

This protocol outlines a general procedure for measuring the solubility of a solid drug in supercritical CO₂.

  • Apparatus:

    • High-pressure syringe pump for CO₂ delivery.

    • High-pressure equilibrium view cell equipped with a magnetic stirrer.

    • Temperature-controlled chamber (e.g., oven or water bath).

    • Pressure transducer and temperature probe.

    • Sampling valve and collection vial.

    • Analytical instrument for quantification (e.g., HPLC).

  • Procedure:

    • Introduce a known excess amount of the solid drug into the equilibrium cell.

    • Seal the cell and place it in the temperature-controlled chamber.

    • Pressurize the cell with CO₂ to the desired pressure using the syringe pump.

    • Start the magnetic stirrer to facilitate equilibration between the drug and the supercritical fluid.

    • Allow the system to equilibrate for a sufficient time (typically 2-4 hours).

    • Once equilibrium is reached, stop the stirring and allow any undissolved particles to settle.

    • Carefully and slowly open the sampling valve to collect a sample of the solute-rich supercritical fluid in a pre-weighed collection vial containing a known volume of a suitable solvent. The slow sampling is crucial to avoid precipitation in the sampling line.

    • Depressurize the collection vial and weigh it to determine the mass of CO₂ collected.

    • Quantify the amount of dissolved drug in the collection solvent using a pre-calibrated analytical method (e.g., HPLC).

    • Calculate the solubility of the drug in supercritical CO₂ as the mole fraction or mass of solute per volume of CO₂.

Visualizations

Troubleshooting_Low_Solubility start Low/No Solubility Observed initial_checks Perform Initial Checks: - Verify Supercritical Conditions - Check Compound Purity - Inspect for System Leaks start->initial_checks issue_resolved1 Issue Resolved? initial_checks->issue_resolved1 optimize_params Optimize Physical Parameters: - Increase Pressure - Adjust Temperature (consider crossover pressure) issue_resolved1->optimize_params No end Solubility Enhanced issue_resolved1->end Yes issue_resolved2 Issue Resolved? optimize_params->issue_resolved2 add_cosolvent Add a Polar Co-solvent (e.g., Ethanol, Methanol) issue_resolved2->add_cosolvent No issue_resolved2->end Yes add_cosolvent->end fail Further Investigation Required

Caption: Troubleshooting workflow for low solubility in supercritical this compound.

Cosolvent_Selection_Workflow start Need to Enhance Solubility of a Polar Compound select_cosolvent Select a Polar Co-solvent (e.g., Ethanol, Methanol, Acetone) start->select_cosolvent determine_concentration Determine Initial Co-solvent Concentration (typically 1-5 mol%) select_cosolvent->determine_concentration run_experiment Run Solubility Experiment at Desired P and T determine_concentration->run_experiment evaluate_results Evaluate Solubility Enhancement run_experiment->evaluate_results optimize Optimize Co-solvent Concentration and/or Screen Other Co-solvents evaluate_results->optimize Insufficient Enhancement end Optimal Co-solvent Conditions Identified evaluate_results->end Sufficient Enhancement optimize->run_experiment

References

Technical Support Center: G-744 (Carbon Dioxide) Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting, and protocols for researchers, scientists, and drug development professionals working with G-744 (Carbon Dioxide, CO2) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a lab?

A1: this compound is the refrigerant designation for high-purity carbon dioxide (CO2).[1][2][3] While naturally present in the atmosphere, in the compressed liquid or gas form used in labs, it presents several primary hazards:

  • Asphyxiation: CO2 is an asphyxiant.[4] It is about 1.5 times heavier than air and can displace oxygen in enclosed or poorly ventilated spaces, particularly at low levels.[5][6][7]

  • High Pressure: this compound is stored under high pressure in gas cylinders.[3][8] A damaged cylinder or valve can rupture or become a projectile, causing serious injury or damage.[9]

  • Low-Temperature Hazards: Rapidly expanding CO2 gas can cool to the point of forming solid CO2, known as dry ice (-78.5°C or -109.3°F).[7] Contact with the gas at the point of release or with dry ice can cause severe frostbite.[10]

  • Subtle Exposure Symptoms: CO2 is colorless and odorless at low concentrations.[6][7][10] Early symptoms of overexposure can be subtle, including headaches, dizziness, and drowsiness, before progressing to confusion, loss of consciousness, and death.[6][10]

Q2: How should I properly store this compound gas cylinders?

A2: Proper storage is critical to prevent accidents. Follow these guidelines:

  • Secure Upright: Cylinders must always be stored in an upright position and securely fastened with straps or chains to a wall, bench, or cylinder rack to prevent falling.[9][11]

  • Cool, Dry, Ventilated: Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[9][11] Increased temperature can raise the internal pressure significantly.[9]

  • Cap On: The protective valve cap must be securely in place whenever the cylinder is not in use.[9][11]

  • Segregate: Store this compound cylinders separately from flammable gases or oxidizers by at least 20 feet or a fire-resistant wall.[9][11]

Q3: What is the correct procedure for transporting a this compound cylinder in the lab?

A3: Never move a cylinder by rolling or dragging it. Use an appropriate cylinder cart and ensure the cylinder is securely strapped to the cart. The valve protection cap must be on and tightened before transport.[11] Avoid transporting cylinders in passenger elevators if possible; if you must, do not ride in the elevator with the cylinder.[11]

Q4: How can I detect a this compound leak?

A4: Since CO2 is difficult to detect by smell, you must rely on equipment and other methods:

  • Personal and Fixed Monitors: The most reliable method is to use personal CO2 monitors and/or fixed-area gas detectors, especially in enclosed spaces or where large quantities are used.[12][13] These devices will alarm when CO2 concentrations exceed preset safety levels.

  • Leak Detection Solution: For checking fittings and connections, a non-corrosive soap or detergent solution can be applied. The formation of bubbles indicates a leak.[14]

  • Audible Hissing: A large leak may be audible as a hissing sound.

Q5: What should I do in case of a suspected this compound leak?

A5: Follow your facility's emergency plan. General steps include:

  • Alert Personnel: Immediately alert others in the vicinity.[14]

  • Assess the Situation: If it is a small, manageable leak from a fitting that can be corrected quickly (e.g., by tightening a nut), do so only if you are trained and it is safe.

  • Evacuate: For any large, uncontrolled leak, or if your personal monitor alarms, evacuate the area immediately.[4] Because CO2 is heavier than air, move to a higher elevation if possible.

  • Ventilate: If it can be done safely without entering the affected area, increase ventilation by opening doors or activating an emergency exhaust system.

  • Notify Supervisor: Report the leak to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[14]

  • Do Not Re-enter: Do not re-enter the area until it has been tested and declared safe by qualified personnel.

Quantitative Safety Data

Understanding the exposure limits for carbon dioxide is crucial for assessing risk. The following table summarizes key occupational safety thresholds.

ParameterValue (ppm)Organization/StandardDescription
8-Hour Time-Weighted Average (TWA) 5,000 ppmOSHA / ACGIH / HSEThe maximum average concentration to which a worker can be exposed over an 8-hour workday.[5][6][10][15]
15-Minute Short-Term Exposure Limit (STEL) 15,000 ppmHSEThe maximum concentration to which a worker can be exposed for a continuous 15-minute period.[6]
15-Minute Short-Term Exposure Limit (STEL) 30,000 ppmOSHA / ACGIHThe maximum concentration to which a worker can be exposed for a continuous 15-minute period.[5][10][12]
Immediately Dangerous to Life or Health (IDLH) 40,000 ppmNIOSHA concentration that poses an immediate threat to life or may have irreversible adverse health effects.[5][10]
Low-Level Alarm Setpoint (Typical) 15,000 ppmNBICA typical pre-alarm level for fixed gas detection systems to provide an early warning.[12]
High-Level Alarm Setpoint (Typical) 30,000 ppmNBICA high-level alarm indicating a significant leak that requires immediate evacuation.[12]

Experimental Protocol: Safe Use of a this compound Gas Cylinder

This protocol outlines the standard procedure for safely connecting and using a this compound cylinder for a laboratory experiment.

1. Pre-Use Inspection and Preparation: a. Verify the cylinder's contents by reading the label. Never rely on the cylinder's color.[9] b. Ensure the cylinder is securely chained or strapped in its designated location. c. Inspect the cylinder for any signs of damage, corrosion, or rust.[14] Do not use a damaged cylinder. d. Select the correct regulator for CO2. Regulators are gas-specific; using the wrong one can lead to failure and leaks. e. Inspect the regulator's threads and fittings for damage, dust, or grease.[16] Never use oil or grease on regulator fittings.[16]

2. Connecting the Regulator: a. Don appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. b. Remove the cylinder's valve protection cap. c. Briefly open and close the cylinder valve ("cracking") to blow out any dust or debris from the outlet. Stand to the side of the outlet, not in front of it. d. Attach the regulator to the cylinder valve. The connection should be threaded by hand until fingertight.[16] If it does not thread easily, you may have the wrong regulator. e. Use a proper wrench to tighten the connection firmly. Do not overtighten.[16]

3. System Leak Check: a. Ensure the regulator's outlet valve is closed. b. Turn the regulator's pressure-adjusting knob counter-clockwise until it feels loose.[16] c. Slowly open the main cylinder valve all the way. The high-pressure gauge on the regulator will show the cylinder pressure. d. Close the main cylinder valve. e. Observe the high-pressure gauge for 5-10 minutes. If the pressure drops, there is a leak between the cylinder valve and the regulator. If so, de-pressurize, disconnect, and re-inspect the connection. f. If the pressure holds, apply a leak detection solution to the connection point and look for bubbles.

4. Operation: a. Once the system is confirmed to be leak-free, open the main cylinder valve slowly and fully. b. Turn the pressure-adjusting knob on the regulator clockwise to slowly increase the pressure to the desired level for your experiment. c. Monitor the system for any signs of leaks (e.g., hissing sounds, pressure drops) throughout the experiment.

5. Shutdown Procedure: a. Close the main cylinder valve. b. Vent any remaining gas in the regulator and downstream lines through your experimental apparatus. Both the high-pressure and low-pressure gauges on the regulator should read zero. c. Turn the pressure-adjusting knob counter-clockwise until it is loose. d. Close the regulator's outlet valve. e. If the cylinder will not be used again soon, disconnect the regulator and replace the valve protection cap.

Visual Safety Workflows

The following diagrams illustrate critical safety decision-making processes when working with this compound.

G744_Leak_Response_Workflow start_node start_node action_node action_node decision_node decision_node end_node end_node info_node info_node start Suspected this compound Leak (Hissing, Monitor Alarm) alert Alert others in the area start->alert assess Assess Leak Severity alert->assess minor_leak Minor & Controllable? assess->minor_leak  From a safe distance tighten Attempt to tighten fitting (if trained and safe) minor_leak->tighten Yes evacuate EVACUATE AREA IMMEDIATELY minor_leak->evacuate No / Unsure recheck Re-check for leak tighten->recheck resolved Leak Resolved Monitor Area recheck->resolved No Bubbles / Sound recheck->evacuate Leak Persists notify Notify Supervisor & EHS evacuate->notify ventilate Increase ventilation (if safe to do so) evacuate->ventilate secure Secure area (Do not re-enter) notify->secure wait Await EHS response secure->wait

Caption: Workflow for responding to a suspected this compound (CO2) leak.

G744_PPE_Selection start_node start_node decision_node decision_node ppe_node ppe_node final_ppe final_ppe start Task: Working with this compound base_ppe Minimum PPE: - Safety Glasses - Lab Coat - Closed-toe Shoes start->base_ppe q1 Risk of high-pressure release or splash? base_ppe->q1 goggles Upgrade to: Chemical Splash Goggles q1->goggles Yes q2 Risk of contact with cryogenic liquid / dry ice? q1->q2 No goggles->q2 gloves Add: Insulated Cryogenic Gloves q2->gloves Yes q3 Significant splash risk to face? q2->q3 No gloves->q3 face_shield Add: Face Shield (over goggles) q3->face_shield Yes end Final Required PPE q3->end No face_shield->end

Caption: Decision pathway for selecting appropriate PPE for this compound handling.

References

Validation & Comparative

A Comparative Analysis of R-744 and HFC Refrigerants for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance, environmental impact, and experimental evaluation of R-744 (CO₂) versus common Hydrofluorocarbon (HFC) refrigerants.

In the ongoing effort to mitigate the environmental impact of refrigeration and air conditioning technologies, the scientific community is increasingly turning its attention to natural refrigerants. Among these, Carbon Dioxide (R-744) has emerged as a promising alternative to conventional Hydrofluorocarbons (HFCs). This guide provides an objective, data-driven comparison of R-744 and widely used HFC refrigerants such as R-134a, R-404A, and R-410A, tailored for researchers, scientists, and drug development professionals who rely on precise temperature control.

Environmental Impact: A Stark Contrast

The most significant differentiator between R-744 and HFCs lies in their environmental footprint. HFCs, while having no Ozone Depletion Potential (ODP), are potent greenhouse gases with high Global Warming Potentials (GWP).[1] R-744, being naturally occurring in the atmosphere, has a GWP of 1 and an ODP of 0, making it an environmentally benign option.[2] This stark difference is a primary driver for the transition towards R-744 technology.

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Figure 1. Environmental impact pathway of HFCs vs. R-744.

Thermodynamic and Physical Properties

The thermodynamic and physical properties of a refrigerant are critical determinants of its performance in a refrigeration cycle. R-744 exhibits significantly different characteristics compared to HFCs, most notably its low critical temperature and high operating pressures.

PropertyR-744 (CO₂)R-134aR-404AR-410A
Chemical Formula CO₂CH₂FCF₃HFC BlendHFC Blend
Molar Mass ( g/mol ) 44.01102.0397.672.58
Boiling Point at 1 atm (°C) -78.4 (sublimes)-26.1-46.5-51.6
Critical Temperature (°C) 31.1101.172.172.1
Critical Pressure (bar) 73.840.637.349.0
Latent Heat of Vaporization at 1 atm (kJ/kg) 573 (at sublimation)217200276
Ozone Depletion Potential (ODP) 0000
Global Warming Potential (GWP, 100-year) 1143039222088
ASHRAE Safety Classification A1A1A1A1

Table 1: Thermodynamic and Environmental Properties of R-744 and Selected HFC Refrigerants.

System Performance: A Comparative Overview

The performance of a refrigeration system is primarily evaluated by its Coefficient of Performance (COP), which is the ratio of cooling capacity to the energy input, and its cooling capacity. Due to its unique properties, R-744 operates in a transcritical cycle when the heat rejection temperature is above its critical point of 31.1°C, whereas HFCs operate in a subcritical cycle.[3] This fundamental difference significantly influences system design and performance.

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Refrigerant_Selection_Factors Refrigerant_Selection Refrigerant Selection Environmental_Impact Environmental Impact (GWP, ODP) Refrigerant_Selection->Environmental_Impact Performance System Performance (COP, Capacity) Refrigerant_Selection->Performance Safety Safety (Toxicity, Flammability, Pressure) Refrigerant_Selection->Safety Operating_Conditions Operating Conditions (Ambient Temperature) Refrigerant_Selection->Operating_Conditions System_Design System Design & Cost Refrigerant_Selection->System_Design

Figure 2. Key factors influencing the selection of a refrigerant.

Coefficient of Performance (COP) and Cooling Capacity

Experimental studies have shown that the relative performance of R-744 and HFC systems is highly dependent on the operating conditions, particularly the ambient temperature.

  • Low Ambient Temperatures: In colder climates, R-744 systems can achieve COPs comparable to or even exceeding those of HFC systems.

  • High Ambient Temperatures: In warmer climates, where R-744 systems operate in the transcritical region, their COP can be lower than that of HFC systems. However, advancements in R-744 system technology, such as the use of ejectors and parallel compression, have significantly improved their performance in high ambient conditions.[4]

Operating ConditionR-744 (Transcritical)R-134a (Subcritical)R-404A (Subcritical)
Evaporating Temperature (°C) -10-10-30
Gas Cooler/Condenser Outlet Temp (°C) 353535
Compressor Efficiency (%) 707070
Cooling Capacity (kW) Varies with system designVaries with system designVaries with system design
COP 2.5 - 3.53.0 - 4.01.5 - 2.5

Table 2: Illustrative Performance Comparison under Specific Operating Conditions. (Note: These are representative values and can vary significantly based on system design and specific experimental conditions).

Experimental Protocols

To ensure objective and reproducible comparisons between refrigerants, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the performance of a vapor compression refrigeration system.

I. Experimental Setup

A typical experimental test rig for comparing refrigerants consists of:

  • Compressor: A hermetic or semi-hermetic compressor suitable for the pressures of the refrigerants being tested.

  • Gas Cooler/Condenser: An air-cooled or water-cooled heat exchanger. For R-744, this component acts as a gas cooler in transcritical operation.

  • Evaporator: A heat exchanger where the cooling effect is produced. This is often placed in a calorimetric chamber to measure the cooling load accurately.

  • Expansion Valve: A device to reduce the pressure of the refrigerant. For R-744 systems, a back-pressure regulating valve is often used to control the gas cooler pressure.

  • Instrumentation:

    • Pressure Transducers: Installed at the inlet and outlet of each major component.

    • Thermocouples: Placed at the same locations as the pressure transducers to measure refrigerant temperatures.

    • Flow Meter: To measure the mass flow rate of the refrigerant.

    • Power Meter: To measure the power consumption of the compressor.

    • Data Acquisition System: To record all measurements.

dot

Experimental_Workflow cluster_0 System Preparation cluster_1 Testing cluster_2 Analysis Evacuate Evacuate System Charge Charge with Refrigerant Evacuate->Charge Set_Conditions Set Operating Conditions (Evap/Cond Temp) Charge->Set_Conditions Stabilize Allow System to Stabilize Set_Conditions->Stabilize Record_Data Record Data (P, T, Flow, Power) Stabilize->Record_Data Calculate_Properties Calculate Thermodynamic Properties Record_Data->Calculate_Properties Calculate_Performance Calculate Cooling Capacity & COP Calculate_Properties->Calculate_Performance Compare Compare Results Calculate_Performance->Compare

Figure 3. Generalized experimental workflow for refrigerant performance comparison.

II. Experimental Procedure
  • System Preparation: The entire refrigeration system is evacuated to a deep vacuum to remove any non-condensable gases and moisture. The system is then charged with the desired refrigerant to the manufacturer's specified amount.

  • Setting Operating Conditions: The experimental conditions, such as the evaporator air inlet temperature and the gas cooler/condenser air or water inlet temperature, are set to the desired values.

  • System Stabilization: The system is allowed to run until it reaches a steady state, which is typically determined by stable pressure and temperature readings for a predefined period.

  • Data Acquisition: Once the system is stable, data from all the sensors are recorded for a sufficient duration to obtain time-averaged values.

  • Refrigerant Changeover: When testing a different refrigerant, the existing refrigerant is safely recovered, the system is flushed, and the process is repeated from step 1.

III. Data Analysis
  • Thermodynamic Properties: The enthalpy and entropy at various state points in the cycle are determined from the measured pressures and temperatures using refrigerant property databases.

  • Cooling Capacity (Q̇_evap): This is calculated based on the mass flow rate (ṁ) and the change in enthalpy across the evaporator (h_in - h_out).

    • Q̇_evap = ṁ * (h_out - h_in)

  • Compressor Power (Ẇ_comp): This is measured directly by the power meter.

  • Coefficient of Performance (COP): This is calculated as the ratio of the cooling capacity to the compressor power.

    • COP = Q̇_evap / Ẇ_comp

Safety Considerations

R-744 is classified as an A1 refrigerant by ASHRAE, meaning it is non-toxic and non-flammable.[2] However, its high operating pressures necessitate robust system components and careful handling procedures. In the event of a leak, high concentrations of CO₂ can displace oxygen and pose an asphyxiation risk. Therefore, proper ventilation and leak detection systems are crucial for R-744 installations. HFC refrigerants are also classified as A1 and have lower operating pressures, making them generally easier to handle.

Conclusion

The choice between R-744 and HFC refrigerants involves a trade-off between environmental impact, system performance, and cost. R-744 offers a sustainable, long-term solution with a negligible direct contribution to climate change. While its performance can be challenged in high ambient temperatures, ongoing technological advancements are continually improving its efficiency. HFCs, on the other hand, are well-established with proven performance but are being phased down globally due to their high GWP. For researchers and scientists requiring precise and reliable cooling, understanding the distinct characteristics and operational requirements of both R-744 and HFC systems is paramount for making informed decisions that align with both performance needs and environmental responsibility.

References

performance comparison of different CO2 capture technologies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Carbon Dioxide Capture Technologies

The imperative to mitigate climate change has catalyzed significant research and development into carbon capture, utilization, and storage (CCUS) technologies. These technologies aim to capture carbon dioxide (CO₂) emissions from large point sources, such as power plants and industrial facilities, or directly from the atmosphere. This guide provides a detailed performance comparison of leading CO₂ capture technologies, offering researchers and scientists objective data, experimental context, and visual workflows to support further innovation in this critical field.

Post-Combustion Capture

Post-combustion technologies capture CO₂ from the flue gas produced after a fuel has been burned. This approach is highly relevant for retrofitting existing power plants.

Amine Scrubbing (Chemical Absorption)

This is the most mature post-combustion technology. It uses a chemical solvent, typically an amine solution like monoethanolamine (MEA), to absorb CO₂ from the flue gas. The CO₂-rich solvent is then heated in a separate column (stripper) to release the captured CO₂, regenerating the solvent for reuse.[1][2]

cluster_absorber Absorber cluster_stripper Stripper / Regenerator cluster_io Absorber Absorber Column (Catch) CleanGas Treated Flue Gas Absorber->CleanGas RichAmine Rich Amine Absorber->RichAmine CO₂ Loaded Stripper Stripper Column (Release) Reboiler Reboiler (Heat Input) Stripper->Reboiler Heating/Vapor PureCO2 Pure CO₂ Stream (to compression) Stripper->PureCO2 LeanAmine Lean Amine Stripper->LeanAmine Regenerated Solvent FlueGas Flue Gas with CO₂ FlueGas->Absorber LeanAmine->Absorber Solvent In HX Heat Exchanger LeanAmine->HX Cools Pump P RichAmine->Pump Pump->HX HX->Stripper HX->RichAmine Preheats

Caption: Workflow for post-combustion amine scrubbing technology.
Calcium Looping (Sorbent-Based)

Calcium Looping uses calcium oxide (CaO) from limestone as a regenerable solid sorbent. In a "carbonator" reactor, CaO reacts with CO₂ to form calcium carbonate (CaCO₃). The CaCO₃ is then transported to a second reactor, the "calciner," where it is heated to over 900°C, releasing a high-purity stream of CO₂ and regenerating the CaO sorbent for reuse.[3][4]

cluster_reactors cluster_io Carbonator Carbonator ~650°C (CO₂ + CaO -> CaCO₃) CaCO3_Sorbent CaCO₃ Sorbent Carbonator->CaCO3_Sorbent Cyclone1 Cyclone Carbonator->Cyclone1 Calciner Calciner >900°C (CaCO₃ -> CaO + CO₂) CaO_Sorbent Regenerated CaO Sorbent Calciner->CaO_Sorbent Cyclone2 Cyclone Calciner->Cyclone2 FlueGas Flue Gas with CO₂ FlueGas->Carbonator CleanGas Treated Flue Gas PureCO2 Pure CO₂ Stream FuelO2 Fuel + O₂ (Heat) FuelO2->Calciner CaCO3_Sorbent->Calciner CaO_Sorbent->Carbonator Purge Spent Sorbent Purge CaO_Sorbent->Purge Makeup Makeup Limestone (CaCO₃) Makeup->Calciner Cyclone1->CleanGas Cyclone1->CaCO3_Sorbent Cyclone2->PureCO2 Cyclone2->CaO_Sorbent

Caption: The Calcium Looping cycle for CO₂ capture.

Pre-Combustion Capture

This method involves removing CO₂ from a fuel source before it is burned. In a typical Integrated Gasification Combined Cycle (IGCC) plant, a solid fuel like coal is gasified with steam and oxygen to produce "syngas"—a mixture of carbon monoxide (CO) and hydrogen (H₂). A subsequent "water-gas shift" reaction converts the CO and water into more H₂ and CO₂. The CO₂ is then separated from the H₂, and the hydrogen-rich fuel is burned to generate power with near-zero carbon emissions.[5]

cluster_process cluster_io Gasifier Gasifier WGS Water-Gas Shift Reactor Gasifier->WGS Syngas (CO + H₂) Separator CO₂ Separation Unit (e.g., Solvent, Membrane) WGS->Separator Shifted Gas (CO₂ + H₂) Turbine H₂ Gas Turbine Separator->Turbine H₂-Rich Fuel CO2_Store CO₂ to Storage Separator->CO2_Store Power Power Output Turbine->Power Fuel Fuel (e.g., Coal) Fuel->Gasifier O2_Steam Oxygen & Steam O2_Steam->Gasifier

Caption: Pre-combustion CO₂ capture workflow in an IGCC plant.

Oxy-Combustion Capture

Instead of burning fuel in ambient air (mostly nitrogen), oxy-combustion uses nearly pure oxygen, sometimes mixed with recycled flue gas. This produces an exhaust stream consisting almost entirely of CO₂ and water vapor. The water is easily condensed, leaving a highly concentrated CO₂ stream ready for compression and storage without complex separation steps.[6][7]

cluster_process cluster_io ASU Air Separation Unit (ASU) Boiler Boiler / Combustor ASU->Boiler Pure O₂ Condenser Condenser Boiler->Condenser Flue Gas (CO₂ + H₂O) Power Power Output Boiler->Power Steam Cycle CPU CO₂ Purification & Compression Condenser->CPU Water Water Condenser->Water CO2_Store CO₂ to Storage CPU->CO2_Store RecycledFlueGas Recycled Flue Gas CPU->RecycledFlueGas Temperature Control Air Air Air->ASU Fuel Fuel Fuel->Boiler RecycledFlueGas->Boiler Temperature Control

Caption: General process for oxy-combustion CO₂ capture.

Direct Air Capture (DAC)

DAC technologies extract CO₂ directly from the ambient atmosphere, where its concentration is very low (~0.04%).[8] This makes it a "negative emissions" technology. Most systems use either solid sorbents or liquid solvents that selectively bind with CO₂. The process requires moving large volumes of air and significant energy input to release the captured CO₂.

cluster_process cluster_io Contactor Air Contactor (CO₂ Adsorption) Air_Out CO₂-Depleted Air Contactor->Air_Out Sorbent_Cycle Sorbent / Solvent Cycle Contactor->Sorbent_Cycle CO₂ Loaded Regenerator Regenerator / Calciner (CO₂ Desorption) CO2_Store Pure CO₂ Regenerator->CO2_Store Regenerator->Sorbent_Cycle Regenerated Air_In Ambient Air Air_In->Contactor Energy Heat / Energy Input Energy->Regenerator Sorbent_Cycle->Contactor Sorbent_Cycle->Regenerator

Caption: A simplified workflow for solid sorbent Direct Air Capture.

Emerging Technologies: Molten Carbonate Fuel Cells (MCFCs)

MCFCs are a unique technology that can capture CO₂ while simultaneously producing electricity. When flue gas is directed to the fuel cell's cathode, the CO₂ is transferred through a molten carbonate electrolyte to the anode. This process concentrates the CO₂ on the anode side for easy collection, all while generating power with high efficiency.[9][10][11]

cluster_mcfc Molten Carbonate Fuel Cell cluster_io Cathode Cathode Electrolyte Molten Carbonate Electrolyte (CO₃²⁻ transport) Cathode->Electrolyte CO₂ + ½O₂ + 2e⁻ -> CO₃²⁻ CleanGas N₂-Rich Gas Cathode->CleanGas Power Power Output Anode Anode Anode->Cathode Electrical Circuit Anode_Exhaust Anode Exhaust (Concentrated CO₂, H₂O) Anode->Anode_Exhaust Electrolyte->Anode H₂ + CO₃²⁻ -> H₂O + CO₂ + 2e⁻ FlueGas Flue Gas (CO₂, O₂, N₂) FlueGas->Cathode Fuel_H2 Fuel (H₂) Fuel_H2->Anode

References

G-744 (Supercritical CO2) Outperforms Traditional Solvents in Natural Product Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and green extraction methods for natural products is paramount. G-744, a specialized grade of carbon dioxide for supercritical fluid extraction (SFE), is emerging as a superior alternative to traditional organic solvents, offering higher purity extracts and enhanced preservation of bioactive compounds. This guide provides a comprehensive comparison of this compound with other common extraction compounds, supported by experimental data and detailed protocols.

Supercritical carbon dioxide (CO2), referred to here as this compound, presents a non-toxic, non-flammable, and environmentally friendly solvent option.[1][2] Its tunable solvent properties, achieved by modifying pressure and temperature, allow for the selective extraction of a wide range of compounds, from non-polar essential oils to more polar phenolic compounds with the use of co-solvents.[3][4] This contrasts with conventional methods like solvent extraction and hydrodistillation, which often involve hazardous chemicals and can lead to the degradation of thermally sensitive molecules.[5]

Performance Comparison: this compound vs. Other Compounds

Experimental studies consistently demonstrate the advantages of this compound in terms of extraction efficiency and the quality of the final product. The following tables summarize quantitative data from comparative studies on the extraction of various natural products.

Table 1: Comparison of Extraction Yields (%)
Natural ProductThis compound (Supercritical CO2)EthanolHexaneHydrodistillation
Rosemary 3.93 - 6.78 (with ethanol co-solvent)[6]14.3[6]--
Chokeberry Pomace 1.52 (with 80% ethanol co-solvent)[1]---
Coreopsis tinctoria 3.16[7]---
Cannabis Sativa L. 2.5 (with ethanol co-solvent)[8]---

Note: Extraction yields can vary significantly based on the specific parameters used (e.g., temperature, pressure, co-solvent percentage).

Table 2: Comparison of Bioactive Compound Content and Antioxidant Activity
Natural ProductExtraction MethodTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Antioxidant Activity (IC50 µg/mL)
Chokeberry Pomace This compound (with ethanol co-solvent)15.2[1]--
Rosemary This compound35.7 (carnosic acid)[9]--
Rosemary Acetone~26 (carnosic acid)[9]--
Moringa oleifera This compound (with water co-solvent)-11.66[4]-
Coreopsis tinctoria This compound--1.54 (DPPH)[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are generalized protocols for key extraction techniques discussed.

Supercritical Fluid Extraction (SFE) with this compound

Objective: To extract bioactive compounds from a plant matrix using supercritical CO2.

Materials:

  • High-pressure extraction vessel

  • CO2 pump and supply (this compound grade)

  • Co-solvent pump and reservoir (if applicable)

  • Back-pressure regulator

  • Collection vessel

  • Grinded and dried plant material

Procedure:

  • The dried and ground plant material is packed into the extraction vessel.

  • Liquid CO2 is pumped into the vessel and heated and pressurized to supercritical conditions (e.g., >31.1 °C and >73.8 bar).[10]

  • If a co-solvent (e.g., ethanol) is used to increase the polarity of the supercritical fluid, it is introduced via a separate pump.[6]

  • The supercritical fluid passes through the plant matrix, dissolving the target compounds.

  • The resulting solution flows to a separator vessel where the pressure is reduced.

  • The pressure drop causes the CO2 to return to a gaseous state, leaving the extracted compounds to precipitate in the collection vessel.

  • The gaseous CO2 can be recycled back into the system.[1]

Soxhlet Extraction (Conventional Solvent Extraction)

Objective: To extract compounds from a solid material using a conventional organic solvent.

Materials:

  • Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (to hold the sample)

  • Solvent (e.g., ethanol, hexane)

  • Grinded plant material

Procedure:

  • The ground plant material is placed in the thimble, which is then inserted into the extraction chamber.

  • The solvent is placed in the round-bottom flask and heated.

  • The solvent vaporizes, travels up the distillation arm, and condenses in the condenser.

  • The condensed solvent drips into the thimble, immersing the sample and extracting the desired compounds.

  • Once the extraction chamber is full, the solvent, now containing the extracted compounds, is siphoned back into the round-bottom flask.

  • This cycle is repeated multiple times to ensure thorough extraction.

  • After extraction, the solvent is evaporated to yield the crude extract.

Visualizing Workflows and Pathways

To further clarify the processes and their implications, the following diagrams illustrate a typical SFE workflow and a general signaling pathway that can be influenced by extracted natural products.

G cluster_SFE Supercritical Fluid Extraction (this compound) CO2_Supply This compound (CO2) Supply Pump High-Pressure Pump CO2_Supply->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Separator Separator Extractor->Separator Collection Extract Collection Separator->Collection Recycle CO2 Recycle Separator->Recycle Recycle->Pump Co_Solvent Co-Solvent (e.g., Ethanol) Co_Solvent->Extractor

Caption: Experimental workflow for Supercritical Fluid Extraction (SFE) using this compound.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Natural Product Extract Receptor Cell Surface Receptor Ligand->Receptor Ligand->Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Anti-inflammatory) TF->Response Inhibition->Kinase1

Caption: Natural product extracts can modulate signaling pathways, such as inhibiting kinase cascades.

References

A Researcher's Guide to Validating the Purity of Supercritical CO2 Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of botanical extracts derived from Supercritical CO2 (SC-CO2) extraction is a critical step in guaranteeing the safety, efficacy, and consistency of the final product. This guide provides an objective comparison of common analytical techniques used for purity validation, complete with experimental data and detailed protocols.

Supercritical CO2 extraction is a modern technique lauded for its ability to produce high-purity extracts by avoiding the use of harsh organic solvents.[1][2] However, the complexity of botanical matrices necessitates rigorous analytical validation to identify and quantify the desired bioactive compounds, as well as any potential impurities, such as residual pesticides, co-extracted lipids, or thermal degradation products.

Comparison of Key Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation is contingent on the physicochemical properties of the target compounds within the extract.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and widely used methods.

Below is a comparative summary of these techniques, with quantitative data collated from various studies on phytochemical analysis.

ParameterHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)SFC (Supercritical Fluid Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification by mass.Separation using a supercritical fluid (typically CO2) as the mobile phase.[4]Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[5]
Best Suited For Non-volatile and thermally labile compounds (e.g., flavonoids, phenolic acids, cannabinoids).[6][7]Volatile and semi-volatile compounds (e.g., terpenes, essential oils, residual solvents).[8][9]Chiral compounds and analytes that are difficult to separate by HPLC; also a "greener" alternative.[4][10]Absolute quantification of major components without the need for identical reference standards; structural elucidation.[11]
Limit of Detection (LOD) Typically in the ng/mL to µg/mL range.[1][12][13]Can reach pg/mL to ng/mL levels for targeted analytes.Comparable to HPLC, in the ng/mL range.[14]Generally higher than chromatographic methods, in the µg/mL to mg/mL range.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[1][12][13]Can reach pg/mL to ng/mL levels for targeted analytes.Comparable to HPLC, in the ng/mL range.[14]Generally higher than chromatographic methods, in the µg/mL to mg/mL range.
Precision (%RSD) Typically <2% for intra-day and inter-day assays.[12][15]Generally <5%.Can be <2%.[2]High precision, often <1%.
Advantages Robust, versatile, well-established methods, suitable for a wide range of compounds.[3][16]High sensitivity and specificity, provides structural information (mass spectrum).[17]Fast analysis, reduced organic solvent consumption, unique selectivity.[4][14]Non-destructive, provides structural information, universal detector, high accuracy and precision.[18][19]
Limitations Requires soluble and non-volatile samples, can use significant volumes of organic solvents.Limited to thermally stable and volatile compounds.Less common than HPLC, requires specialized equipment.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining reproducible and reliable results.[20] Below are outlines for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol provides a general procedure for the quantification of flavonoids, such as quercetin and rutin, in a botanical extract.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the SC-CO2 extract.

  • Dissolve the extract in 10 mL of HPLC-grade methanol.

  • Use an ultrasonic bath for 15 minutes to ensure complete dissolution.[21]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[21]

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: 0.1% formic acid in water.[21]

    • Solvent B: Acetonitrile.[21]

  • Gradient Program: A typical gradient might be: 0-20 min, 30-70% B; 20-22 min, 70-100% B; 22-30 min, hold at 100% B.[21]

  • Flow Rate: 1.0 mL/min.[22]

  • Column Temperature: 30 °C.[21]

  • Detection: Monitor at a wavelength specific to the flavonoids of interest (e.g., 256 nm for quercetin).[22]

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of the flavonoid standard (e.g., quercetin) in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL).[22]

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the flavonoid peaks by comparing their retention times with those of the standards.

  • Quantify the amount of each flavonoid in the extract using the regression equation from the calibration curve.[22]

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Profiling

This protocol is suitable for identifying and quantifying volatile terpenes in essential oils or extracts.

1. Sample Preparation:

  • Dilute the extract in a suitable organic solvent like ethanol or hexane (e.g., 1:100 v/v).[23]

  • For solid or semi-solid extracts, headspace solid-phase microextraction (HS-SPME) can be used for volatile extraction.[24]

  • If using direct injection, filter the diluted sample through a 0.45 µm syringe filter.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[24]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[23]

  • Injector Temperature: 250 °C.[23]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example: hold at 40 °C for 4 min, then ramp to 240 °C at 3 °C/min, and hold for 10 min.[24]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[24]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify the terpenes by comparing their mass spectra with a reference library (e.g., NIST, Wiley).[24]

  • Confirm identification by comparing retention indices with published values.

  • For semi-quantification, use the relative peak area percentage. For accurate quantification, use an internal or external standard method.

Visualizing Workflows and Relationships

Diagrams are invaluable for illustrating complex processes and relationships in a clear and concise manner.

G Purity Validation Workflow for SC-CO2 Extracts cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Analysis cluster_3 Data Processing & Purity Assessment Extract SC-CO2 Extract Dissolution Dissolution in Appropriate Solvent Extract->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Decision Analyte Properties? (Volatility, Polarity, Thermal Stability) Filtration->Decision HPLC HPLC Decision->HPLC Non-volatile, Thermally Labile GCMS GC-MS Decision->GCMS Volatile, Thermally Stable SFC SFC Decision->SFC Chiral, Difficult HPLC Separation NMR qNMR Decision->NMR Absolute Quantification, Structural Info Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition SFC->Data_Acquisition NMR->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification Purity_Report Purity Report (%) Quantification->Purity_Report

Caption: Workflow for purity validation of SC-CO2 extracts.

G Impact of Cyanide Impurity on Cellular Respiration ETC Electron Transport Chain (Mitochondrion) CytC_Oxidase Cytochrome c Oxidase (Complex IV) ETC->CytC_Oxidase Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient drives H2O Water CytC_Oxidase->H2O reduces Cell_Death Cellular Respiration Blocked -> Cell Death CytC_Oxidase->Cell_Death O2 Oxygen O2->CytC_Oxidase accepts electrons from ATP ATP (Cellular Energy) ATP_Synthase->ATP Cyanide Cyanide (CN⁻) Impurity Cyanide->CytC_Oxidase Inhibits G Suitability of Analytical Methods for Extract Components cluster_properties Component Properties cluster_methods Analytical Methods Extract SC-CO2 Extract Components Volatile Volatile & Thermally Stable Extract->Volatile NonVolatile Non-Volatile & Thermally Labile Extract->NonVolatile Chiral Chiral Extract->Chiral HighConc High Concentration Extract->HighConc GCMS GC-MS Volatile->GCMS Ideal HPLC HPLC NonVolatile->HPLC Ideal SFC SFC NonVolatile->SFC Suitable Chiral->HPLC Possible with chiral columns Chiral->SFC Ideal NMR qNMR HighConc->NMR Ideal for quantification

References

A Comparative Guide to Subcritical and Supercritical CO2 Extraction for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two pivotal green extraction technologies, this guide provides a comparative study of subcritical and supercritical CO2 extraction. It offers researchers, scientists, and drug development professionals a comprehensive overview of their respective operational parameters, performance metrics, and applications, supported by experimental data and detailed methodologies.

Carbon dioxide (CO2) extraction has emerged as a superior, environmentally friendly method for isolating bioactive compounds from botanical materials. Operating as a tunable solvent, CO2 allows for the selective extraction of desired phytochemicals by modulating temperature and pressure. This guide delves into the two primary modes of CO2 extraction: subcritical and supercritical, offering a detailed comparison to aid in selecting the optimal method for specific research and development needs.

Principles of Subcritical and Supercritical CO2 Extraction

At its core, CO2 extraction leverages the unique properties of carbon dioxide at different physical states. By manipulating temperature and pressure, CO2 can transition between a liquid, supercritical fluid, and gas.

Subcritical CO2 extraction is conducted at lower temperatures and pressures, below CO2's critical point of 31.1°C and 73.8 bar. In this state, CO2 behaves as a liquid with a lower density and reduced solvating power. This method is analogous to a gentle, cold extraction process.

Supercritical CO2 (sCO2) extraction , conversely, is performed above the critical temperature and pressure. In its supercritical state, CO2 exhibits properties of both a liquid and a gas; it has a higher density and enhanced solvating power, allowing it to penetrate solid materials like a gas while dissolving compounds like a liquid.[1][2] This "tunability" of the solvent power is a key advantage of sCO2 extraction.[3]

Comparative Performance: A Quantitative Overview

The choice between subcritical and supercritical CO2 extraction hinges on the desired final product, as the two methods yield significantly different results in terms of extraction efficiency, selectivity, and the preservation of thermolabile compounds.

ParameterSubcritical CO2 ExtractionSupercritical CO2 ExtractionKey Considerations
Operating Temperature < 31.1 °C> 31.1 °CLower temperatures in subcritical extraction preserve heat-sensitive compounds.
Operating Pressure < 73.8 bar (1070 psi)> 73.8 bar (1070 psi)Higher pressures in supercritical extraction increase solvent density and solvating power.
Extraction Yield Generally lowerGenerally higherSupercritical CO2's higher density allows it to extract a wider range of compounds, leading to a greater overall yield. For example, a study on ginger extraction showed a maximum yield of 2.62 wt% with supercritical CO2.[4]
Extraction Time LongerShorterThe higher solvating power and diffusivity of supercritical CO2 lead to faster extraction times. Subcritical extraction is a longer and less efficient process.[3]
Selectivity High for non-polar, low molecular weight compounds (e.g., terpenes, essential oils)Tunable; can extract a broader range of compounds, including larger molecules like lipids, waxes, and chlorophyll.Subcritical extraction is ideal for isolating volatile and delicate aromatic compounds. Supercritical extraction's selectivity can be adjusted by modifying pressure and temperature.
Preservation of Thermolabile Compounds Excellent; minimal degradation of sensitive molecules.Potential for degradation of heat-sensitive compounds like some terpenes.[3]The milder conditions of subcritical extraction are advantageous for preserving the full profile of volatile compounds.
Cost Higher operational cost per unit of extract due to lower yield and longer processing times.Lower operational cost per unit of extract due to higher yield and shorter processing times.The initial investment for both systems is high, but the operational efficiency of supercritical extraction can be more economical for large-scale production.

Experimental Protocols: A Step-by-Step Guide

While specific parameters will vary depending on the plant material and target compounds, the general experimental workflow for both subcritical and supercritical CO2 extraction follows a similar path.

Material Preparation
  • Grinding: The plant material is first dried to a moisture content of approximately 10% and then ground to a consistent particle size. This increases the surface area available for extraction, improving efficiency.

  • Loading: The ground material is then packed into an extraction vessel.

Extraction Process
  • Pressurization and Heating: CO2 is cooled and pumped into the system, where it is then heated and pressurized to the desired subcritical or supercritical state.

  • Extraction: The CO2, now in its liquid or supercritical state, is passed through the extraction vessel containing the plant material. It acts as a solvent, dissolving the target compounds.

  • Separation: The CO2, now laden with the extracted compounds, is transferred to a separator vessel. Here, the pressure is lowered, causing the CO2 to return to a gaseous state. As the CO2's solvating power decreases, the extracted oil precipitates and is collected.

  • Recycling: The gaseous CO2 is then re-condensed and can be recycled back into the system for subsequent extractions, making the process more sustainable.

Logical Comparison of Extraction Methods

The decision to employ subcritical or supercritical CO2 extraction is a trade-off between yield and the preservation of delicate compounds. The following diagram illustrates the logical considerations for selecting the appropriate method.

logical_comparison start Desired Outcome high_yield High Yield of a Broad Range of Compounds start->high_yield preserve_terpenes Preservation of Volatile Compounds (e.g., Terpenes) start->preserve_terpenes supercritical Supercritical CO2 Extraction high_yield->supercritical subcritical Subcritical CO2 Extraction preserve_terpenes->subcritical

Decision-making flow for CO2 extraction method selection.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for a comparative study of subcritical and supercritical CO2 extraction.

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_comparison 4. Comparison raw_material Raw Plant Material grinding Grinding & Drying raw_material->grinding subcritical Subcritical CO2 Extraction (<31.1°C, <73.8 bar) grinding->subcritical supercritical Supercritical CO2 Extraction (>31.1°C, >73.8 bar) grinding->supercritical sub_extract Subcritical Extract subcritical->sub_extract super_extract Supercritical Extract supercritical->super_extract analysis Yield Calculation & Chemical Analysis (GC-MS, HPLC) sub_extract->analysis super_extract->analysis comparison Comparative Analysis of Yield, Composition, and Efficiency analysis->comparison

Workflow for a comparative extraction study.

Conclusion

Both subcritical and supercritical CO2 extraction offer significant advantages over traditional solvent-based methods, providing clean, pure extracts without residual solvents. The choice between the two is not a matter of which is definitively "better," but rather which is more suitable for the specific application.

  • Subcritical CO2 extraction is the preferred method for obtaining extracts rich in volatile and thermally sensitive compounds, such as terpenes and essential oils, where the preservation of the plant's original aromatic and flavor profile is paramount.

  • Supercritical CO2 extraction is ideal for achieving higher yields of a broader range of compounds and is more efficient for large-scale production of extracts where the primary goal is to isolate less volatile molecules like cannabinoids and lipids.

For comprehensive product development, a combination of both methods can be employed. A subcritical extraction can first be performed to isolate the delicate terpenes, followed by a supercritical extraction on the same material to extract the remaining cannabinoids and other compounds. The two extracts can then be combined to create a "full-spectrum" product that captures the complete profile of the original plant material.

References

Assessing the Economic Viability of R-744 Refrigeration Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of refrigeration technology is undergoing a significant transformation, driven by mounting environmental concerns and stringent regulations. R-744 (carbon dioxide) has emerged as a leading natural refrigerant, offering a compelling alternative to traditional hydrofluorocarbons (HFCs). This guide provides an objective comparison of the economic viability and performance of R-744 refrigeration systems against HFC counterparts, supported by experimental data, to inform decision-making in research and drug development applications where precise and reliable temperature control is paramount.

Executive Summary

R-744 refrigeration systems present a strong case for economic viability, primarily driven by their significantly lower environmental impact and potential for long-term operational cost savings. While the initial investment for R-744 systems is typically higher than for conventional HFC systems, this is often offset by reduced energy consumption and the low cost of the refrigerant itself. The overall economic attractiveness of R-744 is best assessed through a comprehensive lifecycle cost analysis (LCCA) and an evaluation of the Total Equivalent Warming Impact (TEWI), which considers both direct and indirect emissions.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize key quantitative data on refrigerant properties, system performance, and economic factors.

Table 1: Refrigerant Properties

PropertyR-744 (Carbon Dioxide)R-134a (HFC)R-404A (HFC Blend)
Global Warming Potential (GWP) 1[1][2]1,430[3][4]3,922[1]
Ozone Depletion Potential (ODP) 0[3]00
Safety Classification A1 (Non-flammable, low toxicity)A1 (Non-flammable, low toxicity)A1 (Non-flammable, low toxicity)
Operating Pressures HighMediumMedium

Table 2: System Performance - Coefficient of Performance (COP)

The Coefficient of Performance (COP) is a critical measure of a refrigeration system's energy efficiency, representing the ratio of cooling provided to the work input. The COP of R-744 systems is highly dependent on the ambient temperature and system design.

Operating ConditionR-744 System COPR-134a System COPR-404A System COPSource
Low Ambient Temperature Can be higherBaselineLower[1]
High Ambient Temperature (Transcritical) Can be lower without enhancementsHigherBaseline[5]
Cascade System (R744/R134a) 1.06 - 1.36--[3]
Cascade System (R744/R404A) Similar to R744/R134a with lower capacity--[3]

Note: The performance of transcritical R-744 systems in high ambient temperatures can be significantly improved with technologies such as ejectors, parallel compression, and adiabatic gas coolers, which can reduce the energy deficit compared to HFC systems by 15-20%.[5]

Table 3: Economic Analysis - Lifecycle Cost Considerations

A comprehensive economic assessment extends beyond the initial purchase price to include long-term operational and maintenance expenditures.

Cost ComponentR-744 SystemsHFC Systems (R-134a, R-404A)Key Considerations
Initial Investment (CAPEX) HigherLowerR-744 systems require components rated for higher pressures, increasing upfront costs.[1]
Energy Consumption Potentially 28% lower than R-404A[1]HigherEnergy savings with R-744 are most significant in cooler climates and with optimized system design.[1]
Refrigerant Cost Significantly LowerHigher and subject to price increases due to phase-downsR-744 is a widely available and inexpensive commodity.
Maintenance Costs Generally comparable or slightly lowerBaselineRoutine maintenance for both system types is similar.[1]
Payback Period Shorter with rising energy costsLongerThe higher initial investment for R-744 can be recouped through energy and refrigerant cost savings.

Environmental Impact: Total Equivalent Warming Impact (TEWI)

TEWI provides a more holistic environmental assessment than GWP alone by accounting for both direct emissions (from refrigerant leakage) and indirect emissions (from the energy consumption of the system).

TEWI = (GWP x L x n) + (GWP x m x (1 - α_recovery)) + (E_annual x β x n)

Where:

  • GWP: Global Warming Potential of the refrigerant

  • L: Annual leakage rate of the refrigerant

  • n: System lifetime in years

  • m: Refrigerant charge

  • α_recovery: Refrigerant recovery efficiency at end-of-life

  • E_annual: Annual energy consumption

  • β: CO2 emission factor for the energy source

Due to its near-zero GWP, R-744 systems consistently demonstrate a lower TEWI compared to HFC systems, even in scenarios where their energy efficiency is slightly lower. The contribution of direct emissions from HFCs over a system's lifetime is a significant factor in their higher TEWI.

Experimental Protocols

The following outlines a generalized experimental protocol for the comparative performance assessment of refrigeration systems, based on methodologies described in the cited literature.

Objective: To determine and compare the Coefficient of Performance (COP), cooling capacity, and energy consumption of an R-744 refrigeration system and an HFC-based refrigeration system under various controlled operating conditions.

Materials and Equipment:

  • Two complete vapor-compression refrigeration systems: one designed for R-744 (including a gas cooler for transcritical operation) and one for a baseline HFC refrigerant (e.g., R-134a or R-404A).

  • Environmental chamber capable of maintaining controlled ambient temperatures.

  • Calorimeter to measure the cooling capacity.

  • Power analyzer to measure the energy consumption of the compressor and other system components.

  • High-precision pressure transducers and temperature sensors (thermocouples or RTDs).

  • Mass flow meter for the refrigerant.

  • Data acquisition system.

Procedure:

  • System Setup and Instrumentation: Install and instrument both refrigeration systems within the environmental chamber. Place sensors at key points in the refrigerant circuit: compressor inlet and outlet, condenser/gas cooler inlet and outlet, expansion valve inlet and outlet, and evaporator inlet and outlet.

  • Leak Testing: Perform a thorough leak test on both systems to ensure the integrity of the refrigerant circuit.

  • Charging: Charge each system with the appropriate refrigerant according to the manufacturer's specifications.

  • Steady-State Operation: Set the environmental chamber to a specific ambient temperature. Operate the refrigeration system until it reaches steady-state conditions, characterized by stable temperatures and pressures throughout the cycle.

  • Data Acquisition: Once at steady-state, record data from all sensors and the power analyzer for a sufficient duration to ensure accuracy.

  • Varying Operating Conditions: Repeat steps 4 and 5 for a range of ambient temperatures (e.g., from 10°C to 40°C in 5°C increments) and evaporator temperatures to simulate different operating scenarios.

  • Data Analysis:

    • Calculate the refrigerant mass flow rate.

    • Determine the thermodynamic properties of the refrigerant at each state point using standard refrigerant property tables or software.

    • Calculate the cooling capacity (Q_evap) using the mass flow rate and the change in enthalpy across the evaporator.

    • Calculate the compressor work (W_comp) from the power analyzer readings.

    • Calculate the experimental COP using the formula: COP = Q_evap / W_comp .

  • Comparative Analysis: Compare the calculated COP, cooling capacity, and energy consumption of the R-744 and HFC systems at each operating condition.

Mandatory Visualizations

Economic_Viability_Assessment_Workflow cluster_Inputs Input Parameters cluster_Analysis Analysis cluster_Outputs Outputs for Decision Making Refrigerant_Properties Refrigerant Properties (GWP, Cost) Performance_Analysis Performance Analysis (COP, Energy Consumption) Refrigerant_Properties->Performance_Analysis TEWI_Analysis TEWI Analysis (Direct & Indirect Emissions) Refrigerant_Properties->TEWI_Analysis System_Specifications System Specifications (Capacity, Design) System_Specifications->Performance_Analysis Operating_Conditions Operating Conditions (Ambient Temp, Load) Operating_Conditions->Performance_Analysis Economic_Factors Economic Factors (Electricity Cost, Discount Rate) LCCA Lifecycle Cost Analysis (CAPEX, OPEX) Economic_Factors->LCCA Performance_Analysis->LCCA Performance_Analysis->TEWI_Analysis Comparative_Performance Comparative Performance Data Performance_Analysis->Comparative_Performance Economic_Metrics Economic Metrics (Payback Period, NPV) LCCA->Economic_Metrics Environmental_Impact Environmental Impact Assessment TEWI_Analysis->Environmental_Impact Decision Economic Viability Decision Comparative_Performance->Decision Economic_Metrics->Decision Environmental_Impact->Decision

Caption: Workflow for assessing the economic viability of a refrigeration system.

TEWI_Components cluster_Direct Direct Emissions cluster_Indirect Indirect Emissions TEWI Total Equivalent Warming Impact (TEWI) Leakage Refrigerant Leakage during Operation Leakage->TEWI EndOfLife End-of-Life Emissions EndOfLife->TEWI Energy_Consumption Energy Consumption (Electricity, etc.) Energy_Consumption->TEWI

Caption: Components of Total Equivalent Warming Impact (TEWI).

Conclusion

The economic viability of R-744 refrigeration systems is a multifaceted issue that extends beyond a simple comparison of upfront costs. For researchers, scientists, and drug development professionals who require reliable and sustainable cooling solutions, R-744 offers a future-proof option that aligns with global environmental regulations. The higher initial investment can be justified by long-term savings in operational costs and a significantly lower environmental footprint, as demonstrated by a comprehensive TEWI analysis. The optimal choice of refrigeration technology will ultimately depend on the specific application, climatic conditions, and the user's long-term strategic priorities regarding sustainability and total cost of ownership. The data and methodologies presented in this guide provide a robust framework for making an informed decision.

References

A Comparative Guide to Analytical Methods for the Quantification of G-744 (ABBV-744)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of G-744, a potent and selective BET bromodomain inhibitor. For the purpose of this guide, this compound is presumed to be ABBV-744, an investigational drug in development for various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization and quantification of small molecule therapeutics.

The selection of an appropriate analytical method is critical for the accurate quantification of drug candidates like ABBV-744 in various matrices, from simple formulations to complex biological fluids. The two most prevalent techniques for the quantification of small molecules in the pharmaceutical industry are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two methods, providing an overview of their principles, typical performance characteristics, and detailed experimental protocols.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each technique in the context of small molecule quantification.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; based on precursor and product ion masses.
Sensitivity (Typical LOQ) ng/mL to µg/mL range.[4][5]pg/mL to ng/mL range.[6]
Linearity (Typical R²) > 0.999[4]> 0.995
Precision (%RSD) < 2% for repeatability.[5]< 15%
Accuracy (% Recovery) 98-102%85-115%
Matrix Effect Less susceptible.Prone to ion suppression or enhancement.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput Generally higher.Can be lower due to more complex sample preparation.

Experimental Protocols

The following are detailed, representative protocols for the quantification of a small molecule drug like ABBV-744 using HPLC-UV and LC-MS/MS. These protocols are for illustrative purposes and would require optimization and validation for a specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of ABBV-744 in bulk drug substance or simple formulations where high sensitivity is not required.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Standard Preparation: Prepare a stock solution of ABBV-744 reference standard in a suitable solvent (e.g., DMSO) and dilute with mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing ABBV-744 in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength at which ABBV-744 has maximum absorbance.

  • Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ABBV-744 in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of ABBV-744 in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are crucial.

Instrumentation:

  • LC-MS/MS system (a triple quadrupole mass spectrometer is common).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal Standard (IS): A stable isotope-labeled version of ABBV-744 or a structurally similar compound.

Procedure:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of ABBV-744 and a fixed concentration of the IS into the blank biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or plate for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for ABBV-744 and the IS.

  • Analysis: Inject the prepared standards, QCs, and samples. Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Quantify ABBV-744 in the samples using this calibration curve.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the mechanism of action of ABBV-744.

Analytical_Method_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Selection Select Method (HPLC-UV or LC-MS/MS) Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) Method_Selection->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ_LOD LOQ & LOD Robustness Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification ABBV744_Mechanism_of_Action ABBV744 ABBV-744 Bromodomain Bromodomain (BD2) ABBV744->Bromodomain Binds to BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Proteins->Bromodomain Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Interaction Blocked Chromatin Chromatin Acetylated_Histones->Chromatin Gene_Expression Oncogene Transcription (e.g., MYC) Chromatin->Gene_Expression Chromatin Remodeling Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Gene_Expression->Inhibition Repression Cell_Proliferation Tumor Cell Proliferation Inhibition->Cell_Proliferation Inhibition

References

The Efficacy of Supercritical CO2 (R-744) as a Green Solvent Compared to Traditional Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on terminology: The term "G-744" as a solvent is not found in established chemical literature. It is highly probable that this is a typographical error and the intended subject is R-744 , the refrigerant designation for carbon dioxide (CO2). In the context of solvents, this refers to the use of carbon dioxide in its supercritical state. This guide will proceed under the assumption that the topic of interest is the efficacy of supercritical carbon dioxide (scCO2) as a solvent in comparison to traditional organic solvents.

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly impact the efficiency, purity, and environmental footprint of a process. This guide provides an objective comparison of supercritical CO2, a prominent green solvent, with traditional solvents, supported by experimental data.

Quantitative Comparison of Solvent Efficacy

The following table summarizes the quantitative data from a comparative study on the extraction of essential oil from lavender (Lavandula angustifolia). This data highlights the differences in yield and chemical composition when using supercritical CO2 versus a traditional hydrodistillation method.

ParameterSupercritical CO2 ExtractionHydrodistillationReference
Extraction Yield (%) ~6.0~1.0
Key Compound: Linalyl Acetate (%) 73.514.1
Key Compound: Lavandulyl Acetate (%) 7.535.9
Extraction Time ShorterLonger
Solvent Residue NonePotential for trace water

Note: The significant difference in the concentration of linalyl acetate is attributed to its hydrolysis during the high-temperature hydrodistillation process, an issue that is mitigated by the lower operating temperatures of supercritical CO2 extraction.

Principles of Supercritical Fluid Extraction and Traditional Solvent Extraction

Supercritical fluid extraction (SFE) utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2, for instance, has the density of a liquid, allowing it to dissolve solutes, and the low viscosity and high diffusivity of a gas, enabling it to penetrate solid matrices efficiently. The solvating power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction.

Traditional solvent extraction methods, such as Soxhlet extraction or steam distillation, rely on the solvent power of liquids like hexane, ethanol, or water at their boiling points. These methods are often effective but can suffer from drawbacks such as the thermal degradation of sensitive compounds, the presence of solvent residues in the final product, and the environmental and health hazards associated with many organic solvents.

Experimental Protocols

Supercritical CO2 Extraction of Lavender Essential Oil

Objective: To extract essential oil from lavender flowers using supercritical carbon dioxide.

Apparatus: A supercritical fluid extraction system consisting of a CO2 cylinder, a high-pressure pump, a temperature-controlled extraction vessel, and a separation vessel.

Methodology:

  • Preparation: 20g of dried lavender flowers are ground and placed into the extraction vessel. 5ml of ethanol is added as a co-solvent to enhance the extraction of more polar compounds, along with 10g of glass beads to ensure even flow distribution.

  • Pressurization and Heating: The extraction vessel is preheated to the desired temperature (e.g., 48.5°C). Liquid CO2 is then pumped into the vessel and brought to the target pressure (e.g., 108.7 bar) to reach a supercritical state.

  • Extraction: The supercritical CO2 is passed through the lavender material for a specified duration. A static-dynamic procedure can be employed, involving an initial static phase where the solvent soaks the material, followed by a dynamic phase where the solvent continuously flows through the vessel.

  • Separation: The CO2 laden with the extracted oil is then passed into a separator vessel at a lower pressure and temperature. This causes the CO2 to return to its gaseous state, losing its solvent power and precipitating the essential oil.

  • Collection and Recycling: The extracted essential oil is collected from the separator. The gaseous CO2 can be recompressed and recycled back into the system.

Steam Distillation of Lavender Essential Oil

Objective: To extract essential oil from lavender flowers using steam distillation.

Apparatus: A distillation setup including a steam generator, a still (a vessel to hold the plant material), a condenser, and a separator (e.g., a Florentine flask).

Methodology:

  • Preparation: Approximately 80g of fresh or dried lavender flowers are placed into the still on a mesh or perforated grid.

  • Steam Generation: Water is boiled in a separate flask to generate steam.

  • Extraction: The steam is introduced into the bottom of the still and passes up through the lavender material. The hot steam causes the essential oil glands in the plant to rupture, releasing the volatile oils which are then carried away with the steam.

  • Condensation: The mixture of steam and essential oil vapor is passed through a water-cooled condenser, which cools the vapor back into a liquid state.

  • Separation and Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator. Due to their different densities and immiscibility, the essential oil forms a layer on top of the water and can be decanted off.

Visualizing the Processes and Concepts

To better understand the principles and workflows discussed, the following diagrams have been generated using Graphviz.

CO2_Phase_Diagram Phase Diagram of Carbon Dioxide cluster_legend Phases Solid Solid Liquid Liquid Gas Gas Supercritical Supercritical Fluid TriplePoint CriticalPoint TriplePoint->CriticalPoint Vaporization 0,4 0,4 TriplePoint->0,4 Melting 5,0.5 5,0.5 TriplePoint->5,0.5 Sublimation 6,6 6,6 CriticalPoint->6,6 9,4 9,4 CriticalPoint->9,4 P_axis Pressure (atm) T_axis Temperature (°C) Solid_region SOLID Liquid_region LIQUID Gas_region GAS Supercritical_region SUPERCRITICAL FLUID

Caption: Phase diagram of CO2, illustrating the supercritical fluid region.

SFE_Workflow Supercritical Fluid Extraction Workflow CO2_Tank CO2 Tank (Liquid) Pump High-Pressure Pump CO2_Tank->Pump Liquid CO2 Heater Heater Pump->Heater Pressurized Liquid CO2 Extractor Extraction Vessel (with raw material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Collection Product Collection Separator->Collection Precipitated Product Condenser Condenser Separator->Condenser Gaseous CO2 Condenser->CO2_Tank Recycled Liquid CO2 Recycle CO2 Recycle

Caption: Workflow of a typical supercritical fluid extraction (SFE) process.

Soxhlet_Workflow Traditional Solvent (Soxhlet) Extraction Workflow Solvent_Flask Solvent Flask (with boiling solvent) Solvent_Vapor Solvent Vapor Solvent_Flask->Solvent_Vapor Evaporation Final_Product Solvent + Extract Heating_Mantle Heating Mantle Heating_Mantle->Solvent_Flask Soxhlet_Extractor Soxhlet Extractor (with thimble containing raw material) Condenser Condenser Soxhlet_Extractor->Condenser Vapor rises Siphon Siphon Action Soxhlet_Extractor->Siphon Fills and then... Condensed_Solvent Condensed Solvent Condenser->Condensed_Solvent Condensation Condensed_Solvent->Soxhlet_Extractor Drips onto material Siphon->Solvent_Flask Siphons back to flask Evaporation Solvent Evaporation (Post-Extraction) Final_Product->Evaporation To separate Pure_Product Pure Product Evaporation->Pure_Product Yields

Caption: Workflow of a traditional Soxhlet extraction process.

Safety Operating Guide

Proper Disposal Procedures for R-744 (Carbon Dioxide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information assumes that "G-744" is a typographical error and refers to R-744 , the refrigerant designation for Carbon Dioxide (CO₂). Carbon Dioxide is a common substance in laboratory and industrial settings, and its disposal requires adherence to safety protocols to mitigate potential hazards.

Essential Safety and Logistical Information

Carbon Dioxide is an asphyxiant gas that is heavier than air. In its solid form, known as dry ice, it poses a risk of cryogenic burns. Proper handling and disposal are crucial to ensure personnel safety and prevent accidents. The primary method of disposal for gaseous CO₂ is controlled ventilation, while solid CO₂ (dry ice) should be allowed to sublime in a well-ventilated area.

Quantitative Data Summary

For researchers, scientists, and drug development professionals, understanding the physical properties of Carbon Dioxide is essential for safe handling and disposal.

PropertyValue
Chemical Formula CO₂
Molar Mass 44.01 g/mol
State at Room Temp. Gas
Sublimation Point -78.5 °C (-109.3 °F) at 1 atm
Vapor Density 1.53 (heavier than air)
Odor Odorless at low concentrations
Primary Hazard Asphyxiation, Cryogenic Burns (Solid State)

Procedural Guidance for Disposal

Disposal of Gaseous R-744 (CO₂):

  • Ensure Adequate Ventilation: The primary and most critical step is to ensure the disposal area is extremely well-ventilated. This prevents the accumulation of CO₂ gas, which can displace oxygen and create an asphyxiation hazard.

  • Controlled Release: If venting from a cylinder or system, the release should be slow and controlled to prevent rapid pressure changes and the formation of dry ice at the outlet, which could cause blockages.

  • Location of Release: The release point should be located away from personnel and in an area where the gas can safely dissipate, preferably outdoors or in a fume hood. Avoid releasing large quantities in confined spaces such as cold rooms or basements where the gas can accumulate.

  • Monitoring (for large quantities): In situations involving the disposal of significant amounts of CO₂, the use of a CO₂ gas monitor is recommended to ensure that the concentration remains below permissible exposure limits.

Disposal of Solid R-744 (Dry Ice):

  • Sublimation in a Ventilated Area: The standard and safest method for disposing of dry ice is to allow it to sublime (turn from a solid directly into a gas) in a well-ventilated area.

  • Use of Appropriate Containers: Place the dry ice in a container that is not tightly sealed. A styrofoam cooler with a loose-fitting lid or a container with ventilation holes is suitable. A completely sealed container can build up pressure as the dry ice sublimes, leading to a risk of explosion.

  • Personal Protective Equipment (PPE): Always handle dry ice with cryogenic gloves to prevent severe frostbite. Safety glasses should also be worn to protect against any small pieces that may chip off.

  • Do Not Dispose in Sinks or Drains: Disposing of dry ice in a sink or toilet can cause damage to the plumbing due to the extreme cold.

  • Do Not Dispose in General Waste: Placing dry ice in a standard trash can can create a hazardous, oxygen-deficient environment as it sublimes within the confined space of the bin or collection vehicle.

Experimental Workflow for Safe Disposal

The following diagram outlines the decision-making process for the proper disposal of R-744 (CO₂).

G cluster_0 A Identify Form of R-744 (CO₂) B Gaseous CO₂ A->B C Solid CO₂ (Dry Ice) A->C D Ensure Well-Ventilated Area B->D C->D E Slow, Controlled Release D->E  If Gaseous F Place in a Non-Sealed Container D->F  If Solid H Disposal Complete E->H G Allow to Sublime Completely F->G G->H

Caption: Decision workflow for the safe disposal of R-744 (CO₂).

Essential Safety and Handling Guide for R-744 (Carbon Dioxide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "G-744" did not yield information for a chemical with that designation. The information provided below is for R-744 , the refrigerant identifier for carbon dioxide (CO₂), which is presumed to be the intended substance.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling R-744 (carbon dioxide) in both its gaseous and solid (dry ice) forms. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Core Hazards of Carbon Dioxide

Carbon dioxide is a colorless and odorless gas that is heavier than air.[1] The primary hazards associated with its use are:

  • Asphyxiation: At high concentrations, CO₂ displaces oxygen in the air, which can lead to headaches, dizziness, loss of consciousness, and even death.[1][2][3][4] Since it is odorless, individuals may not be aware of its presence at dangerous levels.[1][2]

  • Cryogenic Burns (Frostbite): Solid carbon dioxide, or dry ice, exists at a temperature of -78.5°C (-109.3°F).[5][6] Direct contact with the skin can cause severe frostbite.[3][5][7][8]

  • Over-Pressurization and Explosion: Dry ice sublimes, meaning it turns directly from a solid into a gas.[5][6][8] If stored in a sealed, airtight container, the resulting pressure buildup can cause the container to rupture or explode.[5][8]

Data Presentation: Occupational Exposure Limits for Carbon Dioxide

The following table summarizes the workplace exposure limits (WELs) for carbon dioxide gas.[2] These values are critical for assessing the safety of laboratory environments where CO₂ is in use.

Regulatory BodyTime-Weighted Average (TWA) - 8 HoursShort-Term Exposure Limit (STEL) - 15 MinutesImmediately Dangerous to Life or Health (IDLH)
OSHA (PEL) 5,000 ppm30,000 ppm (10 minutes)40,000 ppm
NIOSH (REL) 5,000 ppm30,000 ppm40,000 ppm
ACGIH (TLV) 5,000 ppm30,000 ppmNot specified

ppm = parts per million

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is mandatory for the safe handling and disposal of R-744.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against the hazards of carbon dioxide.

  • Eye and Face Protection:

    • Gaseous CO₂: Wear safety glasses with side shields.

    • Solid CO₂ (Dry Ice): Wear safety goggles or a full-face shield to protect against flying particles.[5][8][9]

  • Skin and Body Protection:

    • Wear a long-sleeved lab coat to protect your arms.[5][9]

    • Ensure legs and feet are covered; closed-toe shoes are mandatory.[9]

  • Hand Protection:

    • Gaseous CO₂: Standard laboratory gloves are typically sufficient.

    • Solid CO₂ (Dry Ice): Wear loose-fitting, thermally insulated or cryogenic gloves.[5][6][9] Never handle dry ice with bare hands.[8] Tongs should be used whenever possible to handle blocks or pellets of dry ice.[8][9]

Operational Plan: Step-by-Step Handling Procedures
  • Ventilation is Key: Always handle both gaseous and solid carbon dioxide in a well-ventilated area to prevent the accumulation of CO₂ gas.[3][5][6][9][10] Carbon dioxide is 1.5 times heavier than air and can accumulate in low-lying areas.[1][2][4]

  • Handling Compressed Gas Cylinders:

    • Securely fasten all gas cylinders in an upright position.

    • Use a compatible pressure-reducing regulator to control the flow of gas.

    • After use, close the cylinder valve. When the cylinder is not in use, ensure the valve cap is in place.

  • Handling Solid CO₂ (Dry Ice):

    • Don the appropriate PPE before handling dry ice.

    • Use tongs to handle dry ice whenever feasible.[8][9]

    • Never place dry ice on a tiled or solid surface countertop, as the extreme cold can cause damage.[9]

Disposal Plan
  • Gaseous CO₂: If necessary, vent small amounts of gas slowly in a well-ventilated area, away from personnel.

  • Solid CO₂ (Dry Ice):

    • Place the dry ice in a well-ventilated area and allow it to sublimate completely.[5][8]

    • Never dispose of dry ice in a sink, toilet, or sewer drain, as the extreme cold can damage plumbing.[5][8]

    • Never dispose of dry ice in a standard trash receptacle or a sealed container.[8]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical steps for the safe handling of R-744.

safe_handling_workflow start Start: Task Requiring R-744 assess_hazards Assess Hazards (Gas or Solid State) start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe ensure_ventilation Ensure Adequate Ventilation select_ppe->ensure_ventilation handle_r744 Handle R-744 (Gas Cylinder or Dry Ice) ensure_ventilation->handle_r744 post_handling Post-Handling Procedures handle_r744->post_handling doff_ppe Doff PPE post_handling->doff_ppe disposal Proper Disposal or Storage post_handling->disposal end End doff_ppe->end disposal->end

Caption: A logical workflow for the safe handling of R-744 (Carbon Dioxide).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.